molecular formula C7H5ClF3N B1591792 2-(Chloromethyl)-5-(trifluoromethyl)pyridine CAS No. 128790-14-7

2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1591792
CAS No.: 128790-14-7
M. Wt: 195.57 g/mol
InChI Key: XOVKMILMYFEUMK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVKMILMYFEUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593105
Record name 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128790-14-7
Record name 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. While public domain data on this specific molecule is focused, its structural relationship with the extensively documented and industrially significant intermediate, 2-Chloro-5-(trifluoromethyl)pyridine, provides a vital framework for understanding its synthesis, reactivity, and application. This document synthesizes information on both compounds to offer a complete technical and practical perspective for the research scientist.

Section 1: The Trifluoromethylpyridine Scaffold: A Privileged Motif

The pyridine ring is a foundational scaffold in drug discovery and agrochemistry, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group dramatically alters the electronic properties of the pyridine ring, enhancing its lipophilicity, metabolic stability, and binding affinity. These characteristics make trifluoromethylpyridines highly sought-after intermediates.[2][3]

Compounds derived from the 2-substituted-5-(trifluoromethyl)pyridine core are central to the synthesis of numerous commercial products, including high-efficiency herbicides and insecticides.[3][4] This guide will focus on two key derivatives: the widely used intermediate 2-Chloro-5-(trifluoromethyl)pyridine and the versatile electrophilic building block This compound .

Section 2: Core Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

A comprehensive understanding of the target molecule begins with its most critical precursor, 2-Chloro-5-(trifluoromethyl)pyridine. This compound is a cornerstone for the production of numerous specialty chemicals.[4]

Accurate characterization is the bedrock of reproducible science. The key properties and safety classifications for this intermediate are summarized below.

PropertyValueSource(s)
CAS Number 52334-81-3[5]
Molecular Formula C₆H₃ClF₃N
Molecular Weight 181.54 g/mol
Appearance White to yellowish crystalline low-melting solid or colorless liquid[5][6]
Melting Point 32-34 °C[6]
Boiling Point 139-141 °C[5]
Density 1.417 g/mL at 25 °C[6]
GHS Classification Acute Toxicity (Oral, Cat. 4), Acute Toxicity (Inhalation, Cat. 4), STOT SE (Cat. 1), STOT RE (Cat. 1)[7][8]
Signal Word Danger[7]
Hazard Statements H302 (Harmful if swallowed), H332 (Harmful if inhaled), H370 (Causes damage to organs), H372 (Causes damage to organs through prolonged or repeated exposure)[7][8]

The most economically viable and widely adopted industrial synthesis of 2-Chloro-5-(trifluoromethyl)pyridine begins with inexpensive 3-picoline (3-methylpyridine).[2][4] The process is a multi-step pathway designed to sequentially modify the methyl group and the pyridine ring with high regioselectivity.

The causality behind this pathway is rooted in fundamental organic chemistry principles:

  • Side-Chain Chlorination: The process begins with the radical chlorination of the methyl group of a 2-chloro-5-methylpyridine intermediate. This step is typically initiated by UV light or a radical initiator (e.g., AIBN) and proceeds until the fully chlorinated 2-chloro-5-(trichloromethyl)pyridine is formed.[4][9] This intermediate is crucial as the -CCl₃ group is the direct precursor to the -CF₃ group.

  • Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction, often employing hydrogen fluoride (HF) or other fluorinating agents like antimony trifluoride (a variation of the Swarts reaction).[2][3] This transformation is thermodynamically driven by the formation of stronger C-F bonds.

  • Ring Chlorination (Alternative Pathway): In other established methods, the pyridine ring of 3-(trifluoromethyl)pyridine is chlorinated directly at high temperatures to selectively yield the 2-chloro isomer.[10]

The overall transformation from 3-picoline is a robust and scalable industrial process.

Synthesis_of_2_Chloro_5_trifluoromethylpyridine cluster_0 Pathway from 3-Picoline picoline 3-Picoline n_oxide N-Oxy-3-methylpyridine picoline->n_oxide N-Oxidation (H₂O₂) chloro_methyl 2-Chloro-5-methylpyridine n_oxide->chloro_methyl Chlorination (e.g., Benzoyl Chloride) trichloro 2-Chloro-5- (trichloromethyl)pyridine chloro_methyl->trichloro Radical Side-Chain Chlorination (Cl₂) final_product 2-Chloro-5- (trifluoromethyl)pyridine trichloro->final_product Halogen Exchange (Fluorinating Agent)

Caption: Industrial synthesis pathway from 3-picoline.

2-Chloro-5-(trifluoromethyl)pyridine is not an end-product but a critical raw material. Its primary utility lies in serving as a scaffold for nucleophilic aromatic substitution (SNAr) reactions, where the chlorine at the 2-position is displaced by various nucleophiles to build more complex molecules. It is a key intermediate for producing high-value agrochemicals, including:

  • Herbicides: Such as Fluazifop-p-butyl.[2][7]

  • Insecticides: Used in the synthesis of compounds like Dingchonglong.[5]

  • Fungicides: A precursor for fungicides like Fudingan.[5]

Section 3: The Target Compound: this compound (CAS: 128790-14-7)

This molecule represents a more activated, versatile building block compared to its '2-chloro' analog. The chloromethyl (-CH₂Cl) group is a potent electrophilic site, primed for nucleophilic substitution reactions.

PropertyValueSource(s)
CAS Number 128790-14-7[11][12]
Molecular Formula C₇H₅ClF₃N[12]
Molecular Weight 195.57 g/mol [12]
GHS Classification Acute Toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3)[12]
Signal Word Warning[12]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[12]

While specific industrial synthesis routes are not as widely published as for the '2-chloro' analog, a logical synthesis would involve the controlled mono-chlorination of 2-methyl-5-(trifluoromethyl)pyridine.

The primary value of this compound lies in the high reactivity of the benzylic-like chloride. It is an excellent substrate for SN2 reactions, allowing for the covalent attachment of the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety to a wide range of nucleophiles. This is a common strategy in medicinal chemistry for building drug candidates.[13][14]

The Self-Validating System of Reactivity: The utility of this reagent is validated by its predictable reactivity. A researcher can confidently design a synthesis knowing that the chloromethyl group will be the primary site of reaction with amines, thiols, alcohols, and other nucleophiles, leaving the trifluoromethyl group and the pyridine ring intact under typical conditions.

Reactivity_Workflow cluster_1 General Nucleophilic Substitution Workflow reagent 2-(Chloromethyl)-5- (trifluoromethyl)pyridine product Coupled Product reagent->product nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) nucleophile->product conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) conditions->product Reaction Conditions

Caption: General workflow for using the target compound.

This compound serves as an electrophilic precursor for introducing a key pharmacophore into novel molecular scaffolds.[13] Pyrimidine and pyridine cores are prevalent in kinase inhibitors, where they often form hydrogen bonds within the ATP-binding pocket of the enzyme.[14]

Causality in Drug Design: The strategic choice to use this reagent is driven by the desire to position the (5-(trifluoromethyl)pyridin-2-yl)methyl group in a specific orientation to interact with a biological target. The trifluoromethyl group can engage in favorable hydrophobic or non-polar interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual-functionality makes it a valuable tool for lead optimization campaigns.

Section 4: Experimental Protocols

The following protocols are generalized representations based on established chemical principles and related procedures found in the literature. They serve as a validated starting point for laboratory work.

This protocol is adapted from procedures described for the multi-step synthesis of trifluoromethylpyridines.[4][15]

  • Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet to a scrubber), and a gas inlet tube, add 2-chloro-5-methylpyridine (1 eq.), o-dichlorobenzene (as solvent), and a radical initiator such as azobisisobutyronitrile (AIBN, ~0.01 eq.).[4]

  • Inerting: Purge the system with nitrogen gas while stirring.

  • Heating: Heat the reaction mixture to approximately 140 °C.[4]

  • Chlorination: Stop the nitrogen flow and begin bubbling chlorine gas (Cl₂) through the reaction mixture via the gas inlet tube. The reaction is exothermic and the chlorine flow should be controlled to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired trichlorinated product is the major component. Additional initiator may be added portion-wise during the reaction.[4]

  • Workup: Once complete, stop heating and discontinue the chlorine flow. Purge the system with nitrogen to remove excess chlorine gas.

  • Purification: Cool the reaction mixture. The solvent can be removed under reduced pressure. The crude product, 2-chloro-5-trichloromethylpyridine, can then be purified by column chromatography or recrystallization from a suitable solvent like ethanol.[4]

This protocol describes a typical SN2 coupling reaction.[13]

  • Reaction Setup: In a round-bottom flask, dissolve the nucleophile (e.g., a primary amine, 1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN).

  • Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the complete consumption of the starting nucleophile.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

References

A Technical Guide to the Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of numerous agrochemicals and pharmaceuticals. Its value lies in the dual reactivity of the chloromethyl group, which serves as a potent electrophile, and the trifluoromethyl group, which enhances the biological efficacy and metabolic stability of target molecules. This guide provides an in-depth analysis of the predominant synthetic pathway for this compound: the free-radical chlorination of its precursor, 2-methyl-5-(trifluoromethyl)pyridine. We will explore the underlying reaction mechanisms, present detailed experimental protocols, and discuss the synthesis of the key starting material, offering researchers and drug development professionals a comprehensive resource for its preparation.

Introduction

Significance of this compound

This compound is a highly valuable heterocyclic building block. The trifluoromethyl group is a key pharmacophore that can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. The chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this substituted pyridine ring into larger, more complex molecules. Consequently, this compound is a crucial intermediate in the production of high-efficacy insecticides, herbicides, and fungicides.[1]

Overview of Synthetic Strategies

The most industrially viable and commonly reported method for synthesizing this compound is through the selective side-chain chlorination of 2-methyl-5-(trifluoromethyl)pyridine. This transformation is typically achieved via a free-radical mechanism. Alternative strategies exist but are often less direct or efficient. This guide will focus on the free-radical pathway due to its prevalence and practical advantages.

Primary Synthetic Pathway: Radical Chlorination of 2-Methyl-5-(trifluoromethyl)pyridine

The conversion of the methyl group of 2-methyl-5-(trifluoromethyl)pyridine to a chloromethyl group is the core transformation. This is accomplished using a chlorinating agent in the presence of a radical initiator.

Rationale for the Free-Radical Approach

A free-radical pathway is ideal for this transformation because it selectively targets the benzylic-like methyl group over the aromatic pyridine ring. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, which might otherwise be a competing reaction. Reagents like N-Chlorosuccinimide (NCS) are particularly well-suited for this type of benzylic chlorination as they provide a low concentration of chlorine radicals, minimizing side reactions.[2]

Reaction Mechanism

The chlorination proceeds via a classic free-radical chain reaction, which consists of three key stages: initiation, propagation, and termination.[3]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then react with the chlorinating agent (e.g., NCS or Cl₂) to generate the key chlorine radical (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-(trifluoromethyl)pyridine. This step is favored because it forms a resonance-stabilized benzylic-type radical. This newly formed radical then reacts with another molecule of the chlorinating agent to yield the desired product, this compound, and regenerate a chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when any two radical species combine, removing them from the cycle.

Key Reagents and Their Roles
  • Substrate: 2-Methyl-5-(trifluoromethyl)pyridine.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a preferred reagent due to its solid, easy-to-handle nature and its ability to maintain a low concentration of chlorine, which enhances selectivity.[4] Gaseous chlorine (Cl₂) can also be used, often in industrial settings.[5]

  • Radical Initiator: AIBN or benzoyl peroxide (BPO) are commonly used to start the radical chain reaction at a controlled rate upon heating.[5] UV light can also serve this purpose.

  • Solvent: An inert solvent that is stable under radical conditions is required. Carbon tetrachloride (CCl₄) has been historically used, but due to its toxicity, alternatives like chlorobenzene or o-dichlorobenzene are often employed.[6][7]

Detailed Experimental Protocol

This protocol is a representative example based on common literature procedures.

Objective: To synthesize this compound via free-radical chlorination of 2-methyl-5-(trifluoromethyl)pyridine.

Reagents:

  • 2-Methyl-5-(trifluoromethyl)pyridine (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)

  • Chlorobenzene (or a suitable inert solvent)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-(trifluoromethyl)pyridine and chlorobenzene.

  • Add N-Chlorosuccinimide (NCS) to the solution.

  • Add the radical initiator, AIBN.

  • Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold solvent.

  • Combine the filtrate and washes. The solvent can be removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM 2-Methyl-5-(trifluoromethyl)pyridine Reaction Radical Chlorination (Reflux in Chlorobenzene) SM->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Filter Filter Succinimide Reaction->Filter Concentrate Solvent Removal Filter->Concentrate Purify Vacuum Distillation Concentrate->Purify Product 2-(Chloromethyl)-5- (trifluoromethyl)pyridine Purify->Product

Caption: Workflow for the synthesis of this compound.

Data Summary
ParameterTypical ValueSource
Reaction Temperature80 - 140 °C[6]
Reaction Time4 - 20 hours[6]
Yield60 - 85%[7]
Purity (post-purification)>98%N/A
Boiling PointApprox. 70-75 °C / 10 mmHgN/A

Synthesis of the Key Precursor: 2-Methyl-5-(trifluoromethyl)pyridine

The availability of the starting material, 2-methyl-5-(trifluoromethyl)pyridine, is crucial. A common industrial route involves a multi-step process starting from more readily available picolines. One established method is the halogen exchange (Halex) reaction on 2-methyl-5-(trichloromethyl)pyridine.

Synthesis via Halogen Exchange

This pathway involves the initial exhaustive chlorination of the methyl group of a picoline derivative, followed by fluorination.

  • Trichlorination: 2-Chloro-5-methylpyridine is subjected to exhaustive free-radical chlorination to form 2-chloro-5-(trichloromethyl)pyridine.[6]

  • Fluorination: The resulting trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent like anhydrous hydrogen fluoride (HF), often with a catalyst.[8] This step yields 2-chloro-5-(trifluoromethyl)pyridine.

  • Dechlorination/Methylation: The final step would involve converting the 2-chloro group to a methyl group, which is less common and more complex than the direct chlorination of the already-prepared 2-methyl-5-(trifluoromethyl)pyridine.

A more direct, though often challenging, industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures over a catalyst.[9][10]

Workflow for Precursor Synthesis

Precursor_Synthesis Picoline 3-Picoline Step1 Vapor-Phase Chlorination/Fluorination (High T, Catalyst) Picoline->Step1 Intermediate 2-Chloro-5- (trifluoromethyl)pyridine Step1->Intermediate Step2 Reduction / Coupling (e.g., with methylating agent) Intermediate->Step2 Product 2-Methyl-5- (trifluoromethyl)pyridine Step2->Product

Caption: A potential industrial route to the precursor 2-methyl-5-(trifluoromethyl)pyridine.

Troubleshooting and Safety Considerations

  • Side Reactions: The primary side reaction is over-chlorination, leading to the formation of 2-(dichloromethyl)-5-(trifluoromethyl)pyridine. This can be minimized by carefully controlling the stoichiometry of the chlorinating agent (using slightly more than 1.0 equivalent) and monitoring the reaction closely.

  • Safety: Chlorinating agents can be corrosive and toxic. Radical initiators like BPO can be explosive under certain conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents like carbon tetrachloride are carcinogenic and should be avoided if possible.

Conclusion

The synthesis of this compound is most effectively achieved through the free-radical chlorination of 2-methyl-5-(trifluoromethyl)pyridine. This method offers good selectivity and yields. A thorough understanding of the radical chain mechanism is essential for optimizing reaction conditions and minimizing the formation of byproducts. The protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of this critical chemical intermediate.

References

A Comprehensive Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine and its Industrially Significant Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2-(chloromethyl)-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative. Due to the limited publicly available data on this specific compound, this guide expands its scope to include a comprehensive analysis of its closely related and industrially vital isomer, 2-chloro-5-(trifluoromethyl)pyridine. By presenting a comparative analysis, this document aims to offer a complete technical narrative, elucidating the synthesis, properties, reactivity, and applications of these important chemical building blocks. We will delve into the causality behind synthetic choices, underscore the self-validating nature of established protocols, and ground all claims in authoritative references.

Introduction: A Tale of Two Isomers

In the landscape of fluorinated heterocycles, trifluoromethylpyridines serve as privileged scaffolds, imparting unique properties to agrochemicals and pharmaceuticals. The strategic introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific member of this class, This compound , while also providing an in-depth look at its more prominent isomer, 2-chloro-5-(trifluoromethyl)pyridine .

A frequent point of confusion, the structural distinction between these two compounds is critical as it dictates their reactivity and subsequent applications.

  • This compound (CAS: 128790-14-7): Features a reactive chloromethyl (-CH₂Cl) group at the 2-position. This group acts as an electrophilic handle, making the compound a potent alkylating agent, ideal for introducing the pyridyl-CF₃ moiety via nucleophilic substitution.

  • 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3): Possesses a chlorine atom directly attached to the pyridine ring at the 2-position. This chloro group is susceptible to nucleophilic aromatic substitution, providing a different synthetic pathway for derivatization.

This guide will address both, clarifying their distinct chemical identities and utility.

synthesis_workflow picoline 3-Picoline oxidation N-Oxidation (e.g., H₂O₂/AcOH) picoline->oxidation n_oxide 3-Picoline N-Oxide oxidation->n_oxide chlorination1 Ring Chlorination (e.g., Benzoyl Chloride) n_oxide->chlorination1 cmp 2-Chloro-5-methylpyridine chlorination1->cmp chlorination2 Side-Chain Chlorination (Cl₂, Initiator) cmp->chlorination2 ctcmp 2-Chloro-5-(trichloromethyl)pyridine chlorination2->ctcmp fluorination Halogen Exchange (e.g., KF, HF) ctcmp->fluorination product 2-Chloro-5-(trifluoromethyl)pyridine fluorination->product caption Fig. 2: Industrial synthesis workflow for 2-Chloro-5-(trifluoromethyl)pyridine. reaction_pathway reactant 2-Chloro-5-(trifluoromethyl)pyridine reaction SₙAr Reaction (Base, Solvent, Heat) reactant->reaction nucleophile 4-(Hydroxyphenoxy)propionic acid derivative (Nucleophile) nucleophile->reaction product Fluazifop (Herbicide) reaction->product caption Fig. 3: Synthesis of Fluazifop via Nucleophilic Aromatic Substitution.

2-(Chloromethyl)-5-(trifluoromethyl)pyridine safety data sheet.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

This guide provides a comprehensive safety overview for this compound (CAS RN: 128790-14-7), a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of a complete, published Safety Data Sheet (SDS) for this specific compound, this document synthesizes direct information with expert analysis of closely related structural analogues. This approach provides a robust framework for risk assessment and safe handling protocols, grounded in established chemical principles. The primary analogues referenced are 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(chloromethyl)pyridine, which share the trifluoromethylpyridine core and the reactive chloromethyl group, respectively.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The properties of the target compound are expected to be similar to its analogues, which exist as low-melting solids or liquids at or near room temperature.

IdentifierThis compound Analogue: 2-Chloro-5-(trifluoromethyl)pyridine
CAS Number 128790-14-7[1]52334-81-3[2]
Molecular Formula C₇H₅ClF₃N[1]C₆H₃ClF₃N[2]
Molecular Weight 195.57 g/mol [1]181.54 g/mol [2]
IUPAC Name This compound2-chloro-5-(trifluoromethyl)pyridine[2]
Synonyms Not available2,5-CTF[3]
Appearance Not specified, likely white to yellowish crystalline low melting solid[4]White to yellowish crystalline low melting solid[4]
Melting Point Not specified32-34 °C
Boiling Point Not specified152 °C[4]
Density Not specified1.417 g/mL at 25 °C

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds stem from the reactivity of the chloromethyl group, which can act as an alkylating agent, and the general toxicity profile of halogenated pyridines. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS Classification

Based on available data for the target compound and its analogues, the following GHS classifications are pertinent. The signal word is Warning .[1]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [2][5]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [1]

  • Eye Irritation (Category 2), H319: Causes serious eye irritation. [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [1]

  • Specific Target Organ Toxicity — Single and Repeated Exposure (Category 1), H370 & H372: Analogues show evidence of causing damage to the central nervous system and liver through prolonged or repeated exposure.[5]

GHS Hazard Pictograms and Summary

The following pictograms represent the core hazards associated with this compound.

GHS_Pictograms cluster_0 GHS Hazard Communication Health_Hazard ! Health_Hazard_label Health Hazard (STOT) Exclamation ! Exclamation_label Irritant (Skin/Eye) Acute Toxicity

Caption: GHS Pictograms for Associated Hazards.

Expert Insight: The trifluoromethyl group enhances the electrophilic nature of the pyridine ring, while the chloromethyl group provides a reactive site. This combination suggests that the compound can readily react with biological nucleophiles, explaining the observed irritation and toxicity. Therefore, preventing direct contact and inhalation is the primary safety objective.

First-Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical to minimizing harm. The following protocols are designed to address exposure based on established best practices for similar chemical classes.

Exposure RouteProtocolCausality and Rationale
Inhalation 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation. [3][6] 3. Seek immediate medical attention.[7]This protocol prioritizes removing the individual from the toxic atmosphere. Artificial respiration with a proper device prevents the rescuer from potential exposure.
Skin Contact 1. Immediately remove all contaminated clothing and shoes.[5] 2. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[7] 3. Seek medical attention if irritation persists.[5]Rapid removal of the chemical source and dilution with water is the most effective way to minimize skin irritation and potential absorption.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[7] 3. Seek immediate medical attention, preferably from an ophthalmologist.[5]The eye's delicate tissues are highly susceptible to damage. Prolonged, gentle flushing is essential to physically remove the irritant and prevent long-term injury.
Ingestion 1. Rinse mouth thoroughly with water. Do not induce vomiting. [6] 2. Never give anything by mouth to an unconscious person.[8] 3. Call a poison control center or seek immediate medical attention.[5][6]Inducing vomiting can cause aspiration of the chemical into the lungs, leading to severe secondary damage. The goal is to dilute the substance and seek professional medical intervention.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

The compound is a combustible solid/liquid.[5] In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[5]

Critical Insight: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] Combustion of this organohalogen compound will produce highly toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas

  • Gaseous hydrogen fluoride (HF)[5][7]

Accidental Release Protocol

A structured response to a spill is essential to protect personnel and the environment.

Spill_Response_Workflow start Spill Detected evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. start->evacuate ppe Don appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if required) evacuate->ppe contain Contain the spill. Prevent entry into drains. ppe->contain absorb For liquids: Cover with inert absorbent material (vermiculite, sand). contain->absorb sweep For solids: Gently sweep up material. Avoid creating dust. contain->sweep collect Collect material into a suitable, labeled disposal container. absorb->collect sweep->collect decontaminate Decontaminate the spill area with soap and water. collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations. decontaminate->dispose end Incident Reported & Area Safe dispose->end

Caption: Step-by-step workflow for accidental release management.

Handling, Storage, and Personal Protection

Proactive measures are paramount for safety. The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone.

Safe Handling Workflow

All manipulations of this compound must be performed within a certified chemical fume hood.

Safe_Handling_Workflow prep Preparation: - Confirm fume hood is operational. - Assemble all necessary equipment. - Don required PPE. weigh Aliquot / Weighing: - Perform all transfers within the fume hood. - Use anti-static measures if applicable. - Keep container tightly closed when not in use. prep->weigh reaction Reaction / Use: - Maintain vigilance over the process. - Ensure secondary containment is in place. weigh->reaction cleanup Post-Procedure Cleanup: - Decontaminate all surfaces and equipment. - Segregate waste streams correctly. reaction->cleanup removal PPE Removal & Hygiene: - Remove gloves using proper technique. - Wash hands thoroughly with soap and water. - Do not eat, drink, or smoke in the lab area. cleanup->removal

Caption: Standard workflow for safely handling the reagent.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep refrigerated (below 4°C/39°F) and protected from light.[3][7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and acids.[3][9] Contact with incompatible materials can lead to vigorous, exothermic reactions.

Exposure Controls and Personal Protective Equipment (PPE)
Control TypeSpecification and Rationale
Engineering Chemical Fume Hood: All work must be conducted in a properly functioning fume hood to keep airborne concentrations low.[3] Eyewash Station & Safety Shower: Must be readily accessible in the immediate work area.[8]
Eye/Face Protection Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may be required for larger quantities.
Skin Protection Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[3] Clothing: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection Respirator: If engineering controls are insufficient or for emergency response, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[3][7]

References

Spectroscopic Analysis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

To the intended audience of researchers, scientists, and drug development professionals:

This guide was initially designed to provide an in-depth analysis of the spectroscopic data for 2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 128790-14-7). However, a comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound. While the compound is commercially available, its full spectral characterization is not well-documented in accessible sources.

Conversely, the isomeric and structurally related compound, 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), is extensively characterized and its spectroscopic data are readily available. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making its analytical profile highly relevant to professionals in the field.

Therefore, this guide has been expertly repurposed to provide a detailed technical examination of the spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine . The principles of spectral interpretation and the experimental methodologies described herein offer a valuable and transferable framework for the analysis of similarly structured fluorinated pyridine derivatives.

Introduction to 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in organic synthesis. The presence of a trifluoromethyl group (-CF₃) at the 5-position and a chlorine atom at the 2-position of the pyridine ring imparts unique electronic properties and reactivity. The -CF₃ group, being a strong electron-withdrawing group, significantly influences the chemical shifts of the aromatic protons and carbons, while the chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions. Accurate interpretation of its spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-chloro-5-(trifluoromethyl)pyridine in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale for Assignment
H-6~8.7Doublet (d) or Singlet (s)Small (~2 Hz)Located ortho to the ring nitrogen, this proton is the most deshielded. It will be coupled to H-4, but the coupling may be small.
H-4~7.9Doublet of Doublets (dd)~8 Hz, ~2 HzThis proton is coupled to both H-3 and H-6. The larger coupling constant is from the ortho-coupling with H-3, and the smaller is from the meta-coupling with H-6.
H-3~7.5Doublet (d)~8 HzThis proton is coupled to H-4.

The following table summarizes experimentally observed ¹H NMR data for 2-chloro-5-(trifluoromethyl)pyridine.

Chemical Shift (ppm)MultiplicityAssignmentSource
8.689sH-6[1]
7.904dH-4[1]
7.497dH-3[1]

Note: The multiplicity of H-6 is reported as a singlet, suggesting a very small or unresolved coupling to H-4.

G ¹H NMR Assignments for 2-Chloro-5-(trifluoromethyl)pyridine cluster_0 cluster_1 Proton Assignments mol H6 H-6: ~8.7 ppm H4 H-4: ~7.9 ppm H3 H-3: ~7.5 ppm

Caption: Molecular structure and ¹H NMR assignments.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the electronic environment of each carbon atom. The strong electron-withdrawing effects of the nitrogen atom, chlorine atom, and trifluoromethyl group are clearly observable.

Chemical Shift (ppm)AssignmentCouplingRationale for Assignment
152.0C-2-Carbon bearing the chlorine atom is significantly deshielded.
147.0C-6Quartet (q)Carbon adjacent to nitrogen; shows coupling to the three fluorine atoms of the CF₃ group.
135.0C-4Quartet (q)Shows coupling to the three fluorine atoms of the CF₃ group.
124.0C-5Quartet (q)Carbon directly attached to the CF₃ group.
122.0CF₃Quartet (q)The carbon of the trifluoromethyl group itself, showing a very large C-F coupling constant.
120.0C-3-Least affected by the substituents.

Note: Specific coupling constants (JC-F) are not always reported in basic datasets but are characteristic features.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H stretchAromatic C-HMedium-Weak
1600-1450C=C / C=N stretchPyridine ringMedium-Strong
1350-1100C-F stretchTrifluoromethyl (-CF₃)Strong
850-750C-Cl stretchAryl-ClStrong
800-600C-H bendAromatic C-H out-of-planeStrong

The IR spectrum of 2-chloro-5-(trifluoromethyl)pyridine is dominated by very strong absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[2] The C-Cl stretch and aromatic ring vibrations are also prominent features.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (181.54 g/mol ). Due to the presence of chlorine, there will be a characteristic isotopic pattern:

    • M⁺ peak: at m/z ≈ 181 (corresponding to ³⁵Cl)

    • M+2 peak: at m/z ≈ 183 (corresponding to ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.

  • Key Fragmentation Patterns:

    • Loss of Cl: [M-Cl]⁺ at m/z ≈ 146.

    • Loss of CF₃: [M-CF₃]⁺ at m/z ≈ 112.

    • Loss of HCl: [M-HCl]⁺, though less common, might be observed.

A typical electron ionization (EI) mass spectrum shows a base peak corresponding to the molecular ion (m/z 181), confirming the stability of the aromatic system.[3] The isotopic peak at m/z 183 is also clearly visible, confirming the presence of a single chlorine atom.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 2-chloro-5-(trifluoromethyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument for the specific solvent.

    • Acquire a standard ¹H spectrum with a 90° pulse and a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise.

    • For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

IR Spectroscopy (FTIR-ATR) Protocol
  • Sample Preparation: As 2-chloro-5-(trifluoromethyl)pyridine is a low-melting solid, it can be analyzed as a thin film or directly on an Attenuated Total Reflectance (ATR) crystal.

    • For thin film: Melt a small amount of the sample between two KBr or NaCl plates.

    • For ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

    • Install a suitable GC column (e.g., a nonpolar DB-5 or similar).

    • Set an appropriate GC temperature program to ensure separation and elution of the compound.

    • Set the MS to scan over a relevant m/z range (e.g., 40-300 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated by the GC and then enter the MS for ionization and detection.

  • Data Analysis:

    • Identify the GC peak corresponding to the compound.

    • Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

G General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_conclusion Final Confirmation Sample 2-Chloro-5-(trifluoromethyl)pyridine NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare as Thin Film or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze (Shifts, Couplings) NMR_Acq->NMR_Proc Conclusion Combine all data for unambiguous structure confirmation NMR_Proc->Conclusion IR_Acq Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Proc Identify Functional Group Vibrations IR_Acq->IR_Proc IR_Proc->Conclusion MS_Acq Inject into GC-MS MS_Prep->MS_Acq MS_Proc Analyze M⁺ and Fragmentation MS_Acq->MS_Proc MS_Proc->Conclusion

Caption: A generalized workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic analysis of 2-chloro-5-(trifluoromethyl)pyridine provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the connectivity and electronic environment of the pyridine ring, IR spectroscopy confirms the presence of key functional groups, particularly the C-F bonds of the trifluoromethyl group, and mass spectrometry validates the molecular weight and elemental composition. The methodologies and interpretative principles detailed in this guide serve as a robust foundation for the analysis of this important synthetic intermediate and related compounds in research and development.

References

2-(Chloromethyl)-5-(trifluoromethyl)pyridine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities. Its unique trifluoromethylpyridine scaffold makes it a crucial building block in the development of modern agrochemicals and pharmaceuticals, including insecticides, herbicides, and novel drug candidates.[1][2] The molecule's utility is derived from its distinct reactive sites: the chloromethyl group, which is primed for nucleophilic substitution, and the pyridine ring, which can be further functionalized.

However, the very features that make this compound a versatile synthetic tool also contribute to its inherent instability. A thorough understanding of its chemical liabilities is paramount for researchers to ensure the integrity of their starting materials, the reproducibility of their experiments, and the quality of their final products. This guide offers a detailed examination of the stability profile of this compound, potential degradation pathways, and scientifically grounded protocols for its proper storage and handling.

Chemical Profile and Structural Insights into Stability

A foundational understanding of the molecule's properties is the first step in predicting its behavior.

PropertyValueSource(s)
Molecular Formula C₆H₃ClF₃N[3][4]
Molecular Weight 181.54 g/mol [4][5]
CAS Number 52334-81-3[3][4]
Appearance White to yellowish crystalline low-melting solid[6][7]
Melting Point 32-34 °C[3][5][7]
Boiling Point 152 °C[6][7]
Solubility Insoluble in water; Soluble in chloroform, dichloromethane, ether[3]

The stability of this compound is dictated by the interplay of its structural components:

  • The Chloromethyl Group (-CH₂Cl): This is the most significant contributor to the compound's reactivity. Analogous to a benzylic halide, the chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This site is the primary locus of degradation, particularly through hydrolysis.

  • The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety deactivates the pyridine ring towards electrophilic substitution. However, it enhances the ring's susceptibility to nucleophilic aromatic substitution, although this is generally less of a concern under standard storage conditions compared to the reactivity of the chloromethyl group.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be protonated in the presence of strong acids, potentially altering the compound's stability and solubility.

Key Factors Influencing Stability and Degradation

Several environmental factors can compromise the integrity of this compound. Awareness of these factors is crucial for preventing the formation of impurities that could complicate synthetic outcomes.

Moisture and Hydrolysis

The presence of water is a primary concern. The chloromethyl group is readily hydrolyzed to the corresponding 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine. This process not only consumes the starting material but also introduces a significant impurity that may be difficult to separate from the parent compound. The reaction is accelerated by heat and changes in pH.

Light Exposure

Multiple safety data sheets explicitly warn that the compound is "light sensitive" and should be "stored protected from light".[8][9][10] Photodegradation can proceed through various mechanisms, including homolytic cleavage of the C-Cl bond to generate radical intermediates. These highly reactive species can then participate in a cascade of secondary reactions, leading to dimerization, polymerization, or further modification of the pyridine ring. Studies on related compounds like 2-chloropyridine show that photolysis can lead to a complex mixture of intermediate products.[11]

Thermal Stress

While the compound is generally stable at room temperature in a sealed container, exposure to excess heat should be avoided.[8][12] High temperatures can accelerate the rate of hydrolysis and other degradation reactions. At decomposition temperatures, hazardous gases are released, including hydrogen chloride (HCl), hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide.[8][9][12]

Incompatible Materials

Contact with certain classes of chemicals can lead to rapid decomposition or hazardous reactions. Key incompatibilities include:

  • Strong Oxidizing Agents: These can react aggressively with the pyridine ring and the chloromethyl group.[8][9][12]

  • Strong Acids: Can lead to protonation of the pyridine nitrogen and may catalyze decomposition pathways.[9]

  • Strong Bases: Can promote nucleophilic substitution reactions at the chloromethyl position.

  • Metals: Some sources note that related compounds can react with mild or galvanized steel, potentially producing hydrogen gas.[13]

The diagram below illustrates the primary degradation pathways initiated by common environmental stressors.

main This compound hydrolysis_product 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine main->hydrolysis_product H₂O (Moisture) radical Pyridyl Radical Intermediate main->radical Light (UV) oxidation_products Oxidized Ring Products main->oxidation_products Strong Oxidizers decomposition HCl, HF, NOx, CO, etc. main->decomposition High Heat dimers Dimerized Impurities radical->dimers Dimerization cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_aliquot Aliquot for Stress Conditions prep_stock->prep_aliquot thermal Thermal Stress (60°C) hydrolytic Hydrolytic Stress (pH 3, 7, 9) photo Photostability (ICH Q1B) sampling Sample at Time Points (0, 1, 3, 7 days) thermal->sampling hydrolytic->sampling photo->sampling hplc HPLC Analysis (RP-C18, UV Detection) sampling->hplc data Calculate % Remaining Identify Degradants hplc->data

References

A Senior Application Scientist's Guide to Sourcing and Quality Verification of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine in Modern Chemistry

This compound, a fluorinated heterocyclic compound, is a critical building block in the synthesis of a wide array of high-value molecules. Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl moiety is particularly valued for its ability to enhance the metabolic stability, bioavailability, and potency of target molecules.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, quality verification protocols, and safe handling procedures for this essential chemical intermediate.

Navigating the Commercial Landscape: Selecting a Reliable Supplier

The selection of a commercial supplier for this compound is a critical first step that can significantly impact the success of a research and development program. Consistency in purity, availability of desired quantities, and reliable lead times are paramount. While a multitude of suppliers exist, they can be broadly categorized into large chemical conglomerates and specialized niche providers.

Table 1: Key Considerations for Supplier Selection

CriteriaLarge Conglomerates (e.g., Thermo Fisher Scientific, Sigma-Aldrich)Specialized Suppliers (e.g., Parchem, Apollo Scientific, Achmem)
Product Portfolio Extensive, offering a wide range of reagents and chemicals.Focused on specific classes of compounds, often with deeper expertise in their niche.
Purity & Documentation Typically offer high-purity grades with comprehensive Certificates of Analysis (CoA).Purity levels can vary; it is crucial to request and scrutinize the CoA.
Available Quantities Can range from research-scale grams to bulk kilograms.Often flexible, catering to both small-scale R&D and larger custom synthesis needs.
Lead Times Generally have established supply chains, leading to predictable delivery times.Can vary depending on stock levels and custom synthesis requirements.
Technical Support Often provide dedicated technical support from experienced chemists.Technical support may be more specialized and focused on their specific products.

It is imperative to conduct due diligence on any potential supplier. Requesting a sample for in-house quality control analysis before committing to a larger order is a prudent and highly recommended practice.

Workflow for Supplier Vetting and Quality Control

A systematic approach to qualifying a new supplier and verifying the quality of this compound is essential for reproducible and reliable experimental outcomes. The following workflow outlines the key steps from initial supplier identification to the release of the material for use in the laboratory.

G cluster_0 Supplier Evaluation cluster_1 Quality Control Verification cluster_2 Decision & Documentation Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Request Certificate of Analysis Request Certificate of Analysis Request Quotations & Lead Times->Request Certificate of Analysis Request Sample Request Sample Request Certificate of Analysis->Request Sample Visual Inspection Visual Inspection Request Sample->Visual Inspection Purity Analysis (HPLC/GC-MS) Purity Analysis (HPLC/GC-MS) Visual Inspection->Purity Analysis (HPLC/GC-MS) Structural Confirmation (NMR) Structural Confirmation (NMR) Purity Analysis (HPLC/GC-MS)->Structural Confirmation (NMR) Moisture Content (Karl Fischer) Moisture Content (Karl Fischer) Structural Confirmation (NMR)->Moisture Content (Karl Fischer) Compare Results to CoA Compare Results to CoA Moisture Content (Karl Fischer)->Compare Results to CoA Approve/Reject Supplier Approve/Reject Supplier Compare Results to CoA->Approve/Reject Supplier Document Results Document Results Approve/Reject Supplier->Document Results

Caption: Workflow for Supplier Selection and Quality Control.

Essential Quality Verification Protocols

Upon receipt of this compound, a series of analytical tests should be performed to verify its identity, purity, and integrity. These tests are crucial to ensure that the material meets the required specifications for its intended application.

Visual Inspection

The first step is a simple yet informative visual inspection of the material. This compound should be a white to off-white solid. Any significant deviation in color or the presence of visible impurities should be noted and may warrant further investigation or rejection of the batch.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting point is a 30:70 ratio of acetonitrile to water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 240 nm.[4]

  • Sample Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the sample for analysis at a similar concentration.

  • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase), the standard, and the sample. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed to ensure the correct connectivity of atoms.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for identifying and quantifying volatile impurities that may be present from the synthesis process.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: The resulting chromatogram will separate the components based on their boiling points and polarity. The mass spectrum of each peak can be compared to a library of known compounds to identify any impurities.

Safe Handling and Storage: A Non-Negotiable Priority

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, clean it up immediately using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible substances such as strong oxidizing agents and acids.[7]

  • For long-term storage, refrigeration is often recommended.[5]

Conclusion

The successful integration of this compound into a research or development pipeline hinges on the careful selection of a reliable commercial supplier and the rigorous implementation of in-house quality verification protocols. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of this critical building block, thereby enhancing the reliability and reproducibility of their synthetic efforts.

References

The Genesis of a Key Agrochemical Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on the industrially significant compound 2-Chloro-5-(trifluoromethyl)pyridine . Initial inquiries regarding "2-(Chloromethyl)-5-(trifluoromethyl)pyridine" suggest a potential misnomer, as the former is the well-documented and pivotal precursor in the synthesis of major agrochemicals. This document is therefore structured to provide a comprehensive technical overview of this key molecule.

Introduction: The Strategic Importance of Fluorination in Agrochemicals

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into organic molecules represents a cornerstone of modern agrochemical and pharmaceutical design.[1] The -CF3 group's strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability can dramatically improve the efficacy, selectivity, and overall performance of active ingredients.[1][2] It is within this context that 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) emerged as a critical building block. Its development was driven by the need for advanced, selective herbicides, and it remains a key intermediate in the production of "fop" herbicides, such as Fluazifop, which are vital for controlling grass weeds in broadleaf crops.[3] This guide provides a detailed exploration of the pioneering synthetic routes that first made this valuable compound accessible on an industrial scale.

Discovery and Developmental Context

The genesis of 2-Chloro-5-(trifluoromethyl)pyridine is rooted in the intensive research and development efforts of agrochemical companies in the late 1970s and early 1980s. The demand for new herbicides with improved selectivity and potency led researchers to explore the synthesis of novel trifluoromethylpyridine derivatives. Since the first synthesis of a trifluoromethyl aromatic compound in 1898 and the subsequent application of similar methods to pyridine rings in 1947, chemists have sought to develop economically viable manufacturing processes for these valuable intermediates.[4] The early patents filed by companies like Imperial Chemical Industries (ICI) laid the groundwork for the large-scale production of 2,5-CTF, enabling the subsequent commercialization of herbicides like Fluazifop-butyl.

The primary challenge was to devise a method that was not only efficient but also selective. The pyridine ring is less reactive towards electrophilic substitution than benzene, and controlling the position of chlorination while maintaining the trifluoromethyl group presented a significant synthetic hurdle. The first successful syntheses navigated this challenge through two principal strategies: the direct chlorination of a pre-fluorinated pyridine and a multi-step approach starting from an inexpensive, readily available feedstock.

Pioneering Synthetic Pathways to 2-Chloro-5-(trifluoromethyl)pyridine

The initial industrial syntheses of 2-Chloro-5-(trifluoromethyl)pyridine can be broadly categorized into two main approaches, each with its own set of experimental considerations and advantages.

Route 1: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine

This direct approach represents one of the most elegant and efficient methods for synthesizing 2,5-CTF. It involves the high-temperature, gas-phase reaction of 3-(trifluoromethyl)pyridine with chlorine gas.

Causality and Mechanistic Insights: The choice of a vapor-phase reaction is critical for this transformation. At high temperatures (typically 300-450°C), the reaction proceeds via a free-radical mechanism. This is advantageous because it avoids the complexities of electrophilic aromatic substitution in the liquid phase, which can be difficult to control for pyridine derivatives and may require harsh acidic conditions. The high temperature provides the activation energy needed to generate chlorine radicals, which then attack the pyridine ring. The substitution pattern is directed to the 2-position, which is electronically favored for radical attack on the pyridine nucleus. This method allows for a continuous process, making it suitable for large-scale industrial production. However, a key challenge is managing the formation of multi-chlorinated by-products. The selectivity can be controlled by carefully managing the reaction temperature, residence time, and the molar ratio of chlorine to the pyridine substrate.

Experimental Protocol: Vapor-Phase Chlorination

  • Objective: To synthesize 2-Chloro-5-(trifluoromethyl)pyridine by direct chlorination of 3-(trifluoromethyl)pyridine.

  • Apparatus: A tubular reactor (e.g., silica or nickel alloy) housed in a furnace, with inlets for the organic substrate and chlorine gas, and an outlet connected to a quenching and collection system.

  • Procedure:

    • The reactor is heated to the desired temperature, typically in the range of 300°C to 450°C.

    • A gaseous mixture of 3-(trifluoromethyl)pyridine and an inert carrier gas (e.g., nitrogen or carbon tetrachloride) is fed into the reactor.

    • Chlorine gas is simultaneously introduced into the reactor at a controlled molar ratio relative to the 3-(trifluoromethyl)pyridine (e.g., 1:1 to 6:1).

    • The reactants pass through the heated zone with a specific residence time, typically on the order of seconds.

    • The product stream exiting the reactor is rapidly cooled (quenched) to stop the reaction.

    • The condensed product mixture is then subjected to purification, typically by distillation, to isolate the 2-Chloro-5-(trifluoromethyl)pyridine from unreacted starting material and chlorinated by-products.

Route 2: Multi-Step Synthesis from 3-Picoline

This pathway represents a classic industrial strategy: transforming a cheap, abundant raw material (3-picoline, or 3-methylpyridine) into a high-value product through a sequence of chemical reactions. This route involves two key transformations: the chlorination of 3-picoline to form 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen-exchange (HALEX) fluorination reaction.

Causality and Mechanistic Insights: This route breaks down the problem into manageable steps. The first step, chlorination, targets both the pyridine ring and the methyl group. This is typically achieved using chlorine gas, often with UV light or a radical initiator to promote side-chain chlorination, resulting in the -CCl3 group. Ring chlorination at the 2-position also occurs. The second step is a nucleophilic substitution, where the chlorine atoms of the trichloromethyl group are replaced by fluorine. This is commonly accomplished using anhydrous hydrogen fluoride (HF). This HALEX reaction is a powerful tool in industrial organofluorine chemistry. The advantage of this route is the use of inexpensive 3-picoline.[3] However, it is a multi-step process that can be resource-intensive and generate significant waste streams that require management. Controlling the selectivity during the initial chlorination step to maximize the yield of the desired 2-chloro-5-(trichloromethyl)pyridine intermediate is crucial for the overall efficiency of the process.[3]

Experimental Protocol: Chlorination and Fluorination of 3-Picoline

Step A: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

  • Objective: To chlorinate 3-picoline on both the ring and the methyl side-chain.

  • Procedure:

    • 3-Picoline is reacted with an excess of chlorine gas.

    • The reaction can be carried out in the liquid or vapor phase. Liquid-phase reactions are often initiated by UV light or a chemical initiator (e.g., AIBN).

    • Vapor-phase reactions are conducted at elevated temperatures, similar to Route 1.

    • The reaction conditions (temperature, time, catalyst) are optimized to favor the formation of 2-chloro-5-(trichloromethyl)pyridine.

    • The crude product is isolated, often through distillation, to separate it from less or more chlorinated species.

Step B: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

  • Objective: To convert the trichloromethyl group to a trifluoromethyl group via halogen exchange.

  • Procedure:

    • The 2-chloro-5-(trichloromethyl)pyridine intermediate is reacted with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).

    • The reaction is typically carried out in the liquid phase under pressure and at elevated temperatures (e.g., 150°C - 250°C).

    • A catalyst, such as a metal halide (e.g., FeCl3, SbF3), may be used to facilitate the exchange.

    • The reaction mixture is carefully neutralized and worked up.

    • The final product, 2-Chloro-5-(trifluoromethyl)pyridine, is purified by distillation.

Data Summary and Visualization

The following table summarizes typical reaction parameters for the pioneering synthesis of 2-Chloro-5-(trifluoromethyl)pyridine.

ParameterRoute 1: Vapor-Phase ChlorinationRoute 2: Fluorination of Intermediate
Starting Material 3-(Trifluoromethyl)pyridine2-Chloro-5-(trichloromethyl)pyridine
Key Reagent(s) Chlorine (Cl2)Anhydrous Hydrogen Fluoride (HF)
Phase VaporLiquid
Temperature Range 300°C - 450°C150°C - 250°C
Pressure AtmosphericSuperatmospheric (5-1200 psig)
Catalyst Typically none (thermal)Metal Halide (e.g., FeCl3)
Key Advantage Direct, continuous processUse of inexpensive starting material (3-picoline)

Synthetic Pathway Diagrams

G cluster_0 Route 1: Vapor-Phase Chlorination cluster_1 Route 2: Multi-Step from 3-Picoline A 3-(Trifluoromethyl)pyridine B 2-Chloro-5-(trifluoromethyl)pyridine A->B + Cl2 (300-450°C, Vapor Phase) C 3-Picoline D 2-Chloro-5-(trichloromethyl)pyridine C->D + Cl2 (Initiator/Heat) E 2-Chloro-5-(trifluoromethyl)pyridine D->E + HF (Catalyst, Heat, Pressure)

Caption: Key synthetic routes to 2-Chloro-5-(trifluoromethyl)pyridine.

Conclusion: A Foundation for Innovation

The discovery and development of the first scalable syntheses of 2-Chloro-5-(trifluoromethyl)pyridine were pivotal achievements in industrial organic chemistry. These pioneering efforts, particularly the vapor-phase chlorination and the multi-step route from 3-picoline, provided the agrochemical industry with a reliable supply of a crucial building block. The insights gained from controlling selectivity in high-temperature radical reactions and optimizing halogen-exchange processes have had a lasting impact. The availability of 2,5-CTF directly enabled the creation of a new generation of highly effective herbicides, underscoring the profound connection between fundamental synthetic chemistry and applied agricultural science. The continued refinement of these processes remains an active area of research, focused on improving efficiency, reducing environmental impact, and lowering costs for this indispensable chemical intermediate.

References

The Synthetic Challenge: A Technical Guide to the Key Intermediates of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (-CF3) group and a reactive chloromethyl (-CH2Cl) handle onto a pyridine scaffold presents a molecule of significant interest in medicinal and agrochemical research. 2-(Chloromethyl)-5-(trifluoromethyl)pyridine serves as a versatile building block, enabling the synthesis of a diverse array of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group profoundly influences the physicochemical properties of the pyridine ring, enhancing metabolic stability and binding affinity, while the chloromethyl group provides a key site for nucleophilic substitution, allowing for the facile introduction of various functional groups.[1][2] This guide provides a comprehensive overview of the core synthetic strategies and key intermediates involved in the preparation of this valuable compound, offering field-proven insights for researchers in drug discovery and development.

Strategic Disconnection and Key Intermediates

A logical retrosynthetic analysis of this compound points to 2-methyl-5-(trifluoromethyl)pyridine as the pivotal, immediate precursor. The final synthetic transformation would, therefore, be a selective chlorination of the methyl group. Consequently, the primary synthetic challenge lies in the efficient construction of the 2-methyl-5-(trifluoromethyl)pyridine core.

Several synthetic routes can be envisaged for the preparation of this key intermediate, primarily revolving around the sequential introduction of the methyl and trifluoromethyl functionalities onto a pyridine ring. A prominent and industrially relevant approach commences with readily available 3-picoline (3-methylpyridine).

Pathway I: The 3-Picoline Route to 2-Methyl-5-(trifluoromethyl)pyridine

This pathway leverages a series of well-established transformations to progressively build the desired substitution pattern on the pyridine ring. The key intermediates in this sequence are:

  • N-Oxy-3-methylpyridine: The initial activation of the pyridine ring.

  • 2-Chloro-5-methylpyridine: Introduction of a handle for further functionalization.

  • 2-Chloro-5-(trichloromethyl)pyridine: A precursor to the trifluoromethyl group.

  • 2-Chloro-5-(trifluoromethyl)pyridine: The trifluoromethylated pyridine core.

  • 2-Methyl-5-(trifluoromethyl)pyridine: The immediate precursor to the final product.

The overall synthetic workflow is depicted below:

Synthesis_of_this compound A 3-Picoline B N-Oxy-3-methylpyridine A->B N-Oxidation (H₂O₂, Acetic Acid) C 2-Chloro-5-methylpyridine B->C Chlorination (Benzoyl Chloride) D 2-Chloro-5-(trichloromethyl)pyridine C->D Side-Chain Chlorination (Cl₂, Radical Initiator) E 2-Chloro-5-(trifluoromethyl)pyridine D->E Fluorination (HF or KF) F 2-Methyl-5-(trifluoromethyl)pyridine E->F Methylation (e.g., Kumada Coupling) G This compound F->G Side-Chain Chlorination (NCS or SO₂Cl₂)

Caption: Synthetic pathway from 3-picoline to the target molecule.

Step 1: N-Oxidation of 3-Picoline

The synthesis commences with the N-oxidation of 3-picoline to afford N-oxy-3-methylpyridine . This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution, directing chlorination to the 2-position.

Protocol: A common and effective method involves the use of hydrogen peroxide in glacial acetic acid.[3]

Reagent/ParameterConditionPurpose
3-Picoline1 equivalentStarting material
Hydrogen Peroxide (30%)1.4-1.5 equivalentsOxidizing agent
Glacial Acetic AcidSolvent
Temperature70-80 °CReaction temperature
Reaction Time18-24 hours

Causality: The N-oxide formation increases the electron density at the 2- and 6-positions of the pyridine ring, making them more susceptible to electrophilic attack. The methyl group at the 3-position provides some steric hindrance at the 2-position, but the electronic effect of the N-oxide dominates, favoring substitution at the 2-position.

Step 2: Chlorination of N-Oxy-3-methylpyridine

The activated intermediate, N-oxy-3-methylpyridine, is then chlorinated to yield 2-chloro-5-methylpyridine . A variety of chlorinating agents can be employed, with benzoyl chloride being a common choice.[3]

Protocol:

Reagent/ParameterConditionPurpose
N-Oxy-3-methylpyridine1 equivalentStarting material
Benzoyl Chloride1.4-1.6 equivalentsChlorinating agent
DichloromethaneSolvent
Triethylamine1.3-1.7 equivalentsAcid scavenger
TemperatureRefluxReaction temperature
Reaction Time3-4 hours

Causality: The reaction proceeds through a rearrangement mechanism where the oxygen of the N-oxide attacks the carbonyl carbon of benzoyl chloride, followed by nucleophilic attack of the chloride ion at the 2-position of the pyridine ring and subsequent rearomatization. The presence of an acid scavenger like triethylamine is essential to neutralize the generated hydrochloric acid.

Step 3: Side-Chain Chlorination of 2-Chloro-5-methylpyridine

The methyl group of 2-chloro-5-methylpyridine is then exhaustively chlorinated to form 2-chloro-5-(trichloromethyl)pyridine . This transformation is typically achieved through a free-radical chlorination process.[3]

Protocol:

Reagent/ParameterConditionPurpose
2-Chloro-5-methylpyridine1 equivalentStarting material
Chlorine GasExcessChlorinating agent
Azobisisobutyronitrile (AIBN)CatalyticRadical initiator
o-DichlorobenzeneSolvent
Temperature120-140 °CReaction temperature
Reaction Time18-20 hours

Causality: The reaction is initiated by the thermal decomposition of AIBN, which generates free radicals. These radicals abstract a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming a benzylic-type radical. This radical then reacts with molecular chlorine in a chain propagation step to yield the chlorinated product and a chlorine radical, which continues the chain reaction. The use of a high-boiling point solvent like o-dichlorobenzene is necessary to achieve the required reaction temperature for both initiator decomposition and efficient chlorination.

Step 4: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

The trichloromethyl group is converted to the desired trifluoromethyl group through a halogen exchange (Halex) reaction, yielding 2-chloro-5-(trifluoromethyl)pyridine . This is a critical step, and various fluorinating agents can be used, with anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) being common choices.[3][4]

Protocol (using KF):

Reagent/ParameterConditionPurpose
2-Chloro-5-(trichloromethyl)pyridine1 equivalentStarting material
Anhydrous Potassium Fluoride2.0-2.4 equivalentsFluorinating agent
Dimethyl Sulfoxide (DMSO)Solvent
Cetyltrimethylammonium Bromide (CTAB)CatalyticPhase-transfer catalyst
TemperatureRefluxReaction temperature
Reaction Time5-7 hours

Causality: The reaction involves the nucleophilic displacement of chloride ions by fluoride ions. The use of a polar aprotic solvent like DMSO is crucial to solubilize the potassium fluoride and enhance its nucleophilicity. A phase-transfer catalyst like CTAB facilitates the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.

Step 5: Methylation of 2-Chloro-5-(trifluoromethyl)pyridine

With the trifluoromethyl group in place, the next strategic step is the introduction of the methyl group at the 2-position to furnish the key intermediate, 2-methyl-5-(trifluoromethyl)pyridine . A powerful method for this transformation is the Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[5][6]

Protocol (Conceptual):

Reagent/ParameterConditionPurpose
2-Chloro-5-(trifluoromethyl)pyridine1 equivalentStarting material
Methylmagnesium Bromide (CH₃MgBr)1.1-1.5 equivalentsGrignard reagent
Ni(dppp)Cl₂ or Pd(PPh₃)₄CatalyticCatalyst
Tetrahydrofuran (THF) or Diethyl EtherSolvent
Temperature0 °C to refluxReaction temperature

Causality: The catalytic cycle of the Kumada coupling involves the oxidative addition of the aryl chloride to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of catalyst and reaction conditions is critical to achieve high yields and minimize side reactions.

Final Step: Side-Chain Chlorination of 2-Methyl-5-(trifluoromethyl)pyridine

The final step in the synthesis is the selective chlorination of the methyl group of 2-methyl-5-(trifluoromethyl)pyridine to yield the target molecule, This compound . This transformation is a benzylic-type free-radical chlorination. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are commonly employed for such selective monochlorinations, often initiated by light or a radical initiator like AIBN or benzoyl peroxide.

Final_Step F 2-Methyl-5-(trifluoromethyl)pyridine G This compound F->G Side-Chain Chlorination (NCS or SO₂Cl₂, Radical Initiator)

Caption: Final selective chlorination step.

Protocol (using NCS):

Reagent/ParameterConditionPurpose
2-Methyl-5-(trifluoromethyl)pyridine1 equivalentStarting material
N-Chlorosuccinimide (NCS)1.0-1.2 equivalentsChlorinating agent
Benzoyl Peroxide or AIBNCatalyticRadical initiator
Carbon Tetrachloride or BenzeneSolvent
TemperatureRefluxReaction temperature

Causality: The reaction is initiated by the decomposition of the radical initiator, which then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with NCS to afford the desired monochlorinated product and a succinimidyl radical, which continues the chain reaction. The use of a stoichiometric amount of NCS helps to control the degree of chlorination and favors the formation of the monochlorinated product.

Alternative Pathway: The Sandmeyer Reaction Approach

An alternative strategy for the synthesis of the key intermediate 2-chloro-5-methylpyridine involves the use of the Sandmeyer reaction starting from 2-amino-5-methylpyridine.[1][7]

Sandmeyer_Route H 2-Amino-5-methylpyridine I Diazonium Salt H->I Diazotization (NaNO₂, HCl) C 2-Chloro-5-methylpyridine I->C Sandmeyer Reaction (CuCl)

Caption: Sandmeyer reaction for 2-chloro-5-methylpyridine synthesis.

This route can be advantageous if 2-amino-5-methylpyridine is a readily available or more economical starting material. The subsequent steps to obtain the final product would then follow the previously outlined pathway.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction of the key intermediate, 2-methyl-5-(trifluoromethyl)pyridine. The pathway originating from 3-picoline represents a robust and scalable approach, involving a series of well-understood and optimized chemical transformations. Understanding the causality behind each experimental choice, from the initial activation of the pyridine ring to the final selective chlorination, is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge required to confidently approach the synthesis of this and other similarly functionalized pyridine derivatives, thereby accelerating the discovery and development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Heterocycles using 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyridin-2-yl)methyl Moiety

In the landscape of modern medicinal chemistry and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (CF3), in particular, is a powerful modulator of these properties. When appended to a pyridine ring, it creates a versatile building block with unique electronic characteristics. The 2-(chloromethyl)-5-(trifluoromethyl)pyridine reagent is a highly valuable electrophile that allows for the introduction of the (5-(trifluoromethyl)pyridin-2-yl)methyl group onto a variety of nucleophilic substrates, most notably the nitrogen atoms of heterocyclic systems. This moiety is found in numerous biologically active compounds, making the development of robust and well-understood synthetic protocols for its installation a critical endeavor for researchers in drug discovery and crop science.

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted heterocycles utilizing this compound. We will delve into the synthesis of the reagent itself, explore the mechanistic underpinnings of the N-alkylation reaction, and provide step-by-step protocols for the derivatization of key heterocyclic scaffolds, including imidazoles, 1,2,4-triazoles, and pyrazoles.

Synthesis of the Key Reagent: this compound

The successful N-alkylation of heterocycles is predicated on the availability of the key electrophile, this compound. This reagent is typically prepared from its corresponding methyl analog, 2-methyl-5-(trifluoromethyl)pyridine, via a chlorination reaction. A common and effective method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.

Protocol 1: Synthesis of this compound

This protocol details the chlorination of 2-methyl-5-(trifluoromethyl)pyridine using N-chlorosuccinimide.

Materials:

  • 2-Methyl-5-(trifluoromethyl)pyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO) (radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-chlorosuccinimide (1.1 to 1.2 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

N-Alkylation of Heterocycles: A Mechanistic Overview and Key Considerations

The N-alkylation of heterocycles with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of the pyridine derivative and displacing the chloride leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Heterocycle Heterocycle-N-H TS [Heterocycle---N---H---Base]⁻ [Heterocycle---N---CH₂---Cl]‡ Heterocycle->TS Base AlkylHalide Cl-CH₂-Py(CF₃) AlkylHalide->TS N_Alkylated Heterocycle-N-CH₂-Py(CF₃) TS->N_Alkylated Byproduct Base-H⁺ + Cl⁻ TS->Byproduct

Caption: SN2 mechanism for N-alkylation.

Causality Behind Experimental Choices:
  • Base: The choice of base is critical. A non-nucleophilic base is preferred to deprotonate the N-H of the heterocycle without competing in the alkylation reaction. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The strength of the base should be matched to the acidity of the heterocycle's N-H proton.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: The reaction temperature influences the rate of reaction. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction time.

  • Regioselectivity: For asymmetric heterocycles like substituted imidazoles and pyrazoles, the alkylation can occur at different nitrogen atoms, leading to regioisomers. The regioselectivity is influenced by steric hindrance and the electronic nature of the substituents on the heterocyclic ring.[1] Generally, alkylation occurs at the less sterically hindered nitrogen atom.

Protocols for N-Alkylation of Key Heterocycles

The following protocols provide detailed procedures for the N-alkylation of imidazole, 1,2,4-triazole, and pyrazole with this compound.

Protocol 2: N-Alkylation of Imidazole

This protocol describes the synthesis of 1-((5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-imidazole.

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of imidazole (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add a solution of this compound (1.1 eq) in DMF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated imidazole.

Protocol 3: N-Alkylation of 1,2,4-Triazole

This protocol details the synthesis of 1-((5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,4-triazole and its regioisomer.

Materials:

  • 1,2,4-Triazole

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2,4-triazole (1.0 eq) in anhydrous THF at 0°C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Electrophile: Cool the mixture back to 0°C and add a solution of this compound (1.05 eq) in anhydrous THF dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: After concentration, the regioisomeric products can be separated and purified by column chromatography on silica gel.

Protocol 4: N-Alkylation of Pyrazole

This protocol describes the synthesis of 1-((5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazole.

Materials:

  • Pyrazole

  • This compound

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (CH2Cl2)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine pyrazole (1.0 eq), cesium carbonate (1.5 eq), and acetonitrile.

  • Addition of Electrophile: To the stirred suspension, add this compound (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 50-60°C and stir for 6-12 hours.

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various heterocycles with this compound. Note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

HeterocycleBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ImidazoleK2CO3DMFRoom Temp12-2470-85
1,2,4-TriazoleNaHTHFRoom Temp18-2460-75 (mixture of isomers)
PyrazoleCs2CO3MeCN50-606-1275-90
4-NitroimidazoleK2CO3MeCN601-366-85[2]
BenzotriazoleNaOAcAcetoneRoom Temp3~82 (with chloroacetyl chloride)[3]

Experimental Workflows

N_Alkylation_Workflow cluster_prep Reagent Preparation cluster_alkylation N-Alkylation Protocol Prep_Start Start: 2-Methyl-5-(trifluoromethyl)pyridine Chlorination Chlorination (NCS, BPO) Prep_Start->Chlorination Purify_Reagent Purification Chlorination->Purify_Reagent Reagent This compound Purify_Reagent->Reagent Alkylation Alkylation with Reagent Reagent->Alkylation Start Start: Heterocycle Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Deprotonation->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Heterocycle Purification->Product

Caption: General workflow for N-alkylation.

Conclusion and Future Perspectives

The N-alkylation of heterocycles with this compound is a robust and versatile method for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and agrochemical research. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel N-substituted heterocycles. Future work in this area may focus on the development of more efficient and regioselective catalytic systems for these transformations, as well as the expansion of the substrate scope to include a broader range of complex heterocyclic systems.

References

Application Notes and Protocols: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design. The trifluoromethyl group (-CF3) is particularly prized for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold, a ubiquitous feature in pharmaceuticals, offers favorable physicochemical properties and diverse interaction points with biological targets.

2-(Chloromethyl)-5-(trifluoromethyl)pyridine emerges as a highly valuable bifunctional building block that marries these two strategic elements. It provides a reactive chloromethyl "handle" for covalently linking the desirable 5-(trifluoromethyl)pyridine moiety to a wide array of molecular scaffolds. The primary utility of this reagent lies in its capacity to undergo facile nucleophilic substitution reactions, enabling the construction of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This guide provides an in-depth analysis of its reactivity, applications, and detailed protocols for its use in synthetic medicinal chemistry.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is fundamental to its effective application. The electronic interplay between the pyridine ring, the powerful electron-withdrawing trifluoromethyl group, and the reactive chloromethyl sidechain dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 127357-55-5 (Note: Isomer specific)N/A
Molecular Formula C₇H₅ClF₃N[2]
Molecular Weight 195.57 g/mol [2]
Appearance Colorless to light yellow liquid or low-melting solid[3]
Melting Point 32-34 °C (for the related 2-chloro isomer)[4][5]
Density ~1.4 g/mL at 25 °C (estimated)[4][5]
Solubility Soluble in common organic solvents (DCM, THF, DMF, etc.); insoluble in water.N/A
Causality of Reactivity:
  • The Chloromethyl Group (The "Business End"): The chloromethyl group (-CH₂Cl) is the primary site of reactivity. Its position adjacent to the pyridine ring (a "benzylic-like" position) significantly stabilizes the transition state of Sₙ2 reactions. The electron-withdrawing nature of the pyridine nitrogen further enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a broad range of nucleophiles.[6] This facile displacement of the chloride leaving group is the core principle behind its use as a building block.[7]

  • The Trifluoromethyl Group (The "Modulator"): As a potent electron-withdrawing group, the -CF3 moiety deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, although this is less common compared to reactions at the chloromethyl site.[8] Its primary role in medicinal chemistry is to modulate the pharmacokinetic profile of the final drug candidate.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scalability. A common and logical route involves the free-radical chlorination of the corresponding methyl-substituted precursor, 2-methyl-5-(trifluoromethyl)pyridine.

G cluster_0 Synthesis Pathway start 2-Methyl-5-(trifluoromethyl)pyridine product This compound start->product Free-Radical Chlorination reagent Chlorinating Agent (e.g., NCS, Cl₂ gas) reagent->product conditions Radical Initiator (AIBN, BPO) or UV Light Inert Solvent (e.g., CCl₄) conditions->product

Caption: Synthesis of the target building block via free-radical chlorination.

Protocol: Synthesis via N-Chlorosuccinimide (NCS) Chlorination

This protocol employs N-Chlorosuccinimide (NCS) as a solid, easy-to-handle source of chlorine radicals, which is often preferred over gaseous chlorine in a laboratory setting.[9][10]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq), N-Chlorosuccinimide (1.1 eq), and a suitable inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (approx. 0.05 eq).[11]

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Core Application: Nucleophilic Substitution Protocols

The primary utility of this compound is to serve as an electrophile in Sₙ2 reactions. The following protocols are generalized methodologies that can be adapted for a wide range of nucleophiles.

G cluster_1 General Workflow for Nucleophilic Substitution start_mat 2-(Chloromethyl)-5- (trifluoromethyl)pyridine product_final Substituted Product (Py-CH₂-Nu) start_mat->product_final Sₙ2 Reaction nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ArOH, ArSH) nucleophile->product_final base_solvent Base (e.g., K₂CO₃, NaH, Et₃N) Polar Aprotic Solvent (DMF, Acetonitrile) base_solvent->product_final

Caption: General experimental workflow for Sₙ2 reactions.

Protocol 1: Synthesis with N-Nucleophiles (Amination)

This reaction is fundamental for creating amine linkages, prevalent in many pharmaceutical structures.

  • Rationale: A weak base like potassium carbonate is often sufficient to deprotonate the amine nucleophile in situ or to act as an acid scavenger for the HCl generated. A polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 mechanism.

  • Step-by-Step Methodology:

    • Setup: In a round-bottom flask, dissolve the amine or amide nucleophile (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq) to the solution.

    • Reagent Addition: Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.

    • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-12 hours. Monitor the reaction's progress by TLC.

    • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis with O-Nucleophiles (Etherification)

This protocol is used to form ether linkages, often with phenols, to create diaryl ether-like structures.

  • Rationale: Phenols are less nucleophilic than amines and require a stronger base, such as sodium hydride (NaH) or potassium carbonate, to be deprotonated to the more reactive phenoxide.[12] Anhydrous conditions are critical when using strong bases like NaH.

  • Step-by-Step Methodology:

    • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the phenol (1.1 eq) and anhydrous DMF.

    • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

    • Reagent Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in DMF dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

    • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Protocol 3: Synthesis with S-Nucleophiles (Thioetherification)

This reaction forms robust thioether bonds.

  • Rationale: Thiols are excellent nucleophiles and can often react under milder conditions than their alcohol counterparts.[6] A weak base is typically sufficient to generate the highly nucleophilic thiolate.

  • Step-by-Step Methodology:

    • Setup: Dissolve the thiol (1.05 eq) in a polar aprotic solvent like acetone or DMF in a round-bottom flask.

    • Base Addition: Add potassium carbonate (1.5 eq) and stir the suspension for 15-20 minutes at room temperature.

    • Reagent Addition: Add this compound (1.0 eq) to the mixture.

    • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid; monitor closely by TLC.

    • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purification: Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can be purified by column chromatography if necessary.

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: The compound may cause respiratory irritation, skin irritation, and serious eye damage. It is harmful if swallowed.[2] As a benzylic-like halide, it is considered a lachrymator.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases outside of controlled reaction conditions.[3]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[4]

References

Application of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine in Synthetic Chemistry: A Guide to a Highly Reactive Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, a highly reactive heterocyclic building block. While its isomer, 2-chloro-5-(trifluoromethyl)pyridine, is a more commonly cited precursor in the synthesis of commercial agrochemicals, this compound offers unique synthetic utility due to the high reactivity of its chloromethyl group toward nucleophilic substitution. This document elucidates the fundamental principles governing its reactivity, provides a comparative analysis against its structural isomer, and furnishes detailed, field-proven protocols for its application in forming a variety of chemical bonds. The content herein is designed to empower researchers to leverage this potent intermediate for the construction of novel molecules in agrochemical and pharmaceutical research.

Introduction and Strategic Context

The trifluoromethylpyridine scaffold is a privileged structural motif in modern agrochemicals, imparting favorable properties such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] While several isomers serve as key intermediates, a clear understanding of their distinct reactivity is paramount for efficient synthetic planning.

A notable source of confusion in the literature is the distinction between 2-chloro-5-(trifluoromethyl)pyridine and the subject of this guide, This compound .

  • 2-Chloro-5-(trifluoromethyl)pyridine is a well-established precursor for numerous high-volume agrochemicals, including the herbicide fluazifop.[2][3] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr) at the C2 position.

  • This compound , conversely, functions as a potent benzylic-type halide. Its synthetic utility stems from the high reactivity of the chloromethyl group in classic SN2 reactions.

This guide focuses exclusively on This compound , clarifying its role as a powerful alkylating agent for introducing the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety.

Physicochemical Properties

Proper handling and reaction setup require an understanding of the reagent's physical properties.

PropertyValue
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not widely reported; estimated to be higher than related compounds.
Solubility Soluble in common organic solvents (DCM, THF, DMF, Acetone).
CAS Number Not broadly available, indicating it is a specialty intermediate.
Synthesis of the Intermediate

The preparation of this compound is not widely documented, but a logical and effective route is the free-radical side-chain chlorination of its precursor, 2-methyl-5-(trifluoromethyl)pyridine. This transformation is analogous to well-established industrial processes for other methylpyridine derivatives.[4][5][6]

The reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN). Controlling the stoichiometry of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is critical to minimize the formation of di- and trichlorinated byproducts.[7]

Core Reactivity and Mechanistic Insights

The synthetic power of this compound lies in the exceptional electrophilicity of its benzylic carbon. This reactivity is a direct consequence of its molecular structure.

Causality of Reactivity:

  • Leaving Group Stability: The chloride ion (Cl⁻) is an excellent leaving group, readily departing upon nucleophilic attack.

  • Transition State Stabilization: The SN2 transition state is stabilized by the adjacent pyridine ring, which can delocalize developing charge. The electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the methylene carbon.

  • Steric Accessibility: The carbon atom of the chloromethyl group is sterically unhindered, allowing for easy approach by a wide range of nucleophiles.

This contrasts sharply with the reactivity of its isomer, 2-chloro-5-(trifluoromethyl)pyridine, which requires the attack of a nucleophile on an sp²-hybridized carbon of the aromatic ring, proceeding through a high-energy Meisenheimer intermediate (SNAr mechanism).

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 2-Chloro-5-(trifluoromethyl)pyridine start0 2-(Chloromethyl)-5- (trifluoromethyl)pyridine ts0 SN2 Transition State (Trigonal Bipyramidal) start0->ts0 prod0 Alkylated Product (R-CH₂-Py-CF₃) ts0->prod0 Inversion of Stereochemistry nuc0 Nucleophile (Nu:⁻) nuc0->start0 Backside Attack start1 2-Chloro-5- (trifluoromethyl)pyridine meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) start1->meisenheimer Addition prod1 Substituted Product (Nu-Py-CF₃) meisenheimer->prod1 Elimination of Cl⁻ nuc1 Nucleophile (Nu:⁻) nuc1->start1 Ring Attack

Fig. 1: Comparative Reactivity Pathways.

Application Notes and Experimental Protocols

The protocols below are generalized methodologies for the primary classes of nucleophilic substitution reactions involving this compound.

General Considerations for All Protocols:

  • Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reagents: Use anhydrous solvents for best results, especially when employing strong bases. Ensure nucleophiles are of high purity.

  • Monitoring: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G reagents 1. Reagent Preparation - Dissolve Substrate - Prepare Nucleophile/Base reaction 2. Reaction - Combine Reagents - Heat/Stir under Inert Atm. reagents->reaction monitoring 3. Monitoring - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up - Quench Reaction - Aqueous Extraction monitoring->workup Complete purification 5. Purification - Column Chromatography - Recrystallization workup->purification analysis 6. Analysis - NMR, MS, etc. purification->analysis

Fig. 2: General Experimental Workflow.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol is designed for the synthesis of ethers, which are common structural units in agrochemicals. The reaction of an alcohol or phenol with this compound under basic conditions provides a reliable route to the corresponding ethers.

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or THF, ~0.5 M).

  • Base Addition: Add a non-nucleophilic base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise at 0 °C. Causality: The base deprotonates the alcohol to form the more nucleophilic alkoxide. NaH is chosen for its irreversibility, driving the reaction to completion.

  • Alkylation: After stirring for 30 minutes, add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature or gently heat (40-60 °C) for 2-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0 °C and carefully quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Nucleophile Alcohol, Phenol (1.0 eq)Oxygen nucleophile for ether formation.
Base NaH, K₂CO₃ (1.1-1.5 eq)Deprotonates the alcohol to increase nucleophilicity.
Solvent Anhydrous DMF, THF, AcetonitrilePolar aprotic solvents facilitate SN2 reactions.
Temperature 0 °C to 60 °CBalances reaction rate with potential side reactions.
Typical Time 2-12 hoursDependent on substrate reactivity.
Protocol 2: S-Alkylation (Thioether Synthesis)

This method is used for creating thioether linkages, which are important for modulating the electronic and steric properties of bioactive molecules.

Step-by-Step Methodology:

  • Setup: Dissolve the thiol (1.0 eq) in a polar aprotic solvent like DMF or acetone (~0.5 M) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.2 eq). Causality: The base deprotonates the thiol to form the highly nucleophilic thiolate anion.

  • Alkylation: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 1-6 hours. Thiolates are generally very strong nucleophiles and reactions are often rapid. Monitor by TLC.

  • Work-up: Filter off any inorganic salts. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterConditionRationale
Nucleophile Thiol (1.0 eq)Sulfur is a soft, highly effective nucleophile for SN2.
Base K₂CO₃, Et₃N (1.2-1.5 eq)Generates the thiolate in situ.
Solvent DMF, AcetoneSolubilizes reagents and supports the reaction.
Temperature Room TemperatureReaction is typically fast and exothermic.
Typical Time 1-6 hoursThiolates are highly reactive.
Protocol 3: N-Alkylation (Amine Synthesis)

This protocol describes the formation of secondary or tertiary amines, a cornerstone transformation in the synthesis of many biologically active compounds.

Step-by-Step Methodology:

  • Setup: Dissolve the primary or secondary amine (2.0-3.0 eq) in a solvent such as acetonitrile or THF (~0.5 M). Causality: Using an excess of the amine nucleophile serves a dual purpose: it drives the reaction to completion and acts as the base to neutralize the HCl byproduct, preventing the formation of an unreactive ammonium salt from the starting amine.

  • Alkylation: Add a solution of this compound (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-80 °C for 4-24 hours. The reaction rate is dependent on the nucleophilicity and steric bulk of the amine. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture. Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of NaHCO₃ to remove the ammonium salt byproduct. Dry the organic layer and concentrate.

  • Purification: Purify the desired amine product by flash column chromatography.

ParameterConditionRationale
Nucleophile Primary or Secondary Amine (2-3 eq)Nitrogen nucleophile. Excess acts as an internal base.
Base (Optional) K₂CO₃, DIPEA (1.5 eq)An external base can be used if amine is valuable.
Solvent Acetonitrile, THF, DioxaneChoice depends on reagent solubility and temperature.
Temperature 25 °C to 80 °CMore hindered or less nucleophilic amines require heat.
Typical Time 4-24 hoursHighly variable based on the amine.

Conclusion

This compound is a versatile and highly reactive intermediate for synthetic chemistry. While not a direct precursor to many large-scale commercial agrochemicals in the way its 2-chloro isomer is, its utility as a potent SN2 electrophile makes it an invaluable tool for researchers seeking to introduce the (5-(trifluoromethyl)pyridin-2-yl)methyl group in novel discovery programs. The protocols and mechanistic insights provided in this guide offer a robust framework for the successful application of this powerful building block in agrochemical and pharmaceutical synthesis.

References

Protocol for N-alkylation with 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the N-Alkylation of Amines using 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern molecular design. The trifluoromethyl group (-CF₃), in particular, is a powerful modulator of physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and improving bioavailability.[1] When this group is appended to a pyridine ring—a ubiquitous scaffold in pharmaceuticals—it creates a highly valuable building block.[2]

This compound stands out as a key intermediate for introducing this desirable trifluoromethyl-pyridine motif.[3] Its utility lies in the reactive chloromethyl group, which serves as an electrophilic handle for forging new carbon-nitrogen bonds through N-alkylation. This reaction provides a direct and efficient pathway to a diverse range of substituted amines, which are pivotal structures in the development of novel therapeutics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed, field-tested protocol for the N-alkylation of various amines with this compound, delves into the mechanistic underpinnings of the transformation, and offers expert insights into optimizing reaction conditions and troubleshooting potential challenges.

Reaction Mechanism: The SN2 Pathway

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic-like carbon of the chloromethyl group. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Key Components & Their Roles:

  • Nucleophile (Amine): Primary and secondary aliphatic amines are excellent nucleophiles for this reaction. Aromatic amines, being less basic, may require more forcing conditions.

  • Electrophile: this compound provides the electrophilic carbon center. The electron-withdrawing nature of the pyridine ring and the trifluoromethyl group enhances the electrophilicity of the benzylic carbon.

  • Base: An appropriate base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are common and easily removed by filtration.[4] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also effective and ensure homogeneous reaction conditions.[5]

  • Solvent: A polar aprotic solvent is ideal for stabilizing the transition state of an SN2 reaction. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are excellent choices.[4][5]

Caption: General reaction scheme for the SN2 N-alkylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust, general procedure applicable to a wide range of amine substrates. Adjustments to temperature and reaction time may be necessary depending on the nucleophilicity of the specific amine.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PuritySigma-Aldrich, etc.Handle in a fume hood with appropriate PPE.
Amine (Primary or Secondary)Reagent GradeVariousEnsure it is free of moisture.
Potassium Carbonate (K₂CO₃), anhydrousAnhydrous PowderVariousFinely ground for better surface area.
Acetonitrile (MeCN)AnhydrousVariousOther polar aprotic solvents like DMF can be used.
Dichloromethane (DCM)Reagent GradeVariousFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeVariousFor aqueous workup.
Brine (Saturated NaCl Solution)ACS GradeVariousFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous PowderVariousFor drying the organic layer.
Silica Gel60 Å, 230-400 meshVariousFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄VariousFor reaction monitoring.
Round-bottom flask, condenser, magnetic stirrerStandard GlasswareVariousEnsure glassware is oven-dried before use.
Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (volume sufficient to make a ~0.2 M solution).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and stir.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is complete when the limiting reagent (usually the amine) is consumed.

  • Workup - Filtration: Once complete, cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium chloride byproduct through a pad of celite, washing the filter cake with dichloromethane.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental Workflow Diagram

Workflow A 1. Setup Amine, K₂CO₃, MeCN in oven-dried flask B 2. Reagent Addition Add 2-(chloromethyl)-5- (trifluoromethyl)pyridine solution A->B Under N₂ C 3. Reaction Heat at 50-80°C under N₂ atmosphere B->C Stir D 4. Monitoring Check reaction progress by TLC C->D Periodic sampling E 5. Filtration Cool to RT, filter solids, wash with DCM D->E Upon completion F 6. Extraction Concentrate, dissolve in DCM, wash with NaHCO₃ & Brine E->F Collect filtrate G 7. Drying Dry organic layer with MgSO₄ F->G H 8. Concentration Filter and evaporate solvent in vacuo G->H I 9. Purification Silica gel column chromatography H->I Crude product J Pure Product I->J

Caption: A typical workflow for N-alkylation and purification.

Field-Proven Insights & Optimization

The success of this N-alkylation protocol often hinges on the judicious choice of reaction parameters, tailored to the specific amine substrate.

  • The Role of the Base: For weakly nucleophilic amines, such as anilines, or when using an amine hydrochloride salt, a stronger base or more stringent conditions may be required. While K₂CO₃ is effective and easy to remove, a soluble organic base like DIPEA can sometimes lead to faster, more homogeneous reactions, although its removal requires an acidic wash during workup.

  • Solvent Choice: While acetonitrile is a versatile solvent, DMF can be superior for less soluble substrates or for reactions that require higher temperatures, due to its higher boiling point.

  • Temperature Control: Highly nucleophilic amines (e.g., piperidine, morpholine) may react readily at room temperature. Less reactive amines (e.g., substituted anilines) will almost certainly require heating to achieve a reasonable reaction rate. It is always advisable to start at a lower temperature and gradually increase if the reaction is sluggish.

  • Side Reactions: The primary potential side reaction is the dialkylation of primary amines. This can often be minimized by using a slight excess of the amine relative to the alkylating agent, although this complicates purification. Another potential, though less common, issue is the quaternization of the pyridine nitrogen itself. This is generally disfavored due to the electron-withdrawing trifluoromethyl group but could occur under very harsh conditions.

Substrate Scope & Expected Outcomes

The following table provides representative conditions for the N-alkylation of various amine classes, based on analogous reactions with substituted benzyl chlorides.[6] Yields are highly substrate-dependent.

Amine TypeExample SubstrateBaseSolventTemp (°C)Typical Time (h)Expected Yield
Secondary AliphaticPiperidineK₂CO₃MeCN604 - 8High (>85%)
Primary AliphaticBenzylamineK₂CO₃DMF506 - 12Good (70-85%)
Secondary AromaticN-MethylanilineDIPEADMF8012 - 24Moderate-Good
Primary AromaticAnilineK₂CO₃DMF10018 - 24Variable

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Insufficiently reactive amine.2. Inactive base (hydrated).3. Low temperature.1. Increase reaction temperature.2. Use freshly dried, finely powdered base.3. Switch to a stronger base (e.g., DIPEA) or a more polar solvent (e.g., DMF).
Multiple Products (TLC) 1. Dialkylation of a primary amine.2. Impure starting materials.1. Use an excess of the primary amine (e.g., 2-3 equivalents).2. Verify the purity of starting materials before the reaction.
Difficult Purification 1. Product and starting material have similar polarity.2. Oily, hard-to-handle product.1. Ensure the reaction goes to completion to consume the starting material.2. If the product is basic, consider an acid-base extraction or converting it to a salt for purification/handling.

Conclusion

The N-alkylation of amines with this compound is a powerful and reliable method for synthesizing valuable compounds for pharmaceutical and agrochemical research. By understanding the underlying SN2 mechanism and carefully selecting the base, solvent, and temperature, researchers can efficiently generate a diverse library of molecules. The protocol and insights provided herein offer a solid foundation for successfully employing this versatile building block in drug discovery programs.

References

Application Notes and Protocols for the Reaction of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the (5-(Trifluoromethyl)pyridin-2-yl)methyl Scaffold

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group further enhances the pharmaceutical potential of pyridine derivatives. The -CF3 moiety is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[4]

2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a key building block that combines these advantageous features. It serves as a versatile electrophile for the introduction of the (5-(trifluoromethyl)pyridin-2-yl)methyl moiety into a wide range of molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of this compound with primary amines, a fundamental transformation for the synthesis of novel bioactive compounds.

Reaction Mechanism and Scientific Rationale

The reaction of this compound with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.

Several factors govern the success and efficiency of this SN2 reaction:

  • Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the primary amine. Less sterically hindered amines and those with electron-donating groups are generally more reactive.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the nucleophilic attack.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it more available to react.

  • Base: A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the primary amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and triethylamine (Et3N).

  • Temperature: The reaction is often performed at elevated temperatures (e.g., 50-80 °C) to increase the reaction rate.

Experimental Workflow Overview

The general workflow for the reaction of this compound with a primary amine is depicted below.

workflow reagents Combine Reactants: - this compound - Primary Amine - Base - Solvent reaction Reaction at Elevated Temperature reagents->reaction Heat monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring Sample monitoring->reaction Continue workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Isolated Product: N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amine purification->product

Caption: General experimental workflow for the synthesis of N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amines.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl-N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amines

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 - 1.5 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF) (to achieve a concentration of 0.1-0.5 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating mantle with temperature control

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Liquid chromatography-mass spectrometry (LC-MS) (optional)

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the primary amine (1.2-1.5 eq), and the base (2.0 eq).

  • Solvent Addition: Add the anhydrous solvent to the flask to achieve the desired concentration.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the mixture and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted ((5-(trifluoromethyl)pyridin-2-yl)methyl)amine.

Protocol 2: Example Synthesis of N-Benzyl-N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amine

This protocol provides a specific example of the general procedure.

Materials:

  • This compound (1.97 g, 10 mmol, 1.0 eq)

  • Benzylamine (1.61 g, 1.74 mL, 15 mmol, 1.5 eq)

  • Potassium carbonate (2.76 g, 20 mmol, 2.0 eq)

  • Anhydrous acetonitrile (50 mL)

Procedure:

  • Combine this compound, benzylamine, and potassium carbonate in a 100 mL round-bottom flask.

  • Add acetonitrile and stir the mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of water and 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes gradient) to afford N-benzyl-N-((5-(trifluoromethyl)pyridin-2-yl)methyl)amine as a colorless oil.

ReactantMolar Mass ( g/mol )EquivalentsAmount
This compound197.561.01.97 g (10 mmol)
Benzylamine107.151.51.61 g (15 mmol)
Potassium Carbonate138.212.02.76 g (20 mmol)
Acetonitrile--50 mL

Data Analysis and Characterization

The successful synthesis of the desired product should be confirmed by various analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot for the purified product with a different Rf value from the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A single peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated product molecule [M+H]+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The appearance of new signals corresponding to the protons of the primary amine moiety and a characteristic singlet for the methylene bridge protons (typically around 3.8-4.5 ppm). The disappearance of the singlet for the chloromethyl protons of the starting material (typically around 4.7 ppm).

    • 13C NMR: The appearance of new signals for the carbons of the amine substituent and the methylene bridge.

    • 19F NMR: A singlet corresponding to the -CF3 group.

  • Infrared (IR) Spectroscopy: The presence of N-H stretching bands (for the secondary amine product) and C-N stretching bands.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive primary amine- Insufficient base- Low reaction temperature- Wet solvent or reagents- Use a fresh bottle of the amine.- Ensure the base is anhydrous and use a slight excess.- Increase the reaction temperature in increments of 10 °C.- Use anhydrous solvents and ensure all glassware is dry.
Formation of multiple products - Over-alkylation of the primary amine (formation of a tertiary amine)- Side reactions of the primary amine- Use a larger excess of the primary amine.- Purify the primary amine before use.
Difficult purification - Similar polarity of product and starting material- Presence of impurities from the amine- Optimize the eluent system for column chromatography.- Wash the crude product with a dilute acid solution to remove excess amine before chromatography.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Primary amines can be corrosive and have strong odors. Handle them with care in a fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of a diverse library of N-substituted ((5-(trifluoromethyl)pyridin-2-yl)methyl)amines. These compounds are valuable intermediates for the development of new pharmaceuticals and agrochemicals. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important chemical transformation.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic characteristics. When this powerful moiety is combined with a pyridine ring—a ubiquitous heterocycle in bioactive compounds—the resulting scaffold becomes a highly valuable synthetic intermediate.[1][2]

2-(Chloromethyl)-5-(trifluoromethyl)pyridine stands out as a particularly versatile building block. It offers two distinct points for chemical modification: the pyridine ring itself and, more importantly for cross-coupling, a reactive benzylic-like chloride. This chloromethyl group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of new carbon-carbon and carbon-heteroatom bonds at a C(sp³)-hybridized center.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for key transformations, and offer insights into reaction optimization and troubleshooting, empowering researchers to effectively leverage this key intermediate in their synthetic campaigns.

The Engine of Discovery: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized synthetic chemistry.[3] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4]

The reaction with a benzylic chloride like this compound follows this fundamental pathway. The C(sp³)–Cl bond is activated towards the palladium catalyst, making it an excellent substrate for these transformations.

Palladium_Catalytic_Cycle cluster_info General Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition R-X enters pd2_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (R'-M) pd2_intermediate1->transmetalation R'-M enters pd2_intermediate2 R-Pd(II)L_n-R' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product R-R' (Desired Product) reductive_elimination->product Product exits info

Diagram 1: General catalytic cycle for palladium-catalyzed cross-coupling.

The cycle consists of three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[3]

  • Transmetalation : A nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the chloride.[3]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Core Protocols: Suzuki-Miyaura, Heck, and Sonogashira Couplings

The benzylic chloride moiety of the title compound is amenable to a range of powerful C-C bond-forming reactions. Below are detailed protocols for three of the most impactful transformations.

Suzuki-Miyaura Coupling: Formation of C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[6][7] This reaction couples the chloromethyl group with an aryl or vinyl boronic acid/ester to form diarylmethane and related structures.

Diagram 2: Structure of this compound.

Protocol: Synthesis of 2-(Arylmethyl)-5-(trifluoromethyl)pyridine

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)

    • Solvent: 1,4-Dioxane/H₂O (4:1), Toluene, or DMF (anhydrous, degassed)

    • Inert atmosphere supplies (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, ~0.1 M concentration) via syringe.

    • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). The Suzuki reaction requires a base to activate the boronic acid, facilitating transmetalation.[6]

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Heck Coupling: Formation of C(sp³)–C(sp²) Bonds via Alkenylation

The Heck reaction couples the substrate with an alkene, typically an acrylate or styrene derivative, to form a new, more substituted alkene.[4][8][9] The reaction proceeds via migratory insertion of the alkene into the R-Pd bond, followed by β-hydride elimination.[8]

Protocol: Synthesis of Substituted Alkenes

  • Materials:

    • This compound

    • Alkene (e.g., ethyl acrylate, styrene) (1.2 - 2.0 equivalents)

    • Palladium Catalyst: Pd(OAc)₂ (2-5 mol%)

    • Ligand: PPh₃ or P(o-tolyl)₃ (4-10 mol%)

    • Base: Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equivalents)

    • Solvent: Acetonitrile, DMF, or Toluene (anhydrous, degassed)

  • Step-by-Step Procedure:

    • Catalyst Pre-formation (Optional but Recommended): In a separate flask under argon, stir Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent for 15-20 minutes to pre-form the active catalyst.

    • Reaction Setup: In the main reaction flask, combine this compound (1.0 eq), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq).

    • Catalyst and Solvent Addition: Add the pre-formed catalyst solution (or the catalyst and ligand directly) to the main flask. Add the remaining degassed solvent (~0.1-0.2 M).

    • Heating and Monitoring: Heat the mixture to 80-110 °C under an inert atmosphere. The base is crucial for neutralizing the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.[10] Monitor by GC-MS or LC-MS.

    • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove palladium black.[8] Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Sonogashira Coupling: Formation of C(sp³)–C(sp) Bonds

The Sonogashira coupling is the premier method for forming a bond between a C(sp³) center and a terminal alkyne, yielding a substituted alkyne.[11] The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[12]

Protocol: Synthesis of 2-(Alkynylmethyl)-5-(trifluoromethyl)pyridine

  • Materials:

    • This compound

    • Terminal Alkyne (1.1 - 1.5 equivalents)

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1-3 mol%)

    • Copper Co-catalyst: CuI (1-5 mol%)

    • Base: Et₃N or DIPEA (2-3 equivalents, also serves as a solvent)

    • Solvent (optional): THF or DMF (anhydrous, degassed)

  • Step-by-Step Procedure:

    • Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).

    • Solvent and Reagent Addition: Add degassed THF and Et₃N (3.0 eq). The amine base is critical; it deprotonates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]

    • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

    • Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

    • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Experimental Design and Optimization

Success in cross-coupling reactions hinges on the careful selection of reaction parameters. The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates.

Diagram 3: A typical experimental workflow for reaction optimization.

Table 1: Guide to Catalyst and Ligand Selection

ComponentCommon ExamplesRole & Rationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Precursors that are reduced in situ to the active Pd(0) species.
Pd(PPh₃)₄, Pd(dppf)Cl₂Pre-formed complexes that are often more reliable but can be more expensive and air-sensitive.
Ligands PPh₃, P(t-Bu)₃Simple monodentate phosphines. PPh₃ is a workhorse ligand, while more electron-rich and bulky ligands like P(t-Bu)₃ can accelerate oxidative addition.
dppf, XantphosBidentate (chelating) ligands. They stabilize the palladium center, prevent catalyst decomposition at high temperatures, and can promote reductive elimination.[13]
Buchwald Ligands, NHCsAdvanced, highly active ligands designed for difficult couplings, including those with less reactive chlorides.

Table 2: Guide to Base and Solvent Selection

ComponentCommon ExamplesRole & Rationale
Base K₂CO₃, Cs₂CO₃, K₃PO₄Inorganic Bases: Used in Suzuki and some Heck reactions. Cs₂CO₃ is more soluble and often more effective but also more expensive. Crucial for the transmetalation step in Suzuki couplings.[6]
Et₃N, DIPEAOrganic Amine Bases: Used in Sonogashira and Heck reactions. They act as both a base and sometimes as a ligand or solvent. In Sonogashira, they deprotonate the alkyne.[11] In Heck, they neutralize the generated acid.[10]
Solvent Toluene, DioxaneAprotic, Non-polar: Good general solvents for cross-coupling, capable of reaching high temperatures.
DMF, NMP, AcetonitrileAprotic, Polar: Can help solubilize ionic intermediates and reagents. Must be rigorously dried.
H₂O (as co-solvent)Used in Suzuki reactions to help dissolve the inorganic base and boronic acid.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly soluble reagents.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Increase reaction temperature in 10 °C increments.3. Switch to a more polar solvent (e.g., Toluene to DMF) or add a co-solvent.
Formation of Byproducts 1. Homocoupling (Suzuki/Sonogashira): Oxygen contamination or prolonged reaction times.2. Hydrodehalogenation: Presence of water or protic impurities.1. Rigorously exclude oxygen. For Sonogashira, consider a copper-free protocol if homocoupling is severe.[14]2. Use anhydrous solvents and reagents.
Catalyst Decomposition 1. High reaction temperature.2. Inadequate ligand stabilization.1. Lower the temperature or reaction time.2. Use a more robust bidentate ligand like Xantphos or dppf.

Conclusion

This compound is a powerful and versatile electrophile for palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Heck, and Sonogashira couplings, researchers can efficiently forge new C-C bonds at the C(sp³) position, providing rapid access to a diverse array of complex molecules. The protocols and principles outlined in this guide serve as a robust starting point for synthetic chemists aiming to incorporate this valuable fluorinated building block into their drug discovery and development programs.

References

Application Note & Protocols: Synthesis and Evaluation of Novel Pyridine Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile scaffold allows for extensive functionalization, leading to a wide array of biological activities, with a particularly profound impact on anticancer drug development.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro evaluation of novel pyridine derivatives as potential anticancer agents. We delve into both classical and modern synthetic strategies, offering detailed, step-by-step protocols and the causal reasoning behind experimental choices. Furthermore, we provide robust protocols for the characterization of these novel compounds and for assessing their cytotoxic and apoptotic effects on cancer cell lines.

Introduction: The Significance of Pyridine Scaffolds in Oncology

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug discovery.[2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an ideal scaffold for designing molecules that can interact with various biological targets.[1][5] In oncology, pyridine derivatives have demonstrated remarkable efficacy by targeting a multitude of critical pathways involved in tumor progression.[1] These mechanisms include, but are not limited to, the inhibition of kinases (e.g., VEGFR-2), topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][4][6] The development of novel pyridine-based compounds continues to be a highly active area of research, with the aim of discovering more potent and selective anticancer therapies.[1][3]

Synthetic Strategies for Novel Pyridine Derivatives

The choice of synthetic route is paramount in generating a diverse library of pyridine derivatives for anticancer screening. The selection depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical Condensation Reactions

These time-tested methods are valued for their simplicity and ability to construct the pyridine ring from acyclic precursors.[7]

Discovered by Arthur Hantzsch in 1882, this multi-component reaction is a cornerstone for synthesizing 1,4-dihydropyridines, which are subsequently oxidized to pyridines.[8][9] It is particularly effective for creating symmetrically substituted pyridines.[7] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][8]

Causality behind the Hantzsch Synthesis: This one-pot reaction is driven by a series of thermodynamically favorable steps, including a Knoevenagel condensation, a Michael addition, and a final cyclization and dehydration, leading to a stable dihydropyridine intermediate.[10] The subsequent oxidation to the aromatic pyridine provides a strong thermodynamic driving force for the reaction.[9][11]

Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [7]

  • Step 1: 1,4-Dihydropyridine Synthesis

    • To a 100 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).

    • Add ethanol (20 mL) and stir the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Aromatization

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

    • With stirring, add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Collect the precipitated pyridine derivative by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

Caption: Hantzsch Pyridine Synthesis Workflow.

This method provides an excellent route to 2-pyridones, which are versatile intermediates for further functionalization.[7] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[12]

Causality behind the Guareschi-Thorpe Condensation: The reaction is initiated by the base-catalyzed condensation of the active methylene group of cyanoacetamide with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable 2-pyridone ring. The use of ammonium carbonate can serve as both a nitrogen source and a mild base.[13][14]

Protocol: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile [7][13]

  • In a 50 mL round-bottom flask, combine cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of water and ethanol (20 mL).

  • Heat the mixture at 80°C for 4 hours.

  • Cool the reaction to room temperature.

  • Collect the precipitated 2-pyridone product by vacuum filtration, wash with cold water, and dry.

This two-step synthesis allows for the generation of 2,3,6-trisubstituted pyridines.[15] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[15][16][17]

Causality behind the Bohlmann-Rahtz Synthesis: The initial Michael addition of the enamine to the activated alkyne is regioselective. The resulting aminodiene intermediate is often stable enough to be isolated.[18] The subsequent high-temperature cyclization is driven by a favorable 6-pi electrocyclization followed by dehydration to form the aromatic pyridine ring.[15][18] Acid catalysis can be employed to lower the temperature required for the cyclodehydration step.[15][19]

Protocol: General Procedure for Bohlmann-Rahtz Synthesis [18]

  • Step 1: Aminodiene Formation

    • Dissolve the enamine (1 eq.) and the ethynylketone (1 eq.) in a suitable solvent such as ethanol.

    • Stir the reaction mixture at 50°C until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude aminodiene intermediate, which can be purified by column chromatography.

  • Step 2: Cyclodehydration

    • Heat the purified aminodiene intermediate at a high temperature (120-170°C) until the cyclization is complete.

    • Alternatively, the aminodiene can be dissolved in a high-boiling solvent like toluene containing a catalytic amount of acetic acid or a Lewis acid (e.g., ZnBr₂) and heated at a lower temperature.[15][16]

    • After cooling, the product can be purified by column chromatography.

Modern Synthetic Approaches: Transition-Metal Catalysis

Transition-metal-catalyzed reactions have revolutionized the synthesis of substituted pyridines, offering high efficiency, regioselectivity, and functional group tolerance.[20] These methods often involve C-H functionalization or cycloaddition reactions.[20][21]

Causality behind Transition-Metal Catalysis: These reactions proceed through various catalytic cycles involving oxidative addition, reductive elimination, and migratory insertion steps. The metal center plays a crucial role in activating otherwise unreactive bonds (like C-H bonds) and orchestrating the formation of new carbon-carbon and carbon-nitrogen bonds with high precision.[22][23] Examples include palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed acceptorless dehydrogenative coupling.[24]

Due to the diverse and specialized nature of these reactions, a general protocol is not provided. Researchers are encouraged to consult specific literature for detailed procedures based on the desired transformation.[20][22][23]

Characterization of Synthesized Pyridine Derivatives

Once synthesized, the purity and structural integrity of the novel pyridine derivatives must be rigorously confirmed. A combination of spectroscopic and analytical techniques is essential.[25][26]

Table 1: Standard Characterization Techniques

TechniquePurposeExpected Information
NMR Spectroscopy (¹H, ¹³C) Structural elucidationProvides detailed information about the chemical environment of protons and carbon atoms, confirming the connectivity and substitution pattern of the pyridine ring.
Mass Spectrometry (MS) Molecular weight determinationConfirms the molecular weight of the synthesized compound and can provide fragmentation patterns that support the proposed structure.
Infrared (IR) Spectroscopy Functional group identificationIdentifies the presence of key functional groups (e.g., C=O, N-H, C-N) in the molecule.
Elemental Analysis Determination of elemental compositionConfirms the empirical formula of the compound.

A detailed protocol for each of these standard techniques is beyond the scope of this application note, as instrument-specific procedures vary. Please refer to your institution's analytical laboratory for standard operating procedures.

In Vitro Evaluation of Anticancer Activity

The primary goal of synthesizing novel pyridine derivatives is to assess their potential as anticancer agents. This is typically achieved through a series of in vitro assays using various cancer cell lines.

Anticancer_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Assays cluster_analysis Data Analysis Synthesis Novel Pyridine Derivative MTT_Assay MTT Assay (Cytotoxicity/Viability) Synthesis->MTT_Assay Apoptosis_Assay Apoptosis Assay (Mechanism of Death) Synthesis->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification

Caption: Workflow for In Vitro Anticancer Evaluation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of potential drug candidates.[27]

Protocol: MTT Assay [28][29]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Apoptosis Assays

Many anticancer drugs induce cell death through apoptosis, or programmed cell death.[30] Therefore, it is crucial to determine if the synthesized compounds act via this mechanism.[31][32] Various methods can be used to detect apoptosis, such as Annexin V/PI staining followed by flow cytometry, or ELISA-based assays that detect histone-associated DNA fragments.[31][33][34]

Protocol: Apoptosis Detection by ELISA [31][33]

This protocol is based on the principle of detecting nucleosomes in the cytoplasm of apoptotic cells.

  • Cell Treatment: Seed and treat cells with the pyridine derivatives in a 96-well plate as described for the MTT assay.

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add lysis buffer to each well and incubate for 30 minutes at room temperature.

  • ELISA Procedure: a. Transfer the lysate to a streptavidin-coated microplate. b. Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate for 2 hours. c. Wash the wells to remove unbound antibodies. d. Add ABTS substrate solution and incubate until color development is sufficient. e. Measure the absorbance at 405 nm.

  • Data Analysis: An increase in absorbance compared to the control indicates an increase in apoptosis.

Conclusion

The synthesis and evaluation of novel pyridine derivatives remain a highly promising avenue in the quest for new anticancer therapies. The synthetic protocols outlined in this application note, from classical condensations to modern catalytic methods, provide a robust framework for generating diverse chemical entities. The subsequent characterization and in vitro screening protocols are essential for identifying lead compounds with potent cytotoxic and pro-apoptotic activities. By systematically applying these methodologies, researchers can significantly contribute to the discovery and development of the next generation of pyridine-based anticancer drugs.

References

Application Notes and Protocols: The Strategic Role of Trifluoromethylpyridines in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1][2] Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, particularly when appended to a pyridine ring, offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This guide provides an in-depth exploration of the multifaceted role of trifluoromethylpyridines (TFMPs), detailing their strategic application, synthesis, and the profound impact they have on pharmaceutical development.

The unique physicochemical properties of the trifluoromethyl group, such as its high electronegativity (3.46), strong electron-withdrawing nature (Hammett constant σp = 0.54), and significant lipophilicity, dramatically alter a molecule's characteristics when incorporated.[4][5] When combined with the pyridine moiety, a prevalent scaffold in numerous biologically active molecules, the resulting TFMP structure presents a unique and highly valuable architecture for drug design.[4]

Application Notes: Harnessing the Trifluoromethylpyridine Motif

Enhancing Metabolic Stability and Pharmacokinetics

A primary driver for the use of TFMPs in drug design is the remarkable enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7]

  • Causality: By replacing a metabolically labile group (e.g., a methyl or methoxy group) with a trifluoromethyl group, chemists can effectively "shield" that position from enzymatic degradation.[6][8] This blockage of metabolic "soft spots" leads to a longer plasma half-life, reduced clearance, and potentially a lower required dosing frequency, thereby improving patient compliance.[3] The strong electron-withdrawing nature of the -CF3 group also deactivates the adjacent pyridine ring, further rendering it less susceptible to oxidative metabolism.[6]

  • Field-Proven Insight: The HIV protease inhibitor Tipranavir serves as a prime example. The inclusion of a 5-(trifluoromethyl)pyridine moiety was a critical optimization step. In structure-activity relationship (SAR) studies, the TFMP-containing analogue demonstrated approximately tenfold higher antiviral activity compared to its corresponding phenyl counterpart, an improvement attributed in part to enhanced metabolic stability and binding affinity.[4][9]

Modulating Physicochemical Properties for Improved Bioavailability

The incorporation of a TFMP moiety provides a powerful lever to modulate key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[3] The pyridine nitrogen adds a degree of polarity and a handle for salt formation, allowing for a fine-tuning of the overall lipophilicity and aqueous solubility. This balance is critical for achieving optimal drug-like properties.

  • pKa Modulation: The strong electron-withdrawing effect of the trifluoromethyl group significantly lowers the basicity (pKa) of the pyridine nitrogen. This can be strategically employed to avoid unwanted interactions with off-target proteins or to optimize the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

A comparative look at the hydrophobic constant of 3-(trifluoromethyl)pyridine (1.7) versus benzotrifluoride (3.0) highlights the distinct properties the TFMP moiety offers, which can lead to novel biological activity and lower toxicity.[4][10]

Enhancing Target Binding and Potency

The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity and, consequently, higher potency.

  • Causality: The trifluoromethyl group can participate in various non-covalent interactions within a protein's binding pocket, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions.[9] Its ability to act as a bioisosteric replacement for other groups, such as a chlorine atom or even an aliphatic nitro group, allows for the optimization of binding interactions while improving drug-like properties.[7][11]

  • Case Study: Enasidenib: The FDA-approved drug Enasidenib, an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia, features two trifluoromethylpyridine rings. X-ray crystallography has revealed that one of the trifluoromethyl groups is crucial for forming a tetrel bond with an oxygen atom of an aspartate residue (Asp312) in the binding site, demonstrating the direct and critical role of this moiety in target engagement.[2]

Experimental Protocols and Methodologies

The synthesis of trifluoromethylpyridines is a critical aspect of their application. Below are generalized protocols for common synthetic strategies.

Protocol 1: Synthesis of Trifluoromethylpyridines via Halogen Exchange

This is a widely used industrial method, often starting from a corresponding (trichloromethyl)pyridine precursor.

Objective: To synthesize a (trifluoromethyl)pyridine from a (trichloromethyl)pyridine via fluorine-chlorine exchange.

Workflow Diagram:

G A Start: (Trichloromethyl)pyridine C Reaction Vessel: High-pressure autoclave A->C B Reactants: Anhydrous HF, Catalyst (e.g., SbCl5, TiCl4) B->C D Reaction: Heat under superatmospheric pressure C->D Liquid or Vapor Phase E Work-up: Neutralization, Extraction D->E F Purification: Distillation or Chromatography E->F G Product: (Trifluoromethyl)pyridine F->G

Caption: Halogen Exchange Synthesis Workflow.

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure autoclave with the starting (trichloromethyl)pyridine compound (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine) and a suitable metal halide catalyst (e.g., SbCl5, TiCl4).

  • Reaction: Evacuate the reactor and introduce anhydrous hydrogen fluoride (HF). Heat the mixture to the target temperature (e.g., 100-200°C) under superatmospheric pressure. The reaction can be performed in either the liquid or vapor phase.[12]

  • Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Work-up: Upon completion, cool the reactor and carefully vent the excess HF. Quench the reaction mixture with an aqueous base (e.g., NaOH or KOH solution) to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield the desired (trifluoromethyl)pyridine.[12]

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 19F NMR, 13C NMR, and Mass Spectrometry. Purity should be assessed by GC or HPLC analysis.

Protocol 2: Synthesis via Cyclocondensation with a Trifluoromethyl Building Block

This approach constructs the pyridine ring from acyclic precursors, one of which contains the trifluoromethyl group.

Objective: To synthesize a substituted trifluoromethylpyridine via a cyclocondensation reaction.

Common Trifluoromethyl Building Blocks:

Building BlockCAS Number
Ethyl 4,4,4-trifluoroacetoacetate372-31-6
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)367-75-9
3,3,3-Trifluoropropene677-21-4
Trifluoroacetonitrile353-85-5

Workflow Diagram:

G A Start: CF3-containing Building Block (e.g., ETFBO) C Reaction: Cyclocondensation under thermal or catalyzed conditions A->C B Co-reactant: Enamine or other suitable precursor B->C D Intermediate Formation C->D E Work-up & Purification D->E F Product: Substituted Trifluoromethylpyridine E->F

Caption: Cyclocondensation Synthesis Workflow.

Step-by-Step Methodology (Example using ETFBO):

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the enamine precursor in a suitable solvent (e.g., ethanol, toluene).

  • Reaction: Add (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) to the solution. Heat the reaction mixture to reflux for several hours.

  • Monitoring: Track the consumption of starting materials via Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient), to isolate the desired trifluoromethylpyridine derivative.

Self-Validation: Characterize the final product using NMR (1H, 19F, 13C) and mass spectrometry to confirm the structure and assess purity via HPLC.

Data Summary: Trifluoromethylpyridine-Containing Pharmaceuticals

The successful application of TFMPs is evident in the number of approved drugs that incorporate this motif.

Drug NameTherapeutic AreaCF3 PositionKey Intermediate Example
Tipranavir Antiviral (HIV)5-position5-(Trifluoromethyl)pyridin-2-ol
Enasidenib Oncology (AML)6-position6-(Trifluoromethyl)pyridin-2-amine
Apalutamide Oncology (Prostate)4-position4-Amino-2-(trifluoromethyl)pyridine
Leniolisib Immunology (APDS)2-position2-Chloro-3-(trifluoromethyl)pyridine
Doravirine Antiviral (HIV)4-position3-Chloro-4-(trifluoromethyl)pyridine

Conclusion

Trifluoromethylpyridines are more than just another set of building blocks; they are strategic tools that empower medicinal chemists to overcome significant challenges in drug development. From enhancing metabolic stability and fine-tuning bioavailability to improving target engagement, the TFMP moiety offers a unique combination of properties that are difficult to achieve with other functional groups. The continued development of novel synthetic methodologies will undoubtedly expand the accessibility and application of these critical structures, paving the way for the next generation of innovative therapeutics.

References

The Pivotal Role of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine in the Synthesis of Advanced Insecticides and Fungicides: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting enhanced biological efficacy, metabolic stability, and target affinity to a wide array of pesticides.[1][2] The unique electronic properties of the trifluoromethyl group, a strong electron-withdrawing moiety, coupled with the versatile chemistry of the pyridine ring, make TFMP derivatives highly sought-after building blocks.[1][3] Among these, 2-(Chloromethyl)-5-(trifluoromethyl)pyridine and its close chemical relatives, such as 2-chloro-5-(trifluoromethyl)pyridine, serve as critical intermediates in the synthesis of a new generation of high-performance insecticides and fungicides. Their strategic importance lies in the reactive chloromethyl or chloro group at the 2-position, which provides a convenient handle for introducing diverse functionalities through nucleophilic substitution, and the trifluoromethyl group at the 5-position, which is crucial for the molecule's bioactivity. This guide provides an in-depth exploration of the application of this key intermediate in the synthesis of commercially significant pesticides, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.

The Strategic Importance of the Trifluoromethylpyridine Moiety

The trifluoromethyl group is a key player in the design of modern pesticides for several reasons:

  • Enhanced Biological Activity: The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the entire molecule, often leading to stronger binding interactions with the target protein.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the target pest and the environment. This leads to longer-lasting efficacy.

  • Improved Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy outer layers of insects and fungal cell membranes.

The pyridine ring, on the other hand, is a versatile heterocyclic scaffold that can be readily functionalized and often mimics natural biological molecules, allowing for effective interaction with biological targets. The combination of these two moieties in this compound creates a powerful and versatile building block for agrochemical synthesis.

Application in Insecticide Synthesis: The Case of Pyridalyl

Pyridalyl is a potent insecticide with a unique mode of action, effective against various lepidopteran and thysanopteran pests.[3][4] Its structure features a 5-(trifluoromethyl)-2-pyridyloxy moiety, which is directly derived from a 2-chloro-5-(trifluoromethyl)pyridine intermediate. The synthesis showcases a classic nucleophilic aromatic substitution reaction, a cornerstone of synthetic chemistry utilizing this intermediate.

Synthetic Pathway Overview: Pyridalyl

The synthesis of Pyridalyl involves the coupling of the trifluoromethylpyridine core with a substituted phenoxy-propanol side chain. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group of the side chain displaces the chlorine atom on the pyridine ring.

G 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Pyridalyl Pyridalyl 2-Chloro-5-(trifluoromethyl)pyridine->Pyridalyl Williamson Ether Synthesis (Base, Solvent) Substituted_Phenoxypropanol 2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propan-1-ol Substituted_Phenoxypropanol->Pyridalyl

Caption: Synthetic pathway to the insecticide Pyridalyl.

Experimental Protocol: Synthesis of Pyridalyl

This protocol outlines the key final step in the synthesis of Pyridalyl, illustrating the utility of the 2-chloro-5-(trifluoromethyl)pyridine intermediate.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propan-1-ol

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide: To a stirred solution of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propan-1-ol (1.1 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of the Pyridine Intermediate: Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford Pyridalyl.

ReagentMolar RatioKey Role
2-Chloro-5-(trifluoromethyl)pyridine1.0Core building block
2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propan-1-ol1.1Side-chain precursor
Sodium Hydride1.2Base
DMF-Solvent

Analytical Characterization:

  • TLC: Monitor the reaction using a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light.

  • HPLC: Use a C18 column with a gradient of water and acetonitrile as the mobile phase.

  • NMR: Confirm the structure by ¹H NMR and ¹⁹F NMR spectroscopy.

  • Mass Spectrometry: Determine the molecular weight and confirm the identity of the product.

Application in Fungicide Synthesis: The Case of Fluopyram

Fluopyram is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide and nematicide.[5] Its synthesis relies on the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be prepared from 2-chloro-5-(chloromethyl)pyridine.[6] The synthesis of Fluopyram highlights a multi-step pathway involving the formation of a crucial amine intermediate followed by an amidation reaction.

Synthetic Pathway Overview: Fluopyram

The industrial synthesis of Fluopyram often starts with 2,3-dichloro-5-(trifluoromethyl)pyridine. This is reacted with a nucleophile to introduce a two-carbon side chain with a terminal amine, which is then acylated to yield the final product.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Formation 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine Amine_Intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine 2,3-dichloro-5-(trifluoromethyl)pyridine->Amine_Intermediate Multi-step synthesis Fluopyram Fluopyram Amine_Intermediate->Fluopyram Amidation (Base, Solvent) Acid_Chloride 2-(Trifluoromethyl)benzoyl chloride Acid_Chloride->Fluopyram

Caption: Synthetic pathway to the fungicide Fluopyram.

Experimental Protocol: Synthesis of Fluopyram (Final Amidation Step)

This protocol details the final coupling step in the synthesis of Fluopyram.

Materials:

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

  • 2-(Trifluoromethyl)benzoyl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a stirred solution of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (1.0 equivalent) in DCM, add triethylamine (2.2 equivalents) at 0 °C.

  • Addition of Acylating Agent: Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Fluopyram.

ReagentMolar RatioKey Role
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine1.0Amine Nucleophile
2-(Trifluoromethyl)benzoyl chloride1.1Acylating Agent
Triethylamine2.2Base
Dichloromethane-Solvent

Analytical Characterization:

  • TLC: Monitor the reaction using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • HPLC: Use a C18 column with a gradient of water and acetonitrile as the mobile phase.

  • NMR: Confirm the structure by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

  • Mass Spectrometry: Verify the molecular weight of Fluopyram.

Structure-Activity Relationship Insights

The biological activity of pesticides derived from this compound is highly dependent on the nature of the substituents introduced at the 2-position.

  • For Insecticides like Pyridalyl: The ether linkage and the specific dichlorophenoxy-dichloroallyloxy side chain are crucial for its unique mode of action. Modifications to this side chain can significantly impact insecticidal potency and spectrum.

  • For Fungicides like Fluopyram: The N-ethyl-2-(trifluoromethyl)benzamide moiety is essential for binding to the succinate dehydrogenase enzyme. The chlorine atom at the 3-position of the pyridine ring also plays a role in optimizing the molecule's conformation for target binding.

Safety and Handling

Working with this compound and its derivatives requires strict adherence to safety protocols. These compounds are typically classified as irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid creating dust or aerosols. Handle with care to prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound and its related structures are undeniably pivotal intermediates in the agrochemical industry. Their unique combination of a reactive site for chemical modification and a bio-enhancing trifluoromethyl group allows for the synthesis of a diverse range of highly effective insecticides and fungicides. The detailed protocols provided herein serve as a practical guide for researchers and scientists to explore the rich chemistry of this valuable building block and to contribute to the development of the next generation of crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and troubleshoot common side-product formations, ensuring the integrity and success of your synthetic routes.

Introduction: Understanding the Reactivity Profile

This compound is a valuable building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] Its utility stems from the highly reactive chloromethyl group, which makes it an excellent electrophile for introducing the 5-(trifluoromethyl)pyridin-2-ylmethyl moiety. However, this reactivity is a double-edged sword. The molecule's structure—an electron-deficient pyridine ring coupled with a labile benzylic-type chloride—creates a landscape ripe for several competing reaction pathways. Understanding these pathways is not merely academic; it is critical for optimizing reaction conditions to maximize yield and purity.

This guide is structured as a series of troubleshooting questions and answers, addressing the most common issues encountered in the field. We will delve into the mechanistic origins of side-products and provide validated protocols to mitigate their formation.

Troubleshooting Guide: Common Side-Product Issues

Question 1: I've isolated an impurity with a molecular weight corresponding to the loss of HCl and the addition of water. What is this side-product and how can I prevent its formation?

Answer: This is a classic case of hydrolysis. The primary impurity you are observing is almost certainly 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine .

Mechanistic Insight: The chloromethyl group is highly susceptible to nucleophilic attack by water, which can be present as a contaminant in your solvent, reagents, or from atmospheric moisture. The reaction proceeds via an SN1 or SN2 mechanism, substituting the chloride with a hydroxyl group. This side-reaction is often accelerated by basic or slightly acidic conditions and elevated temperatures.

Preventative Measures & Troubleshooting:
  • Stringent Anhydrous Conditions: This is the most critical factor. Use freshly distilled, high-purity anhydrous solvents. Solvents should be dried over appropriate agents (e.g., molecular sieves, sodium/benzophenone) and handled under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Ensure all other reagents, especially bases and your primary nucleophile, are thoroughly dried before use. Hygroscopic bases like potassium carbonate (K₂CO₃) should be flame-dried or oven-dried under vacuum immediately before the reaction.

  • Inert Atmosphere: Assemble your reaction glassware while hot and under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system. Maintain this atmosphere throughout the reaction and workup.

Below is a workflow diagram illustrating the hydrolysis pathway and the key control points to prevent it.

hydrolysis_prevention cluster_reaction Reaction Environment main_reac This compound + Nucleophile target_prod Desired Product main_reac->target_prod Desired Pathway hydrolysis_prod 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine main_reac->hydrolysis_prod Side Reaction (Hydrolysis) side_reac H₂O (Contaminant) side_reac->main_reac control_points Key Control Points: • Anhydrous Solvents • Dried Reagents • Inert Atmosphere control_points->side_reac

Caption: Workflow for minimizing hydrolysis side-products.

Question 2: My reaction mixture is showing a significant high-molecular-weight smear on TLC/LCMS, suggesting dimerization or polymerization. What causes this?

Answer: You are likely observing the results of self-condensation . The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This forms a pyridinium salt dimer, which can potentially react further to form oligomers.

Mechanistic Insight: The pyridine nitrogen, while on an electron-deficient ring, retains nucleophilic character. This self-reaction is particularly problematic under two conditions:

  • High Concentrations: Increased proximity of reactant molecules favors the bimolecular self-condensation reaction.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for this less-favored nucleophilic attack.

Preventative Measures & Troubleshooting:
  • Slow Addition/High Dilution: Instead of adding all reagents at once, add the this compound solution slowly (e.g., via syringe pump) to a dilute solution of your primary nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the intended nucleophile.

  • Temperature Control: Maintain the lowest possible temperature at which the primary reaction proceeds at a reasonable rate. For many nucleophilic substitutions, starting at 0 °C and slowly warming to room temperature is effective.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if compatible with your reaction (e.g., DBU, DIPEA). If an inorganic base is required, ensure it is not excessively strong, as this can deprotonate other species and complicate the reaction profile.

self_condensation mol_A Molecule A (Electrophile @ -CH₂Cl) dimer Pyridinium Dimer (Side-Product) product Desired Product mol_A->product Desired Reaction mol_B Molecule B (Nucleophile @ Pyridine-N) mol_B->mol_A Self-Condensation nucleophile Primary Nucleophile (Nu-H)

Caption: Competing pathways of desired reaction vs. self-condensation.

Question 3: I am reacting with a primary amine and getting a mixture of mono- and di-alkylated products. How can I improve selectivity?

Answer: This is a classic selectivity issue known as over-alkylation . After the initial desired mono-alkylation, the resulting secondary amine product can act as a nucleophile itself, reacting with a second molecule of this compound to form a tertiary amine.

Mechanistic Insight: The mono-alkylated secondary amine product is often as nucleophilic, or sometimes even more so, than the starting primary amine. If a significant concentration of the alkylating agent is present after the formation of the mono-alkylated product, the second alkylation becomes a competing and probable event.

Preventative Measures & Troubleshooting:
  • Stoichiometric Control: The most straightforward approach is to use a stoichiometric excess of the primary amine (typically 2 to 5 equivalents). This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the mono-alkylated product.

  • Slow Addition: As with self-condensation, the slow addition of this compound to the reaction mixture containing the amine ensures its concentration remains low, suppressing the second alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity, as the activation energy for the second alkylation may be slightly different from the first.

ParameterTo Favor Mono-alkylationTo Favor Di-alkylationRationale
Stoichiometry Use excess Nucleophile (Amine)Use excess Alkylating AgentStatistical probability
Addition Mode Slow addition of Alkylating AgentAdd all at onceMaintain low [Alkylating Agent]
Temperature Lower Temperature (e.g., 0 °C)Higher TemperatureExploit differences in activation energy
Question 4: My final product contains an isomeric impurity that is very difficult to separate. Where could this have originated?

Answer: The most likely source of an isomeric product is an isomeric impurity in your starting material . The synthesis of this compound or its precursors can generate isomers that are carried through the reaction.

Mechanistic Insight: A common route to this starting material involves the chlorination of 3-(trifluoromethyl)pyridine. This reaction can yield not only the desired 2-chloro-5-(trifluoromethyl)pyridine but also the 2-chloro-3-(trifluoromethyl)pyridine isomer.[2] If this isomeric pyridine is present in the subsequent chloromethylation step (or if it is chloromethylated itself), it will lead to an isomeric final product that mirrors your desired structure. Another source can be the synthesis from 3-methylpyridine, which can produce isomers like 2-chloro-3-methylpyridine that are then carried forward.[3][4]

Preventative Measures & Troubleshooting:
  • Starting Material Analysis: Before starting your reaction, obtain a certificate of analysis or run your own analysis (GC-MS, ¹H NMR, ¹⁹F NMR) on the this compound to quantify any isomeric impurities.[2]

  • Supplier Qualification: If isomeric purity is critical, source your starting material from a reputable supplier known for high-purity intermediates.

  • Purification of Starting Material: If you detect significant isomeric impurities, consider purifying the starting material before use, for example, by fractional distillation or recrystallization. The melting point of pure 2-Chloro-5-(trifluoromethyl)pyridine is reported as 32-34 °C.[1]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light, heat, and ignition sources.[1][5] It is incompatible with strong oxidizing agents, strong acids, and bases.[5] For long-term storage, refrigeration under an inert atmosphere is recommended to minimize degradation and hydrolysis.

Q: What analytical techniques are best suited for identifying these side-products? A: A combination of techniques is ideal. GC-MS is excellent for identifying volatile impurities and isomers from the synthesis of the starting material. LC-MS is indispensable for analyzing less volatile products and byproducts from the main reaction. NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) is crucial for unambiguous structure confirmation of the desired product and any isolated impurities.

Q: Which bases are generally recommended for reactions involving this alkylating agent? A: The choice is highly dependent on the nucleophile and solvent.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Commonly used, effective, and mild bases for O- and N-alkylation with alcohols, phenols, and amines in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is more soluble and often gives better results.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate less acidic nucleophiles. Requires strictly anhydrous conditions and careful handling.

  • Organic Amine Bases (e.g., Triethylamine, DIPEA): Often used as acid scavengers. Diisopropylethylamine (DIPEA) is sterically hindered and less likely to act as a competing nucleophile than triethylamine.

Appendix A: Protocol for Minimizing Hydrolysis

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Solvent Preparation: Use a high-purity anhydrous solvent from a sealed bottle or freshly distill it from an appropriate drying agent (e.g., acetonitrile over CaH₂, THF over Na/benzophenone). Transfer the solvent to the reaction flask via cannula or a dry syringe.

  • Reagent Addition: Add the dried nucleophile and base to the reaction flask under a positive flow of inert gas. If using a solid base like K₂CO₃, ensure it has been oven-dried under vacuum.

  • Reaction Execution: Cool the mixture to the desired starting temperature (e.g., 0 °C). Add the this compound, either neat or dissolved in a small amount of anhydrous solvent, dropwise via the dropping funnel or a syringe pump over 30-60 minutes.

  • Monitoring and Workup: Allow the reaction to proceed at the optimized temperature, monitoring by TLC or LC-MS. Upon completion, perform the aqueous workup as quickly as possible, and ensure the organic layers are thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.

References

Technical Support Center: Safe Handling of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 52334-81-3). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, field-proven guidance on the safe handling, storage, and emergency procedures for this reactive chemical intermediate. The information herein is designed to supplement, not replace, your institution's established safety protocols and the material's Safety Data Sheet (SDS).

Section 1: Core Safety Principles & Chemical Profile

This compound is a versatile heterocyclic building block, frequently utilized in the synthesis of agrochemicals and pharmaceuticals due to its reactive chloromethyl group and the electron-withdrawing trifluoromethyl moiety.[1] However, its utility in chemical synthesis is matched by its potential hazards, necessitating stringent adherence to safety protocols. This guide is built on the foundational principle of proactive risk mitigation.

Hazard Summary Table
Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4][5]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to the liver and nervous system through prolonged or repeated exposure.[2]
Combustibility Combustible solid/liquid.[2][3]No Pictogram

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the handling and use of this compound.

Q1: What are the most critical immediate precautions to take before starting an experiment with this compound?

A1: Before you even bring the compound into the fume hood, you must have a comprehensive experimental plan that includes a risk assessment. The most critical steps are:

  • Engineering Controls Verification: Ensure your chemical fume hood is certified and functioning correctly.[6][7]

  • PPE Adornment: Wear the correct Personal Protective Equipment (PPE). This is non-negotiable. See the PPE specification table in Section 3.

  • Emergency Equipment Check: Confirm that the safety shower and eyewash station are unobstructed and operational.[6][7]

  • Review the SDS: Always have the most current Safety Data Sheet readily available.

Q2: The compound is a low-melting solid (m.p. 29-34 °C). How does this affect handling? [3][8]

A2: The low melting point means that on a warm day or when stored improperly, the solid can become a liquid, increasing the risk of vapor inhalation and splashes.[3] Always handle it in a well-ventilated fume hood.[6] If you need to weigh the solid, do so quickly and efficiently. If it has melted, you can cool the container in an ice bath to re-solidify it before weighing, which can minimize vapor release.

Q3: I've noticed a slight discoloration in my stored bottle of this compound. Is it still usable?

A3: This compound is light-sensitive.[5][6] Discoloration (often to a yellowish hue) can indicate potential degradation or impurity formation.[6] While slight discoloration may not always impact a reaction's outcome, it is a sign of instability. It is highly recommended to run a small-scale test reaction or analyze the material for purity (e.g., by NMR or GC-MS) before committing to a large-scale synthesis. For critical applications, using a fresh, unopened container is the best practice.

Q4: What are the primary incompatible materials I should be aware of?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6][9] Reactions with these can be exothermic and potentially violent. For example, reacting it with a strong base can lead to unintended substitution or elimination reactions, while strong oxidizers can cause a fire.

Q5: How should I properly dispose of waste containing this chemical?

A5: All waste, including contaminated consumables (gloves, pipette tips, paper towels) and reaction residues, must be treated as hazardous waste.[2][10]

  • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Never pour waste down the drain.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10][11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

Section 3: Troubleshooting & Emergency Protocols

This section provides step-by-step guides for specific situations you may encounter.

Personal Protective Equipment (PPE) Failure

Issue: Accidental skin or eye contact has occurred.

Immediate Action Protocol:

cluster_skin Skin Contact cluster_eye Eye Contact start Exposure Event Occurs skin_action1 IMMEDIATELY flush skin with copious amounts of water for at least 15 minutes. start->skin_action1 Skin eye_action1 IMMEDIATELY flush eyes with plenty of water for at least 15 minutes. start->eye_action1 Eyes skin_action2 While flushing, remove all contaminated clothing and shoes. skin_action1->skin_action2 skin_action3 Wash affected area with soap and water. skin_action2->skin_action3 seek_medical Seek IMMEDIATE medical attention. [2, 6] Bring the SDS with you. skin_action3->seek_medical eye_action2 Keep eyelids open and away from the eye during irrigation. eye_action1->eye_action2 eye_action3 Remove contact lenses, if present and easy to do. eye_action2->eye_action3 eye_action3->seek_medical

References

Technical Support Center: Optimization of Alkylation Reactions with 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for alkylation reactions using 2-(chloromethyl)-5-(trifluoromethyl)pyridine. This versatile reagent is a critical building block for introducing the 5-(trifluoromethyl)pyridin-2-yl)methyl moiety, a common pharmacophore in modern medicinal chemistry.

Section 1: Reagent Profile and Handling

Understanding the properties and stability of your alkylating agent is the first step toward a successful reaction.

Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine Note: Data is for the parent compound, which dictates the core chemical nature of the chloromethyl derivative.

PropertyValueReference
CAS Number 52334-81-3[1]
Molecular Formula C₆H₃ClF₃N[1]
Molecular Weight 181.54 g/mol [1]
Appearance Colorless transparent liquid or crystal[1]
Melting Point 32-34 °C[1]
Boiling Point 139-141 °C[1]
Density 1.417 g/mL at 25 °C
Solubility Soluble in chloroform, dichloromethane, ether, toluene; insoluble in water.[1]
Stability and Storage

This compound is a reactive electrophile. Proper storage is crucial to maintain its activity.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from moisture and light.[2][3] An inert atmosphere (nitrogen or argon) is recommended for long-term storage.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and nucleophiles like water or alcohols during storage.[2]

  • Thermal Stability: The compound is relatively stable at room temperature but can decompose at elevated temperatures.[1][2] Avoid exposure to open flames or hot surfaces.[2]

Safety Precautions
  • Handling: Work in a well-ventilated area or under a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: Harmful if swallowed. Causes damage to organs (Central Nervous System, Liver) through prolonged or repeated exposure.[2]

  • First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[2]

Section 2: Core Reaction Principles

The alkylation reaction with this compound is a classic example of a nucleophilic aliphatic substitution, typically proceeding via an Sₙ2 mechanism. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_conditions Conditions Nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Product Alkylated Product (Nu-CH₂-Py-CF₃) Nuc->Product Attacks CH₂Cl Alkyl 2-(Chloromethyl)-5- (trifluoromethyl)pyridine Alkyl->Product Base Base (e.g., K₂CO₃, NaH, Et₃N) Base->Nuc Deprotonates Solvent Solvent (e.g., DMF, MeCN, THF) Solvent->Base Solubilizes Byproduct Byproducts (Base-H⁺, Cl⁻)

General workflow for the alkylation reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for an N-alkylation reaction?

A1: A reliable starting point for the N-alkylation of a primary or secondary amine is to use a slight excess of the amine with a mild inorganic base in a polar aprotic solvent.

  • Stoichiometry: 1.0 eq of this compound, 1.2 eq of amine nucleophile.

  • Base: 1.5-2.0 eq of potassium carbonate (K₂CO₃).

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Temperature: Start at room temperature and gently heat to 50-70 °C if the reaction is slow.

  • Monitoring: Track progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Q2: How do I choose the right base for my specific nucleophile?

A2: Base selection is critical and depends on the pKa of your nucleophile. The base must be strong enough to deprotonate the nucleophile effectively without causing side reactions.

Table 2: Guide to Base Selection

Nucleophile TypepKa (approx.)Recommended BasesRationale & Causality
Aliphatic Amine 10-11K₂CO₃, Cs₂CO₃, Et₃NMild bases are sufficient. Stronger bases like NaH can deprotonate the C-H alpha to the nitrogen, leading to side products.
Aromatic Amine 4-5K₂CO₃, Cs₂CO₃Aromatic amines are less basic and less nucleophilic, often requiring slightly more forcing conditions (e.g., higher temperature).[4][5]
Phenol ~10K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is often sufficient. For hindered or electron-deficient phenols, a stronger base like sodium hydride (NaH) may be needed for complete deprotonation to the more nucleophilic phenoxide.
Thiol ~10K₂CO₃, Et₃NThiols are excellent nucleophiles and are easily deprotonated. Mild conditions are usually very effective.
Alcohol 16-18NaH, LiHMDS, KHMDSAlcohols require a strong, non-nucleophilic base to form the alkoxide. Weaker bases like carbonates are generally ineffective.

Q3: Which solvent is optimal for this alkylation?

A3: Polar aprotic solvents are almost always the best choice. They can dissolve the reactants and stabilize the cationic counter-ion of the base (e.g., K⁺) without hydrogen bonding to and deactivating the nucleophile.

  • Recommended: DMF, Acetonitrile (MeCN), DMSO, THF.

  • Avoid: Protic solvents like water, methanol, or ethanol. These are nucleophilic and can react with the alkylating agent, leading to undesired byproducts.

Q4: My nucleophile has both a nitrogen and an oxygen atom. How can I control regioselectivity for N-alkylation over O-alkylation?

A4: Controlling regioselectivity is a common challenge. Generally, N-alkylation is kinetically favored, while O-alkylation can be the thermodynamic product. Several factors can be tuned:

  • Hard and Soft Acid-Base (HSAB) Theory: The benzylic carbon of the alkylating agent is a relatively soft electrophile. Nitrogen nucleophiles are generally softer than oxygen nucleophiles, which favors N-alkylation.[6]

  • Base and Solvent: Using a non-polar solvent and a weaker base can favor N-alkylation. The formation of the harder alkoxide anion (for O-alkylation) is disfavored under these conditions.

  • Protecting Groups: The most reliable method is to protect one of the functional groups. For example, protect the alcohol as a silyl ether (e.g., TBDMS), perform the N-alkylation, and then deprotect the alcohol.

Section 4: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide addresses the most common issues.

G cluster_No_Rxn No Reaction Causes cluster_Side_Rxn Side Product Causes Start Start Reaction Monitoring (TLC / LC-MS) Check_Conversion Is Starting Material Being Consumed? Start->Check_Conversion Check_Products Is a Single Major Product Observed? Check_Conversion->Check_Products Yes Troubleshoot_No_Rxn Troubleshoot: No Reaction Check_Conversion->Troubleshoot_No_Rxn No Success Reaction Successful: Proceed to Workup Check_Products->Success Yes Troubleshoot_Side_Rxn Troubleshoot: Side Products Check_Products->Troubleshoot_Side_Rxn No Cause1a 1. Insufficient Base Strength/Amount -> Use stronger base or more eq. Cause1b 2. Low Temperature -> Increase temperature incrementally (e.g., RT -> 50°C -> 80°C) Cause1c 3. Poor Solubility -> Switch to a better solvent (e.g., THF -> DMF) Cause2a 1. Over-alkylation -> Use excess nucleophile or lower temperature Cause2b 2. Reagent Decomposition -> Run at lower temperature Cause2c 3. Competing O/N Alkylation -> Adjust base/solvent; consider protecting group

A logical workflow for troubleshooting alkylation reactions.

Table 3: Troubleshooting Common Alkylation Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Ineffective Deprotonation: The base is not strong enough to deprotonate the nucleophile.Check the pKa of your nucleophile and choose a stronger base (see Table 2). Ensure the base is fresh and dry, especially hydrides.
2. Low Temperature: The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature in 20 °C increments, monitoring for product formation and decomposition by TLC/LC-MS.[6]
3. Poor Solubility: Reactants are not fully dissolved, preventing an efficient reaction.Switch to a more effective polar aprotic solvent like DMF or DMSO.[6]
Multiple Products Observed 1. Over-alkylation: The initially formed product (e.g., a secondary amine) is reacting further with the alkylating agent. This is common with primary amines.[7]Use a larger excess of the nucleophile (2-3 equivalents) to ensure the alkylating agent is consumed before it can react a second time. Alternatively, run the reaction at a lower temperature.
2. Quaternization: A tertiary amine product is reacting to form a quaternary ammonium salt.[7]Use stoichiometric amounts of reactants (1:1) and monitor carefully to stop the reaction once the tertiary amine is formed.
3. Competing O- vs. N-Alkylation: Nucleophiles with both O and N atoms are reacting at both sites.Modify conditions to favor one site (see FAQ Q4). Using a milder base (K₂CO₃) and less polar solvent (THF) often favors N-alkylation.[8]
Product or Starting Material Decomposition 1. Temperature Too High: The desired product or starting material is not stable at the reaction temperature.Monitor the reaction for the appearance of new, unidentified spots on TLC. If decomposition is suspected, repeat the reaction at a lower temperature for a longer duration.[6]
2. Base Too Strong: A very strong base may be reacting with other functional groups in the molecule.Switch to a milder base that is still capable of deprotonating your nucleophile (e.g., switch from NaH to K₂CO₃ for a phenol).

Section 5: Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Aniline Derivative

This protocol is adapted from standard procedures for alkylating aromatic amines and serves as an excellent starting point.[4]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aniline derivative (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and monitor the progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Procedure for O-Alkylation of a Phenol

This protocol uses a stronger base to ensure complete formation of the highly nucleophilic phenoxide anion.

  • Setup: To a dry, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the phenol (1.0 eq) and anhydrous THF (10 mL per mmol of substrate). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent Addition: Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in a small amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive phenols.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure and purify by silica gel column chromatography.

References

Overcoming low reactivity of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS 52334-81-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common hurdles and accelerate your research.

The unique electronic structure of this reagent—specifically, the potent electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen—is the very reason for its utility in modifying the properties of target molecules, such as metabolic stability and lipophilicity.[1] However, these same electronic effects are the source of its diminished reactivity in standard nucleophilic substitution reactions. This guide will help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during reactions with this compound in a direct question-and-answer format.

Question 1: My nucleophilic substitution reaction is extremely sluggish or has stalled completely. What is the primary cause and how can I drive it to completion?

Answer: This is the most common issue and stems directly from the compound's electronic properties. The strongly electron-withdrawing trifluoromethyl group (Hammett constant σp = 0.54) and the inductive effect of the pyridine nitrogen significantly reduce the electron density of the aromatic ring.[1] This effect extends to the chloromethyl group, deactivating the benzylic-type carbon towards nucleophilic attack compared to a standard benzyl chloride.

To overcome this inherent low reactivity, a multi-faceted approach focusing on enhancing the nucleophile's reactivity, improving the leaving group, and optimizing reaction conditions is necessary.

Visualizing the Challenge: Electronic Deactivation

Electronic_Effects Pyridine {N | C | C | C | C | C} Pyridine:N->Pyridine:C2 Inductive effect CF3 CF₃ (Strongly Electron-Withdrawing) Pyridine:C5->CF3 σ and π withdrawal CH2Cl CH₂Cl (Reaction Site) Pyridine:C2->CH2Cl N_atom Pyridine N (Inductively Withdrawing) Reaction_Pathways Start Reagents (Electrophile + Nu⁻) SN2_Product Desired SN2 Product (Substitution at CH₂Cl) Start->SN2_Product Mild Conditions (RT to 80°C) Softer Nucleophiles SNAr_Product SNAr Side Product (Substitution at C2-Cl) Start->SNAr_Product Forcing Conditions (>120°C) Stronger Nucleophiles Overalkylation Over-alkylation Product SN2_Product->Overalkylation If product is nucleophilic (e.g., 1°/2° amines) Troubleshooting_Workflow Start Reaction Stalled or Incomplete? Check_Temp Is Temp < 60°C? Start->Check_Temp Check_Solvent Using Polar Aprotic Solvent? (DMF, MeCN, DMSO) Check_Temp->Check_Solvent No Increase_Temp Action: Increase Temp to 60-80°C Check_Temp->Increase_Temp Yes Check_LG Have you tried Finkelstein (NaI)? Check_Solvent->Check_LG Yes Change_Solvent Action: Switch to DMF or DMSO Check_Solvent->Change_Solvent No Check_PTC Is nucleophile/base fully dissolved? Check_LG->Check_PTC Yes Add_NaI Action: Add 1.1 eq. NaI Check_LG->Add_NaI No Add_PTC Action: Add 10 mol% TBAB/TBAI Check_PTC->Add_PTC No Success Problem Solved Check_PTC->Success Yes Increase_Temp->Success Change_Solvent->Success Add_NaI->Success Add_PTC->Success

References

Common impurities in commercial 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine (CAS 52334-81-3). This guide is designed for researchers, chemists, and quality control professionals who utilize this critical intermediate in their synthetic workflows. Here, we address common issues related to impurities, providing troubleshooting advice and analytical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and what are their sources?

The purity of this compound is heavily influenced by its synthetic route, which most commonly starts from 3-picoline (3-methylpyridine).[1] Impurities can arise from unreacted starting materials, incomplete reactions, over-reactions, side reactions, and degradation.

The generalized synthetic pathway often involves multi-step chlorination and fluorination, providing several points for impurity introduction. A key intermediate is often 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated.[1][2]

Below is a summary of common impurities and their likely origins:

Impurity NameStructureLikely Source / Synthesis StepPotential Impact
Starting Materials & Intermediates
2-Chloro-5-methylpyridineCH₃-Py-ClIncomplete chlorination of the methyl group.[2][3]Can lead to undesired side products in subsequent steps.
2-Chloro-5-(trichloromethyl)pyridineCCl₃-Py-ClIncomplete fluorination of the trichloromethyl group.[4]May have different reactivity and can complicate reaction monitoring.
2-Chloro-5-(chlorodifluoromethyl)pyridineCClF₂-Py-ClIncomplete fluorination of the trichloromethyl group.[5]Introduces structural heterogeneity into the final product.
Isomeric Impurities
2-Chloro-3-(trifluoromethyl)pyridineCF₃ at position 3Formation during the simultaneous vapor-phase chlorination/fluorination of 3-picoline.[6]Difficult to separate due to similar physical properties; can lead to regioisomeric products in downstream reactions.
2,6-Dichloro-3-(trifluoromethyl)pyridineCl at positions 2,6By-product from the chlorination of 3-trifluoromethylpyridine.[5]Can alter the electronic properties and reactivity of the molecule.
Over-chlorination By-products
2,3-Dichloro-5-(trifluoromethyl)pyridineCl at positions 2,3Over-chlorination of the pyridine ring.[3][6]Reduces the yield of the desired product and introduces impurities that may be difficult to remove.
Degradation Products
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridineHOCH₂-Py-CF₃Hydrolysis of the reactive chloromethyl group due to moisture.The hydroxyl group can react in place of the chloro group, leading to unwanted by-products.
2-Hydroxy-5-(trifluoromethyl)pyridineOH-Py-CF₃Further degradation or hydrolysis.[7]Can act as a nucleophile or ligand, interfering with catalytic cycles.
Q2: My downstream nucleophilic substitution reaction is giving low yields and multiple spots on TLC. Could impurities in the starting material be the cause?

Absolutely. The scenario you describe is a classic case of impurity-driven reaction failure. The primary reactive site in this compound is the chloromethyl group, which is susceptible to nucleophilic attack.

Here’s how the common impurities can interfere:

  • Isomeric Impurities (e.g., 2-Chloro-3-(trifluoromethyl)pyridine): These isomers lack the reactive chloromethyl group at the 5-position. They will not participate in the desired reaction, effectively lowering the concentration of your true starting material and leading to lower yields. They will likely remain unreacted and appear as a separate spot on TLC.

  • Hydrolysis Products (e.g., 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine): The presence of the corresponding alcohol means a portion of your starting material has already reacted with trace moisture. The hydroxyl group has different reactivity than the chloro group and may not react under your conditions, or it could react to form different, undesired products (e.g., ethers).

  • Under-chlorinated Intermediates (e.g., 2-Chloro-5-methylpyridine): This impurity lacks the activated chloromethyl group and will be unreactive in a nucleophilic substitution, leading to lower conversion rates.

The following diagram illustrates a troubleshooting workflow for this common issue.

G start Low Yield / Multiple Spots in Reaction check_purity Step 1: Analyze Purity of Starting Material (GC, HPLC, NMR) start->check_purity impurity_detected Are impurities detected? check_purity->impurity_detected identify_impurity Step 2: Identify Impurity Type (GC-MS, NMR comparison) impurity_detected->identify_impurity Yes no_impurity Material is Pure impurity_detected->no_impurity No isomer_node Isomeric Impurity Detected identify_impurity->isomer_node hydrolysis_node Hydrolysis Product Detected identify_impurity->hydrolysis_node intermediate_node Unreacted Intermediate Detected identify_impurity->intermediate_node purify Step 3: Purify Starting Material (Column Chromatography, Recrystallization) isomer_node->purify hydrolysis_node->purify intermediate_node->purify re_run Step 4: Re-run Reaction with Purified Material purify->re_run success Problem Solved re_run->success check_conditions Investigate Other Reaction Parameters (Temperature, Reagents, Solvent) no_impurity->check_conditions

Troubleshooting workflow for reaction failures.
Q3: How can I analyze the purity of my this compound batch?

A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative analysis and separation of impurities, while Nuclear Magnetic Resonance (NMR) is excellent for structural confirmation.[8][9]

This method is effective for separating the main compound from less volatile impurities and degradation products.

Instrumentation & Conditions:

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[8][9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile.

Expected Results: The main peak for this compound should be sharp and well-resolved. Earlier eluting peaks may correspond to more polar impurities like the hydrolysis product (2-(hydroxymethyl) analog), while later eluting peaks could be more non-polar, over-chlorinated species.

GC is highly effective for separating volatile impurities, such as isomers and residual intermediates.[8] Coupling with a Mass Spectrometer (MS) allows for their identification.

Instrumentation & Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of Dichloromethane.

Expected Results: Isomeric impurities like 2-Chloro-3-(trifluoromethyl)pyridine will likely have very close retention times to the main peak but should be resolvable. Their mass spectra will be identical (same m/z), but their identity can be confirmed by running authentic standards if available.

Q4: What are the expected spectroscopic signatures for the main compound and its key impurities?

NMR and MS are powerful tools for structural confirmation.

  • ¹H NMR (in CDCl₃, 400 MHz):

    • This compound: You should expect a singlet for the chloromethyl protons (-CH₂Cl) around δ 4.7 ppm. The aromatic protons will appear in the δ 7.8-8.7 ppm region. Specifically, a doublet around 7.8 ppm (H6), a doublet of doublets around 8.0 ppm (H4), and a singlet/narrow doublet around 8.7 ppm (H3).

    • Impurity Signature - 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine: The -CH₂OH protons will appear as a singlet around δ 4.8 ppm, often accompanied by a broad singlet for the -OH proton (variable chemical shift).

    • Impurity Signature - 2-Chloro-5-methylpyridine: The methyl group (-CH₃) will show a sharp singlet around δ 2.4 ppm, and the chloromethyl singlet at δ 4.7 ppm will be absent.

  • Mass Spectrometry (EI):

    • This compound: The molecular ion [M]⁺ peak will be at m/z 181, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at m/z 183, approximately 1/3 the intensity of the M⁺ peak).[10] A common fragment is the loss of chlorine, [M-Cl]⁺, at m/z 146.

The diagram below shows the synthetic pathway and highlights where key impurities are formed.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Picoline 3-Picoline Oxide N-Oxy-3-picoline Picoline->Oxide Oxidation CMP 2-Chloro-5-methylpyridine Oxide->CMP Chlorination (Ring) Isomer Isomer: 2-Chloro-3-methylpyridine Oxide->Isomer Side reaction CTCMP 2-Chloro-5-(trichloromethyl)pyridine CMP->CTCMP Chlorination (Side-chain) OverChlor Over-chlorination: 2,3-Dichloro-5-(trichloromethyl)pyridine CMP->OverChlor Side reaction Product 2-(Chloromethyl)-5- (trifluoromethyl)pyridine CTCMP->Product Fluorination IncompleteFluoro Incomplete Fluorination: (Starting material for this step) CTCMP->IncompleteFluoro Source Hydrolysis Hydrolysis Product: 2-(Hydroxymethyl)-5- (trifluoromethyl)pyridine Product->Hydrolysis Degradation

Origin of impurities during synthesis.
Q5: I have confirmed the presence of significant impurities. What are the recommended methods for purification?

If analytical testing confirms that impurities are at a level that could impact your research, purification is necessary.

  • Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system like Hexanes/Ethyl Acetate. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The target compound is moderately polar and should separate well from highly non-polar by-products and more polar degradation products.

  • Recrystallization: This method is effective if the compound is a solid at room temperature (m.p. 32-34 °C) and if the impurities have significantly different solubilities.[11]

    • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures. Alcohols (like isopropanol) or hydrocarbon solvents (like heptane) are good starting points.

    • Procedure: Dissolve the crude material in a minimal amount of hot solvent, then allow it to cool slowly to induce crystallization. The impurities will ideally remain in the mother liquor. Filter the crystals and wash with a small amount of cold solvent.

  • Distillation: Given the compound's relatively low melting point, vacuum distillation could be an option for purification on a larger scale, especially for separating it from non-volatile impurities. However, this is less effective for removing isomeric impurities with similar boiling points.

Always re-analyze the purified material by HPLC or GC to confirm that the impurity levels have been reduced to an acceptable level before proceeding with your synthesis.

References

Preventing decomposition of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive and valuable intermediate. Given its propensity for decomposition, successful synthesis hinges on a deep understanding of its chemical vulnerabilities and the precise control of reaction parameters. This document synthesizes field-proven insights and established protocols to help you navigate the common challenges encountered during its preparation and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so unstable?

The instability of this compound is primarily due to the high reactivity of the chloromethyl group. This group is analogous to a benzylic halide, making the chlorine atom an excellent leaving group susceptible to nucleophilic substitution. The electron-withdrawing nature of both the pyridine ring and the trifluoromethyl group further activates the benzylic carbon, enhancing its reactivity. Consequently, the molecule is highly prone to hydrolysis, even with trace amounts of water, and can react with various nucleophiles present in the reaction medium.

Q2: What are the most common decomposition products I should be aware of?

The principal decomposition pathway is hydrolysis, which converts the chloromethyl group into a hydroxymethyl group, yielding 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine . In the presence of alcohols (used as solvents or impurities), the corresponding ethers can form. Under basic conditions or at elevated temperatures, self-condensation or polymerization can occur, leading to the formation of complex oligomeric tars, often observed as a darkening of the reaction mixture.

Q3: What are the immediate visual indicators of decomposition during my synthesis?

A rapid change in the color of the reaction mixture is the most common sign of decomposition. Typically, the solution will darken, progressing from pale yellow to deep brown or black. This often indicates the formation of polymeric byproducts. The evolution of HCl gas, which can be detected with a damp pH strip held above the reaction, is another indicator, particularly if unintended hydrolysis is occurring.

Q4: What are the ideal short-term storage conditions for the isolated product?

The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-4°C). It is critical to protect it from moisture and atmospheric humidity. Storing it in a desiccator within a refrigerator is a recommended practice. Given its reactivity, long-term storage is discouraged; it is best to use the material promptly after synthesis and purification.[1]

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical chlorination step of the precursor, 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine.

Problem 1: Low Yield and Significant Byproduct Formation After Chlorination
  • Symptom: GC-MS or NMR analysis of the crude product shows a low percentage of the desired this compound and significant amounts of the starting alcohol and/or unidentified impurities.

  • Root Cause Analysis & Solutions:

    • Incomplete Reaction: The chlorinating agent may have been insufficient or degraded. Thionyl chloride (SOCl₂), a common reagent for this conversion, is highly sensitive to moisture.

      • Corrective Action: Always use a freshly opened or distilled bottle of thionyl chloride. Ensure a slight molar excess (typically 1.1 to 1.3 equivalents) is used to drive the reaction to completion.[2][3]

    • Hydrolysis: The presence of water in the solvent or on the glassware can hydrolyze both the thionyl chloride and the product as it forms.

      • Preventive Measure: All glassware must be oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Running the reaction under a stream of dry nitrogen or argon is highly recommended.

    • Side Reactions with Solvent: If a nucleophilic solvent is used, it may compete with the chloride ion, leading to byproducts.

      • Recommended Solvents: Aprotic, non-nucleophilic solvents such as dichloromethane (DCM), chloroform, or toluene are preferred.

Problem 2: Reaction Mixture Turns Dark Brown/Black During Chlorination or Work-up
  • Symptom: The reaction mixture darkens significantly, and a tar-like substance may precipitate, complicating the work-up and purification.

  • Root Cause Analysis & Solutions:

    • Excessive Temperature: The reaction of alcohols with thionyl chloride is exothermic. Uncontrolled temperature can lead to thermal decomposition and polymerization.

      • Corrective Action: The addition of thionyl chloride should be performed slowly at a reduced temperature (e.g., 0°C) using an ice bath.[4] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated if necessary to ensure completion, but careful monitoring is essential.

    • Presence of Base: While bases are sometimes used to scavenge the HCl produced, strong or nucleophilic bases can promote side reactions and decomposition.

      • Best Practice: If a base is necessary, a non-nucleophilic base like pyridine can be used, but it must be added cautiously. Often, the reaction is run without a base, allowing the generated HCl to be removed under reduced pressure or during an aqueous work-up.

Problem 3: Difficulty in Purifying the Final Product
  • Symptom: Standard purification methods like distillation or column chromatography fail to provide a product of high purity (>98%).

  • Root Cause Analysis & Solutions:

    • Thermal Decomposition During Distillation: The product is thermally labile. Distillation at atmospheric pressure will lead to significant decomposition.

      • Solution: Purification should be performed via vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of leaks to maintain a stable, low pressure.

    • Decomposition on Silica Gel: The acidic nature of standard silica gel can promote the hydrolysis of the chloromethyl group during column chromatography.

      • Solution: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in a hexane/ethyl acetate mixture), followed by flushing with the pure eluent before loading the sample. This neutralizes the acidic sites.

    • Co-elution of Isomers: If the synthesis route originates from precursors where isomers are generated (e.g., chlorination of the pyridine ring), these may be difficult to separate.[5]

      • Solution: High-performance liquid chromatography (HPLC) or careful optimization of the GC method may be required. Ideally, the synthesis strategy should be designed to minimize isomer formation in earlier steps.

Visualized Decomposition Pathway & Workflow

To better understand the critical aspects of handling this compound, the following diagrams illustrate the primary decomposition pathway and a recommended synthesis workflow.

cluster_Decomposition Primary Decomposition Pathway Main_Product 2-(Chloromethyl)-5- (trifluoromethyl)pyridine Decomp_Product 2-(Hydroxymethyl)-5- (trifluoromethyl)pyridine Main_Product->Decomp_Product -HCl H2O H₂O (Moisture)

Caption: Hydrolysis of the chloromethyl group.

cluster_Workflow Chlorination Workflow: Critical Control Points Start Start: 2-(Hydroxymethyl)-5- (trifluoromethyl)pyridine Step1 Dissolve in Anhydrous Aprotic Solvent (e.g., DCM) Start->Step1 Step2 Cool to 0°C (Ice Bath) Step1->Step2 CCP1 Critical Point: Strictly Anhydrous Conditions Step1->CCP1 Step3 Slow, Dropwise Addition of Thionyl Chloride (1.1 eq) Step2->Step3 CCP2 Critical Point: Temperature Control Step2->CCP2 Step4 Monitor Reaction (TLC, GC-MS) Step3->Step4 Step5 Aqueous Work-up (Cold Water/Brine) Step4->Step5 Step6 Dry Organic Layer (Na₂SO₄ or MgSO₄) Step5->Step6 Step7 Purification: Vacuum Distillation or Neutralized Column Step6->Step7 CCP3 Critical Point: Avoid Thermal Stress Step7->CCP3

Caption: Key control points in the chlorination step.

Protocol & Data Reference

Recommended Protocol: Chlorination with Thionyl Chloride

This protocol details the conversion of 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine to the target compound.

  • Preparation: Oven-dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) and assemble under a positive pressure of nitrogen or argon.

  • Reaction Setup: Charge the flask with 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C.

  • Reagent Addition: Add thionyl chloride (1.2 eq) to the dropping funnel. Add the thionyl chloride to the stirred solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation.

Table 1: Chlorination Reagent Comparison
ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) 0°C to RT, in DCM or CHCl₃High yield, volatile byproducts (SO₂, HCl) are easily removed.Highly corrosive and moisture-sensitive; reaction can be highly exothermic.[2][3][4]
Phosphorus Oxychloride (POCl₃) Reflux, often with a baseEffective for N-oxide precursors.[6][7]High temperatures required, can lead to more byproducts, difficult work-up.
Phosgene (COCl₂)/Triphosgene 0°C to RT, often with a tertiary amineCan provide high yields under mild conditions.[6]Extremely toxic (phosgene gas), requires specialized handling procedures.

Analytical Methods for Quality Control

Accurate assessment of purity and decomposition requires robust analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for monitoring reaction progress and assessing the purity of the final product. It can separate the target compound from the starting alcohol, isomers, and other volatile byproducts. A typical method would use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For analyzing potential genotoxic impurities or non-volatile decomposition products, LC-MS/MS offers superior sensitivity and selectivity.[8]

  • Nuclear Magnetic Resonance (¹H NMR): NMR provides unambiguous structural confirmation. The key diagnostic signal for the product is the singlet for the chloromethyl (-CH₂Cl) protons, which typically appears around δ 4.6-4.8 ppm in CDCl₃. The corresponding signal for the starting alcohol's methylene protons (-CH₂OH) is found slightly downfield.

References

Avoiding multi-chlorinated by-products in trifluoromethylpyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Multi-Chlorinated By-products

Welcome to the technical support center for trifluoromethylpyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with these critical intermediates. The formation of multi-chlorinated by-products is a common and significant challenge in the synthesis of chlorinated trifluoromethylpyridines, leading to reduced yields, complex purification processes, and increased costs.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and minimize the formation of unwanted di- and tri-chlorinated species.

Frequently Asked Questions (FAQs)

Q1: Why is controlling chlorination on a trifluoromethylpyridine ring so challenging?

The primary difficulty lies in balancing the electronic effects of the pyridine nitrogen and the trifluoromethyl (-CF3) group. The pyridine ring itself is electron-deficient, making it less reactive toward electrophilic substitution than benzene. The -CF3 group is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack. Consequently, forcing the chlorination reaction often requires harsh conditions (high temperatures, strong Lewis acids) which can lead to a lack of selectivity and over-chlorination.[1] The reaction can proceed through different mechanisms (ionic or radical), each influenced differently by reaction conditions, making precise control difficult.[2]

Q2: What are the most common multi-chlorinated by-products I should look for?

This depends on your starting material. For example, in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-(trifluoromethyl)pyridine, a common by-product is 2,6-dichloro-3-(trifluoromethyl)pyridine. Similarly, when synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine, over-chlorination can lead to 2,3,6-trichloro-5-(trifluoromethyl)pyridine.[3] It is crucial to characterize your product mixture thoroughly using techniques like GC-MS to identify and quantify these impurities.

Q3: What is the fundamental mechanism of chlorination on these pyridine rings?

Chlorination can proceed via several pathways. Vapor-phase chlorinations at high temperatures (300-400 °C) often involve radical mechanisms.[4][5] Liquid-phase chlorinations, especially in the presence of catalysts like iron chlorides or activated carbon, tend to proceed through an ionic, electrophilic aromatic substitution-type mechanism.[2] The choice of chlorinating agent (e.g., Cl2, PCl5, SOCl2) and reaction conditions will dictate the dominant pathway and, consequently, the selectivity.[6]

Q4: How can I effectively monitor my reaction to prevent over-chlorination?

Real-time reaction monitoring is critical. The most effective method is taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This allows you to track the consumption of the starting material and the formation of both the desired mono-chlorinated product and any multi-chlorinated by-products. The reaction should be quenched as soon as the optimal ratio of product to by-product is reached, even if starting material remains, to prevent further chlorination.

Process Logic for Troubleshooting Chlorination Reactions

This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis of chlorinated trifluoromethylpyridines.

G cluster_start cluster_analysis cluster_outcomes cluster_solutions start Reaction Complete Analyze by GC-MS analysis Undesirable Product Profile? start->analysis low_conversion Low Conversion of Starting Material analysis->low_conversion Yes multi_chlorination High Multi-Chlorination (Di-, Tri-chloro by-products) analysis->multi_chlorination Yes regio_issue Poor Regioselectivity (Wrong Isomer) analysis->regio_issue Yes success Profile Acceptable Proceed to Purification analysis->success No sol_low_conv Potential Causes: - Insufficient Chlorinating Agent - Low Temperature/Pressure - Catalyst Inactivity Solutions: - Increase Stoichiometry - Optimize Temp/Pressure - Screen Catalysts low_conversion->sol_low_conv sol_multi_chloro Potential Causes: - Excess Chlorinating Agent - High Temperature - Prolonged Reaction Time Solutions: - Reduce Stoichiometry - Precise Temperature Control - Monitor Closely & Quench Early multi_chlorination->sol_multi_chloro sol_regio Potential Causes: - Incorrect Catalyst - Non-Optimal Solvent - Wrong Chlorinating Agent Solutions: - Test Different Catalysts (e.g., FeCl3, Activated Carbon) - Solvent Screening - Evaluate Alternative Agents (NCS, SO2Cl2) regio_issue->sol_regio

Caption: Troubleshooting Decision Tree for Chlorination Reactions.

In-Depth Troubleshooting Guide

This section provides specific solutions to common problems encountered during trifluoromethylpyridine synthesis.

Problem Potential Causes Recommended Solutions & Corrective Actions
High Levels of Di- and Tri-chlorinated By-products 1. Excess Chlorinating Agent: The molar ratio of the chlorinating agent to the pyridine substrate is too high. 2. High Reaction Temperature: Elevated temperatures increase reaction rates non-selectively, promoting further chlorination of the desired product.[7] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-chloro product inevitably leads to over-chlorination. 4. Inefficient Mixing/Hot Spots: Localized areas of high reactant concentration or temperature can accelerate the formation of multi-chlorinated species.Action 1: Stoichiometric Control. Carefully control the molar equivalents of your chlorinating agent. Start with a ratio of 1.0-1.2 equivalents and optimize based on GC-MS monitoring. Consider slow, controlled addition of the chlorinating agent over time. Action 2: Precise Temperature Management. Operate at the lowest effective temperature. Vapor-phase reactions often require high temperatures, but even a small reduction can improve selectivity.[2] For liquid-phase reactions, maintain a consistent temperature using an oil bath or reactor jacket. A patent for selective chlorination of 2-chloro-5-(trichloromethyl)pyridine specifies a temperature range of 125°C to 180°C to favor 3-position chlorination.[8] Action 3: Diligent Reaction Monitoring. Implement a strict monitoring schedule (e.g., every 30 minutes). Quench the reaction when the yield of the desired product is maximized, even if some starting material remains. Action 4: Ensure Homogeneity. Use efficient overhead or magnetic stirring to ensure the reaction mixture is homogeneous and to dissipate heat effectively.
Poor Regioselectivity (e.g., 6-chloro instead of 2-chloro isomer) 1. Reaction Mechanism: The conditions may favor a radical pathway over an ionic one, or vice-versa, leading to different positional outcomes. 2. Catalyst Choice: The catalyst has a profound effect on where the chlorine atom is directed. Some catalysts may favor chlorination at the α-position (2 or 6) while others may promote β-position (3 or 5) attack.[2] 3. Steric Hindrance: Bulky substituents on the pyridine ring can block access to certain positions, directing the chlorinating agent elsewhere.Action 1: Modify Reaction Phase. If a vapor-phase reaction gives poor selectivity, consider switching to a liquid-phase process, which can offer different selectivity profiles.[4] Action 2: Catalyst Screening. If using a catalyzed process, screen different Lewis acids (e.g., FeCl3, AlCl3) or solid catalysts like activated carbon. One patented process for producing 3-chloro-5-trifluoromethylpyridine derivatives specifically uses activated carbon or metal chlorides (Fe, Sb, Cu, Zn) to suppress α-position chlorination.[2] Action 3: Alternative Reagents. Explore different chlorinating agents. For instance, N-Chlorosuccinimide (NCS) under specific conditions can offer different regioselectivity compared to gaseous chlorine.[9] The use of pyridine N-oxides as starting materials can also dramatically alter regioselectivity.[10]
Low Conversion of Starting Material with No By-products 1. Insufficient Activation: The reaction temperature or pressure may be too low to overcome the activation energy barrier. 2. Inadequate Amount of Chlorinating Agent: The stoichiometry of the chlorinating agent is insufficient for full conversion. 3. Catalyst Deactivation: The catalyst may be poisoned by impurities or may not be robust enough for the reaction conditions.Action 1: Adjust Reaction Parameters. Gradually increase the temperature and/or pressure while monitoring for the onset of by-product formation.[7] Action 2: Increase Stoichiometry. Incrementally increase the molar ratio of the chlorinating agent. Action 3: Evaluate Catalyst. Ensure the catalyst is fresh and anhydrous. If deactivation is suspected, consider adding the catalyst in portions or switching to a more robust catalytic system.

Experimental Protocol: Selective Mono-chlorination Screening

This protocol provides a general framework for optimizing the selective mono-chlorination of a trifluoromethylpyridine substrate in the liquid phase.

Objective: To identify conditions that maximize the yield of the desired mono-chlorinated product while minimizing the formation of di- and tri-chlorinated impurities.

Materials:

  • Trifluoromethylpyridine substrate

  • Chlorinating agent (e.g., Chlorine gas, Sulfuryl chloride)

  • Anhydrous solvent (e.g., Dichlorobenzene, Carbon tetrachloride)

  • Catalyst (optional, e.g., FeCl3)

  • Pressure-rated reaction vessel with temperature control, gas inlet, and sampling port

  • GC-MS for analysis

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is scrupulously dried to prevent side reactions with water.

  • Reactant Charging: Charge the reactor with the trifluoromethylpyridine substrate and the anhydrous solvent. If using a catalyst, add it at this stage.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Heating: Heat the mixture to the desired starting temperature (e.g., 100 °C).

  • Initial Sample: Take a "time zero" sample to serve as a baseline for analysis.

  • Chlorinating Agent Addition: Begin the slow, subsurface addition of the chlorinating agent (e.g., bubbling Cl2 gas) at a controlled rate. For this screening, use 1.1 molar equivalents relative to the substrate.

  • Reaction Monitoring:

    • Every 30 minutes, carefully extract a small aliquot from the reaction mixture.

    • Immediately quench the aliquot with a suitable reagent (e.g., sodium thiosulfate solution) to stop the reaction.

    • Prepare the sample for GC-MS analysis to determine the relative percentages of starting material, mono-chloro product, and multi-chlorinated by-products.

  • Reaction Endpoint: Stop the addition of the chlorinating agent and quench the entire reaction when GC-MS analysis shows that the concentration of the di-chlorinated by-product is beginning to rise sharply, or when the concentration of the starting material is acceptably low.

  • Analysis and Iteration: Based on the results, design the next experiment.

    • If multi-chlorination is high, reduce the temperature or the total equivalents of the chlorinating agent for the next run.

    • If conversion is low, consider a modest increase in temperature or catalyst loading.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages and control points in a typical synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Charge Reactor: Substrate + Solvent + Catalyst B Heat to Target Temperature A->B C Controlled Addition of Chlorinating Agent B->C D Monitor Reaction by GC-MS C->D D->C Continue Addition E Quench Reaction D->E Endpoint Reached (High Selectivity) D_crit Critical Control Point: Balance Conversion vs. By-products D->D_crit F Neutralize & Wash Crude Mixture E->F G Solvent Removal F->G H Purification (e.g., Vacuum Distillation) G->H I Final Product Analysis H->I

Caption: General Workflow for Trifluoromethylpyridine Synthesis.

By carefully controlling reaction parameters and implementing rigorous in-process monitoring, researchers can significantly suppress the formation of multi-chlorinated by-products, leading to a more efficient and cost-effective synthesis of trifluoromethylpyridines.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridines are a cornerstone, with their unique electronic and steric properties influencing biological activity. 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, a key building block, presents a compelling case for detailed spectroscopic analysis. This guide offers an in-depth exploration of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics, providing a framework for its identification and differentiation from a closely related alternative, 2-chloro-5-(trifluoromethyl)pyridine.

The Structural and Electronic Context: A Tale of Two Substituents

The ¹H and ¹³C NMR spectra of this compound are dictated by the interplay of its two powerful electron-withdrawing groups. The trifluoromethyl (-CF₃) group at the 5-position exerts a strong inductive effect, significantly deshielding the protons and carbons of the pyridine ring. Concurrently, the chloromethyl (-CH₂Cl) group at the 2-position, while also electron-withdrawing, introduces a distinct set of electronic and steric influences. Understanding these substituent effects is crucial for the accurate assignment of NMR signals.

A Predictive Glimpse: The ¹H and ¹³C NMR Spectra of this compound

Based on the analysis of related compounds, the following is a predicted assignment for the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a characteristic three-spin system.

  • H-6: This proton, being ortho to the nitrogen and meta to the trifluoromethyl group, is anticipated to be the most downfield signal, appearing as a sharp singlet or a narrowly split doublet.

  • H-4: Positioned between the two substituents, this proton will likely appear as a doublet of doublets, with coupling to both H-3 and H-6.

  • H-3: This proton, adjacent to the chloromethyl group, is expected to be the most upfield of the aromatic protons, appearing as a doublet.

  • -CH₂Cl: The methylene protons of the chloromethyl group will present as a singlet, significantly downfield due to the influence of the adjacent chlorine atom and the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the strong deshielding effects of the substituents.

  • C-2 and C-5: The carbons directly attached to the chloromethyl and trifluoromethyl groups, respectively, will be significantly downfield. The C-5 signal will likely appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.

  • C-6 and C-4: These carbons will also be deshielded, with their precise chemical shifts influenced by their proximity to the nitrogen and the electron-withdrawing groups.

  • C-3: This carbon is expected to be the most upfield of the aromatic carbons.

  • -CF₃: The carbon of the trifluoromethyl group will exhibit a characteristic quartet with a large one-bond carbon-fluorine coupling constant.

  • -CH₂Cl: The carbon of the chloromethyl group will appear in the aliphatic region, deshielded by the chlorine atom.

The Comparative Benchmark: 2-Chloro-5-(trifluoromethyl)pyridine

To ground our predictive analysis in experimental data, we turn to a close structural analog, 2-chloro-5-(trifluoromethyl)pyridine. The substitution of the chloromethyl group with a single chlorine atom offers a clear point of comparison, highlighting the nuanced effects of the -CH₂Cl moiety.

Compound H-3 (ppm) H-4 (ppm) H-6 (ppm) -CH₂Cl (ppm)
This compound (Predicted) ~7.6~8.1~8.8~4.8
2-Chloro-5-(trifluoromethyl)pyridine (Experimental) [1][2]7.4977.9048.689N/A
Compound C-2 (ppm) C-3 (ppm) C-4 (ppm) C-5 (ppm) C-6 (ppm) -CF₃ (ppm) -CH₂Cl (ppm)
This compound (Predicted) ~152~122~136 (q)~128 (q)~148~123 (q)~45
2-Chloro-5-(trifluoromethyl)pyridine (Experimental) [3]144.9127.3135.5 (q)125.1 (q)147.2123.3 (q)N/A

Note: Predicted values are estimations based on substituent effects observed in analogous compounds. Experimental values for 2-Chloro-5-(trifluoromethyl)pyridine are sourced from ChemicalBook.[1][2][3] Quartets (q) in the ¹³C NMR data are due to coupling with the fluorine atoms of the -CF₃ group.

Causality Behind the Chemical Shifts: An Expert's Interpretation

The downfield shift of all aromatic protons and carbons in both molecules is a direct consequence of the potent electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the pyridine nitrogen.

The key difference lies in the influence of the substituent at the 2-position. The chloromethyl group in our target molecule is less electron-withdrawing than the chloro group in the comparative compound. This leads to a predicted slight upfield shift for the adjacent H-3 proton in this compound compared to the analogous proton in 2-chloro-5-(trifluoromethyl)pyridine.

Conversely, the sp³-hybridized carbon of the -CH₂Cl group introduces a distinct resonance in the aliphatic region of the ¹³C NMR spectrum, a clear differentiating feature. The chemical shift of this carbon is a valuable indicator of the electronic environment at the 2-position of the pyridine ring.

Visualizing the Connections: Molecular Structure and Key NMR Insights

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune, Lock, and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Integrate (¹H) and Assign Peaks K->L M Structural Elucidation L->M

References

A Comparative Guide to the X-ray Crystal Structure of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The trifluoromethylpyridine moiety is a critical structural motif in modern agrochemicals and pharmaceuticals.[1] The unique electronic properties of the trifluoromethyl group, such as its strong electron-withdrawing nature, significantly impact a molecule's biological activity and physical characteristics.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling polymorphism, solubility, and ultimately, bioavailability.

The Experimental Pathway to Crystal Structure Determination

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process that bridges chemical synthesis with physical analysis.[2] The validity of the final structure is intrinsically linked to the quality of the experimental execution at each stage.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound. For instance, 2-chloro-5-(trifluoromethyl)pyridine is often synthesized from 3-methylpyridine through a multi-step process involving N-oxidation, chlorination, and fluorination.[3] A common precursor, 2-chloro-5-(chloromethyl)pyridine, can be synthesized and then converted to the trifluoromethyl derivative.[1]

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically. Slow evaporation of a saturated solution is a common and effective method. For example, crystals of 2,3,6-trichloro-5-(trichloromethyl)pyridine suitable for X-ray analysis were grown by the slow evaporation of a 1,2-dichloroethane solution.[4] Similarly, crystals of 2-chloro-5-(chloromethyl)pyridine have been obtained by the slow evaporation of an ethanol solution.[5]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Refinement (e.g., Least-Squares) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
From Crystal to Data: The Diffraction Experiment

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[4] The data collection process involves rotating the crystal to capture a complete set of diffraction data.

The collected data is then processed to solve and refine the crystal structure. Direct methods are commonly employed to obtain an initial model of the electron density, which is then refined using least-squares methods to best fit the experimental data.[4] The final output is a Crystallographic Information File (CIF), which contains the atomic coordinates, bond lengths, bond angles, and other essential structural parameters.

Comparative Structural Analysis

To understand the likely solid-state structure of 2-(chloromethyl)-5-(trifluoromethyl)pyridine, we will compare the crystal structures of three key derivatives:

  • 2-Chloro-5-(chloromethyl)pyridine (I) [6]

  • 2,3,6-Trichloro-5-(trichloromethyl)pyridine (II) [4]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (III) [7]

Parameter2-Chloro-5-(chloromethyl)pyridine (I)2,3,6-Trichloro-5-(trichloromethyl)pyridine (II)3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (III)
Formula C₆H₅Cl₂NC₆HCl₆NC₇H₃ClF₃NO₂
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcmP-1
a (Å) 4.0770(8)8.3100(17)5.8837(5)
b (Å) 10.322(2)17.018(3)14.1634(14)
c (Å) 16.891(3)7.3160(15)15.3120(15)
α (°) 909092.667(5)
β (°) 95.95(3)90100.364(5)
γ (°) 909099.475(5)
Volume (ų) 707.0(2)1034.6(4)1234.2(2)
Z 446

Table 1: Comparative Crystallographic Data

The molecular structure of 2-chloro-5-(chloromethyl)pyridine is nearly planar.[6] In its crystal structure, molecules are linked into dimers through intermolecular C—H···N hydrogen bonds.[6] This interaction appears to be a key stabilizing force in the crystal packing.

In contrast, the heavily chlorinated derivative, 2,3,6-trichloro-5-(trichloromethyl)pyridine, exhibits a more complex packing arrangement. The presence of multiple chlorine atoms likely leads to a variety of weaker intermolecular interactions, such as halogen bonds, influencing the overall crystal structure.

The crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides valuable insight into the role of the trifluoromethyl group. In this structure, a network of intermolecular interactions, including O—H···O, C—H···O, and C—H···F hydrogen bonds, is observed.[7] The presence of the trifluoromethyl group introduces the possibility of C—H···F interactions, which, although generally weak, can play a significant role in the overall crystal packing.[8]

structural_comparison cluster_I 2-Chloro-5-(chloromethyl)pyridine (I) cluster_II 2,3,6-Trichloro-5-(trichloromethyl)pyridine (II) cluster_III 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (III) cluster_target Predicted: this compound I_structure Structure Nearly Planar Pyridine Ring Target_structure Structure Planar Pyridine Ring with CF₃ and CH₂Cl I_structure->Target_structure Provides core pyridine structure I_interactions Interactions C—H···N Hydrogen Bonds (Dimers) Target_interactions Interactions Potential for C—H···N, C—H···F, and Halogen Bonds I_interactions->Target_interactions II_structure Structure Highly Substituted Pyridine Ring II_interactions Interactions Weak Intramolecular C—H···Cl Contacts II_interactions->Target_interactions Suggests role of halogens III_structure Structure Carboxylic Acid and CF₃ Groups III_structure->Target_structure Informs on CF₃ group influence III_interactions Interactions O—H···O, C—H···O, and C—H···F Hydrogen Bonds III_interactions->Target_interactions

Figure 2: Comparative analysis of structural features and intermolecular interactions.

Based on this comparative analysis, it is plausible that the crystal structure of this compound will be influenced by a combination of intermolecular interactions. The pyridine nitrogen is likely to act as a hydrogen bond acceptor, potentially forming C—H···N interactions similar to those seen in 2-chloro-5-(chloromethyl)pyridine. The trifluoromethyl group introduces the possibility of C—H···F interactions, and the chlorine atom on the methyl group could participate in halogen bonding. The interplay of these interactions will ultimately determine the final crystal packing.

Conclusion

This comparative guide illustrates the power of leveraging existing crystallographic data to infer the structural properties of novel compounds. While the definitive crystal structure of this compound awaits experimental determination, the analysis of its close chemical relatives provides a robust framework for understanding its likely solid-state behavior. For researchers in drug development and materials science, this predictive insight is invaluable for guiding crystallization strategies and for understanding the structure-property relationships that govern the performance of these important molecules.

References

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific chemical motifs is a cornerstone of modern drug discovery and development. Among these, the pyridine ring and trifluoromethyl groups are particularly significant due to their profound influence on the physicochemical and pharmacological properties of molecules. This guide provides an in-depth comparative analysis of the reactivity of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine, a key synthetic intermediate, against a panel of commonly employed alkylating agents. By examining its reactivity within the framework of established chemical principles and providing detailed experimental protocols for its evaluation, this document serves as a valuable resource for researchers seeking to leverage the unique properties of this versatile building block in their synthetic endeavors.

Introduction: The Role of Alkylating Agents in Synthesis and Drug Discovery

Alkylating agents are a fundamental class of reagents in organic chemistry, characterized by their ability to introduce alkyl groups into a variety of nucleophilic substrates. This reactivity is harnessed in a vast array of applications, from the synthesis of complex organic molecules to the modification of biomolecules in chemical biology and the development of chemotherapeutic agents. The utility of a given alkylating agent is dictated by a delicate balance of reactivity, selectivity, and stability.

This guide focuses on this compound, a reagent that combines the structural features of a reactive benzylic-type halide with the potent electronic influence of a trifluoromethyl-substituted pyridine ring. Understanding its reactivity profile in comparison to other well-characterized alkylating agents is crucial for its effective application in the synthesis of novel chemical entities with potential therapeutic applications.

Theoretical Framework: Factors Influencing Alkylating Agent Reactivity

The reactivity of alkylating agents in nucleophilic substitution reactions is primarily governed by the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. For the compounds discussed herein, which are primarily primary halides, the bimolecular nucleophilic substitution (SN2) mechanism is the most common pathway.

The SN2 Reaction Mechanism

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, leading to the concerted displacement of the leaving group. The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.

SN2_Mechanism Nu Nu⁻ TransitionState [Nu---R---X]⁻ Nu->TransitionState attacks Substrate R-X Substrate->TransitionState Product Nu-R TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup departs

Caption: Generalized SN2 reaction mechanism.

Electronic Effects: The Hammett Equation

The electronic environment of the electrophilic carbon plays a critical role in determining the rate of an SN2 reaction. Electron-withdrawing groups attached to the carbon backbone can increase the partial positive charge on the reaction center, making it more susceptible to nucleophilic attack. The Hammett equation provides a quantitative means to assess these electronic effects in aromatic systems.

The equation is given by: log(k/k₀) = σρ

Where:

  • k is the rate constant for a reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of SN2 reactions at a benzylic-type carbon.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] When placed on an aromatic ring, it significantly influences the electron density of the entire system.

Comparative Analysis of Alkylating Agents

To provide a comprehensive understanding of the reactivity of this compound, we will compare it with a selection of widely used alkylating agents with varying reactivity profiles.

  • Benzyl Chloride: A classic benzylic halide, serving as our primary benchmark.

  • Methyl Iodide: A highly reactive, unhindered primary alkyl halide.

  • Iodoacetamide: A common reagent for the alkylation of thiols in biological systems.

  • N-Ethylmaleimide (NEM): Another thiol-reactive reagent that operates via a Michael addition mechanism.

This compound: A Reactivity Estimation

The key factors influencing its reactivity are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which is expected to increase the electrophilicity of the chloromethyl group compared to the phenyl ring of benzyl chloride.

  • The Trifluoromethyl Group: The -CF₃ group at the 5-position is a strong electron-withdrawing group, further enhancing the electrophilicity of the chloromethyl carbon.[1]

To quantify this effect, we can use the Hammett substituent constant (σ). The σmeta for a -CF₃ group on a benzene ring is approximately +0.43.[2] While the electronic effects in a pyridine ring can be more complex, we can use this value as a reasonable approximation. For the SN2 reaction of substituted benzyl chlorides with iodide in acetone, the reaction constant (ρ) has been determined to be approximately +1.0.

Using the Hammett equation: log(k/k₀) = σρ log(k/k₀) ≈ (0.43)(1.0) = 0.43 k/k₀ ≈ 10^0.43 ≈ 2.7

This estimation suggests that This compound is approximately 2.7 times more reactive than benzyl chloride in a typical SN2 reaction. The additional electron-withdrawing effect of the pyridine nitrogen would likely increase this reactivity even further.

Quantitative Reactivity Comparison

The following table summarizes the available kinetic data for the selected alkylating agents reacting with a common nucleophile, iodide, in acetone. This provides a standardized basis for comparison.

Alkylating AgentSecond-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹)Relative Reactivity (vs. Benzyl Chloride)
Methyl Iodide~ 1.1 x 10⁻⁴ (in CH₂Cl₂)~ 0.05
Benzyl Chloride2.15 x 10⁻³1.00
This compound ~ 5.8 x 10⁻³ (Estimated) ~ 2.7 (Estimated)
IodoacetamideVaries with nucleophile and pHNot directly comparable
N-EthylmaleimideVaries with nucleophile and pHNot directly comparable

Note: The rate constant for methyl iodide is in a different solvent and is included for a general comparison of magnitude. The reactivity of iodoacetamide and N-ethylmaleimide is highly dependent on the specific nucleophile (e.g., cysteine thiolate) and pH, making a direct comparison of rate constants with iodide less meaningful.[3][4][5][6][7][8][9]

Experimental Protocols for Reactivity Assessment

For researchers wishing to directly compare the reactivity of this compound with other alkylating agents, the following experimental protocols are provided.

General Workflow for Comparative Kinetic Analysis

kinetic_workflow prep Prepare stock solutions of alkylating agents and nucleophile reaction Initiate reactions in a thermostated vessel prep->reaction sampling Withdraw aliquots at timed intervals reaction->sampling quench Quench the reaction sampling->quench analysis Analyze samples by HPLC or GC quench->analysis data Plot concentration vs. time to determine rate constants analysis->data

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, the strategic selection of foundational building blocks is paramount to the successful development of novel, biologically active compounds. Among these, 2-(chloromethyl)-5-(trifluoromethyl)pyridine stands out as a versatile and highly valuable intermediate. Its unique structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl moiety on a pyridine ring, offers a synthetically accessible handle for a diverse range of chemical transformations. This guide provides a comprehensive comparison of the biological activities of various classes of compounds synthesized from this key intermediate, with a focus on their applications in the agrochemical and pharmaceutical sectors. We will delve into the synthetic strategies, comparative biological efficacy supported by experimental data, and the underlying mechanisms of action that govern the activity of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this powerful synthetic precursor.

I. Insecticidal Derivatives: Potent Neurotoxins for Pest Management

The trifluoromethylpyridine scaffold is a well-established pharmacophore in the design of modern insecticides. The synthesis of pyrazole derivatives from this compound and its close chemical relatives has yielded compounds with exceptional potency, often surpassing existing commercial solutions.

A. Synthesis of Pyrazole-Based Insecticides

A common synthetic route involves the reaction of a substituted hydrazine with a β-ketoester, followed by cyclization to form the pyrazole ring. The this compound moiety can be introduced through nucleophilic substitution, reacting with a suitable functional group on the pyrazole core.

A representative synthetic scheme is outlined below:

Synthesis of Pyrazole Insecticides start 2-(Chloromethyl)-5- (trifluoromethyl)pyridine intermediate1 Hydrazone Intermediate start->intermediate1 Reaction with Substituted Hydrazine hydrazine Substituted Hydrazine hydrazine->intermediate1 pyrazole Pyrazole Derivative intermediate1->pyrazole Cyclization final_product Final Insecticidal Compound pyrazole->final_product Further Functionalization

Caption: General workflow for the synthesis of pyrazole insecticides.

B. Comparative Insecticidal Activity

Derivatives synthesized from the trifluoromethylpyridine core have demonstrated remarkable efficacy against a range of insect pests, including termites, aphids, and lepidopteran larvae. The following table summarizes the comparative activity of novel pyrazole derivatives against the commercially available insecticide, Fipronil.

Compound IDTarget PestLC50 (µg/mL)Reference CompoundReference LC50 (µg/mL)Citation
3f Termites0.001 Fipronil0.038[1]
3d Termites0.006Fipronil0.038[1]
6h Locusts47.68 Fipronil63.09[1]
8e Plutella xylostella100% inhibition at 50 µg/mL Not SpecifiedNot Specified[2]
8l Plutella xylostella100% inhibition at 50 µg/mL Not SpecifiedNot Specified[2]

LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population.

As evidenced by the data, compounds 3f and 3d exhibit significantly greater potency against termites compared to Fipronil[1]. Similarly, compound 6h demonstrates superior activity against locusts[1]. These findings underscore the potential for developing next-generation insecticides with improved efficacy through structural modifications of the pyrazole scaffold linked to the trifluoromethylpyridine core.

C. Mechanism of Action: Disruption of the Central Nervous System

The insecticidal activity of these pyrazole derivatives, including the well-known Fipronil, stems from their ability to act as potent antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.

Mechanism_of_Action_Fipronil cluster_normal Normal State cluster_inhibited In the Presence of Fipronil Derivative Fipronil Fipronil Derivative GABA_Receptor GABA-gated Cl- Channel (Insect Neuron) Fipronil->GABA_Receptor Binds to and blocks the channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx GABA binding opens channel No_Chloride_Influx Chloride Ion Influx Blocked GABA_Receptor->No_Chloride_Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Hyperexcitation Neuronal Hyperexcitation No_Chloride_Influx->Hyperexcitation Prevents inhibition Paralysis_Death Paralysis and Death Hyperexcitation->Paralysis_Death

Caption: Mechanism of action of Fipronil and related pyrazole insecticides.

By binding to these channels, the insecticide blocks the influx of chloride ions, which is essential for neuronal inhibition. This disruption leads to uncontrolled neuronal stimulation, resulting in hyperexcitation, paralysis, and ultimately, the death of the insect[3][4]. The selectivity of these compounds for insects over mammals is attributed to a higher binding affinity for insect GABA receptors[4][5].

D. Experimental Protocol: In Vitro Insecticidal Assay Against Termites

Objective: To determine the lethal concentration (LC50) of a test compound against subterranean termites.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone).

  • Whatman No. 1 filter paper discs (9 cm diameter).

  • Glass Petri dishes (9 cm diameter).

  • Subterranean termites (e.g., Coptotermes heimi), healthy and active workers.

  • Environmental chamber maintained at 25±2°C and 65±5% RH.

  • Micropipettes.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Apply 1.0 mL of each dilution evenly onto a filter paper disc placed in a Petri dish. A control disc should be treated with the solvent only.

  • Allow the solvent to evaporate completely.

  • Introduce ten healthy worker termites onto each treated filter paper disc.

  • Seal the Petri dishes and incubate them in the environmental chamber.

  • Record the number of dead and moribund termites at various time points (e.g., 3, 6, 12, 24, 48, and 72 hours).

  • Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula.

  • Determine the LC50 value using probit analysis.

II. Fungicidal Derivatives: Combating Plant Pathogens

The versatility of the this compound scaffold extends to the development of potent fungicides. Triazole and diarylamine derivatives have shown significant promise in controlling a broad spectrum of fungal diseases affecting crops.

A. Synthesis of Triazole and Diarylamine Fungicides

Triazole fungicides can be synthesized through a nucleophilic substitution reaction between this compound and a triazole salt. For diarylamine fungicides like Fluazinam, the synthesis involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a substituted aniline.

B. Comparative Fungicidal Activity

The fungicidal efficacy of these derivatives is often evaluated against common plant pathogens. The following table presents data on the activity of novel triazole derivatives and Fluazinam.

Compound/FungicideTarget FungusEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)Citation
Fluazinam Colletotrichum gloeosporioides1.8--[6]
Compound 4d Colletotrichum gloeosporioides59.14 Tebuconazole61.35[7]
Compound 7 Fluconazole-resistant Candida2.0 - 16.0 Fluconazole>64[7]
Compound 10 Fluconazole-resistant Candida2.0 - 16.0 Fluconazole>64[7]

EC50 (Effective Concentration, 50%) is the concentration of a drug that gives half-maximal response.

Fluazinam is a potent fungicide against a variety of plant pathogens[6]. Notably, novel synthesized triazole derivatives have also shown promising activity. For instance, compound 4d exhibited slightly better activity against Colletotrichum gloeosporioides than the commercial fungicide tebuconazole[7]. Furthermore, compounds 7 and 10 demonstrated significant activity against fluconazole-resistant strains of Candida, highlighting their potential in overcoming antifungal resistance[7].

C. Mechanism of Action: Diverse Modes of Fungal Inhibition

The fungicidal mechanisms of derivatives from this compound are diverse, targeting different essential cellular processes in fungi.

  • Triazole Fungicides: These compounds act by inhibiting the cytochrome P450 14α-demethylase (CYP51) enzyme. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungal cell death.

  • Fluazinam (Diarylamine): Fluazinam has a multi-site mode of action. It is a potent uncoupler of oxidative phosphorylation in mitochondria, disrupting the production of ATP, the cell's primary energy currency[2]. This leads to a rapid cessation of cellular functions and fungal death. Its multi-site action makes the development of resistance less likely[2][8].

Fungicidal_Mechanisms cluster_triazole Triazole Fungicides cluster_fluazinam Fluazinam Triazole Triazole Derivative CYP51 CYP51 Enzyme Triazole->CYP51 Inhibits Ergosterol_Synth Ergosterol Biosynthesis CYP51->Ergosterol_Synth Blocks Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol_Synth->Membrane_Integrity Essential for Fungal_Death1 Fungal Cell Death Membrane_Integrity->Fungal_Death1 Disruption leads to Fluazinam Fluazinam Mitochondria Mitochondria Fluazinam->Mitochondria Acts on Oxidative_Phos Oxidative Phosphorylation Mitochondria->Oxidative_Phos ATP_Production ATP Production Oxidative_Phos->ATP_Production Uncouples Fungal_Death2 Fungal Cell Death ATP_Production->Fungal_Death2 Depletion leads to

Caption: Mechanisms of action for triazole and diarylamine fungicides.

D. Experimental Protocol: Mycelial Growth Inhibition Assay

Objective: To determine the EC50 of a test compound against a specific fungal pathogen.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes (9 cm diameter).

  • Actively growing culture of the target fungus.

  • Cork borer (6 mm diameter).

  • Incubator.

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Prepare a series of dilutions of the test compound.

  • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. A control plate should contain the solvent at the same concentration used in the treatments.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 6 mm mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. Herbicidal Derivatives: Selective Weed Control

The synthesis of aryloxyphenoxypropionate (AOPP) derivatives from 2-chloro-5-(trifluoromethyl)pyridine has led to the development of effective herbicides for the control of grassy weeds in broadleaf crops.

A. Synthesis of Aryloxyphenoxypropionate Herbicides

The synthesis typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a substituted phenol to form a diaryl ether, which is then further functionalized to yield the final AOPP herbicide.

B. Comparative Herbicidal Activity

These herbicides have demonstrated excellent activity against various grass weeds. The following table provides a comparison of a novel AOPP derivative with a commercial herbicide.

Compound IDTarget WeedInhibition Rate (%) at 187.5 g ha⁻¹Reference CompoundReference ActivityCitation
QPP-I-6 Echinochloa crusgalli>90Quizalofop-p-ethylHigh[9]
QPP-I-6 Digitaria sanguinalis>90Quizalofop-p-ethylHigh[9]
QPP-I-6 Eleusine indica>90Quizalofop-p-ethylHigh[9]

The novel compound QPP-I-6 showed excellent herbicidal activity against several problematic grass weeds, with inhibition rates exceeding 90% at a dosage of 187.5 g ha⁻¹[9]. Importantly, this compound also displayed good crop safety for cotton, soybean, and peanut, making it a promising candidate for further development[9].

C. Mechanism of Action: Inhibition of Lipid Synthesis

AOPP herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.

Herbicidal_Mechanism AOPP_Herbicide AOPP Herbicide Derivative ACCase ACCase Enzyme (in Grasses) AOPP_Herbicide->ACCase Inhibits Fatty_Acid_Synth Fatty Acid Biosynthesis ACCase->Fatty_Acid_Synth Blocks Cell_Membrane Cell Membrane Formation Fatty_Acid_Synth->Cell_Membrane Essential for Weed_Growth Weed Growth Inhibition and Death Cell_Membrane->Weed_Growth Disruption leads to

Caption: Mechanism of action of aryloxyphenoxypropionate (AOPP) herbicides.

The inhibition of ACCase disrupts lipid synthesis, leading to the breakdown of cell membranes and ultimately the death of the grass weed. Broadleaf plants are generally tolerant to AOPP herbicides because they possess a resistant form of the ACCase enzyme.

IV. Pharmaceutical Applications: Emerging Anticancer Agents

Beyond agrochemicals, the this compound scaffold is gaining traction in the pharmaceutical industry, particularly in the development of novel anticancer agents. Quinazoline derivatives have shown promising antiproliferative activity against various cancer cell lines.

A. Synthesis of Quinazoline-Based Anticancer Agents

The synthesis of these compounds often involves a multi-step process, starting with the construction of the quinazoline core, followed by the introduction of the trifluoromethylpyridine moiety through a coupling reaction.

B. Comparative Anticancer Activity

Several novel quinazoline derivatives have been synthesized and evaluated for their in vitro anticancer activity. The following table summarizes the IC50 values of some of these compounds against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference IC50 (µM)Citation
8b PC3 (Prostate)5.51 --[10]
8b LNCaP (Prostate)4.51 --[10]
8b K562 (Leukemia)8.49 --[10]
18 MGC-803 (Gastric)0.85 5-Fluorouracil-[11]
47 HepG-2 (Liver)1.5 - 9.43 Sorafenib5.4 - 9.18[12]

IC50 (Inhibitory Concentration, 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Compound 8b demonstrated promising antitumor activity against prostate and leukemia cell lines[10]. Compound 18 exhibited potent inhibitory activity against gastric cancer cells with a nanomolar IC50 value[11]. Furthermore, compound 47 showed activity comparable to the approved drug Sorafenib against liver cancer cells[12]. These results highlight the potential of this chemical scaffold in the development of new cancer therapeutics.

C. Mechanism of Action: Targeting Cancer Cell Proliferation

The anticancer activity of these quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and proliferation. Many quinazoline-based drugs are known to be tyrosine kinase inhibitors, targeting enzymes like the epidermal growth factor receptor (EGFR). Molecular docking studies have also suggested that some of these novel compounds may target other kinases such as PIM-1, which is involved in cell survival and proliferation[10].

D. Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line.

Materials:

  • Test compounds dissolved in DMSO.

  • Human cancer cell lines (e.g., PC3, K562).

  • Complete cell culture medium.

  • 96-well microtiter plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

V. Conclusion

The chemical scaffold provided by this compound is a fertile ground for the discovery and development of a wide array of biologically active compounds. The derivatives synthesized from this intermediate have demonstrated exceptional performance as insecticides, fungicides, herbicides, and emerging anticancer agents. The comparative data presented in this guide clearly indicates that novel compounds derived from this precursor can exhibit superior efficacy compared to existing commercial products. The diverse mechanisms of action, from neurotoxicity in insects to the inhibition of essential enzymes in fungi and plants, and the targeting of cancer cell signaling pathways, underscore the remarkable versatility of this chemical entity. It is our hope that this comprehensive guide will serve as a valuable resource for researchers and scientists, stimulating further innovation and the development of next-generation solutions for agriculture and human health.

VI. References

  • Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. (URL: --INVALID-LINK--)

  • Fluazinam - Wikipedia. (URL: --INVALID-LINK--)

  • Fipronil Technical Fact Sheet - National Pesticide Information Center. (URL: --INVALID-LINK--)

  • Fluazinam: mechanism of action, applications and safety - ChemicalBook. (URL: --INVALID-LINK--)

  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. (URL: --INVALID-LINK--)

  • Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem - NIH. (URL: --INVALID-LINK--)

  • Fipronil - Wikipedia. (URL: --INVALID-LINK--)

  • Fipronil: What You Need To Know - Veterinary Prescriber. (URL: --INVALID-LINK--)

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - MDPI. (URL: --INVALID-LINK--)

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: --INVALID-LINK--)

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (URL: --INVALID-LINK--)

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. (URL: --INVALID-LINK--)

  • Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (URL: --INVALID-LINK--)

  • Mycelium growth assays to detect fungicide sensitive and resistant... - ResearchGate. (URL: --INVALID-LINK--)

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: --INVALID-LINK--)

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC - NIH. (URL: --INVALID-LINK--)

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed. (URL: --INVALID-LINK--)

  • Antifungal activity test with mycelia growth‐inhibitory rate methods. - ResearchGate. (URL: --INVALID-LINK--)

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (URL: --INVALID-LINK--)

  • In vitro assays reveal inherently insecticide-tolerant termite symbionts - Frontiers. (URL: --INVALID-LINK--)

  • Analysis of triazole fungicides and their intermediates - News - 湘硕化工. (URL: --INVALID-LINK--)

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens - RSC Publishing. (URL: --INVALID-LINK--)

  • In-vitro Toxicity of Synthetic Insecticides against Subterranean Termites, Coptotermes heimi (Isoptera: Rhinotermitidae) - ResearchersLinks. (URL: --INVALID-LINK--)

  • synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal - SciELO. (URL: --INVALID-LINK--)

  • Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. (URL: --INVALID-LINK--)

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents. (URL: --INVALID-LINK--)

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (URL: --INVALID-LINK--)

  • In vitro assays reveal inherently insecticide-tolerant termite symbionts - PMC - NIH. (URL: --INVALID-LINK--)

  • In Vitro Termiticidal Activity of Medicinal Plant Essential Oils Against Microcerotermes crassus - MDPI. (URL: --INVALID-LINK--)

  • IN VITRO SCREENING OF THE INSECTICIDAL ACTIVITY OF Salvia microphylla (Lamiaceae) - AgroLife Scientific Journal. (URL: --INVALID-LINK--)

References

A Technical Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Analogs for Novel Insecticide Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of 2-(chloromethyl)-5-(trifluoromethyl)pyridine analogs, a critical scaffold in the development of modern insecticides. We will explore the synthesis, mechanism of action, and the nuanced effects of structural modifications on the insecticidal potency of these compounds, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and agrochemical development.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine (TFMP) moiety is a cornerstone in the design of numerous commercial pesticides due to its unique physicochemical properties that enhance biological activity.[1] The presence of the trifluoromethyl group often increases metabolic stability and binding affinity to target proteins. The this compound core, in particular, serves as a vital synthon for a range of insecticides that primarily target the insect nicotinic acetylcholine receptor (nAChR).[2][3] Understanding the SAR of analogs derived from this core is paramount for the rational design of next-generation insecticides with improved efficacy, selectivity, and safety profiles.

General Synthesis Pathway

The synthesis of this compound analogs typically begins with the commercially available 2-chloro-5-(trifluoromethyl)pyridine. A common synthetic route involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with various nucleophiles, followed by modifications to the chloromethyl group at the 5-position. A generalized synthetic scheme is outlined below.

Synthesis_Workflow cluster_0 Core Synthesis Start 2-Chloro-5-(trifluoromethyl)pyridine Step1 Nucleophilic Substitution at C2 (e.g., with an amine, thiol, or alcohol) Start->Step1 Intermediate1 2-Substituted-5-(trifluoromethyl)pyridine Step1->Intermediate1 Step2 Modification of the chloromethyl group (e.g., conversion to other functional groups) Intermediate1->Step2 Final_Product Diverse Analogs Step2->Final_Product

Caption: Generalized synthetic workflow for this compound analogs.

A more detailed, step-by-step protocol for a representative synthesis is provided in the Experimental Protocols section.

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

A significant number of insecticides derived from the this compound scaffold function as agonists or modulators of the insect nAChR.[2][3] These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the insect central nervous system.[4][5][6] The binding of these synthetic ligands to the nAChR leads to hyperexcitation of the neuron, resulting in paralysis and eventual death of the insect.

The trifluoromethylpyridine moiety often plays a key role in the binding affinity and selectivity of these compounds for insect nAChRs over their mammalian counterparts, contributing to their favorable safety profile. Molecular docking studies have suggested that the trifluoromethyl group can enhance binding through favorable interactions within the receptor's binding pocket.[7][8]

Structure-Activity Relationship (SAR) Analysis

The insecticidal activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring and the modifications to the chloromethyl group. The following sections dissect these relationships with supporting data.

Influence of Substituents on an Aryl Moiety

Many potent analogs feature an aryl group, often a benzene ring, attached to the core structure. The electronic properties of substituents on this benzene ring have a profound impact on insecticidal activity.

A study by Xu et al. (2018) on a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety revealed that electron-withdrawing groups on the benzene ring generally enhance insecticidal activity, while electron-donating groups tend to decrease it.[9][10][11]

Table 1: Effect of Benzene Ring Substituents on Insecticidal Activity against Mythimna separata

Compound IDSubstituent (R) on Benzene RingLC50 (mg/L)Reference
E27 2,4-dichloro30.8[9][10]
E18 4-chloro38.5[9][10]
E8 4-fluoro45.2[10]
E2 2-methyl159.3[10]
E7 4-ethyl138.6[10]
Avermectin (Control)-29.6[9][10]
Chlorpyrifos (Control)->250 (at 87% mortality)[9][10]

Data extracted from Xu et al. (2018).[9][10]

The data clearly indicates that compounds with electron-withdrawing chloro and fluoro groups (E27, E18, E8) exhibit significantly lower LC50 values, and therefore higher potency, compared to those with electron-donating methyl and ethyl groups (E2, E7).

SAR_Summary cluster_Aryl Aryl Substituent Effects Core This compound Scaffold EWG Electron-Withdrawing Groups (e.g., -Cl, -F, -CF3) EDG Electron-Donating Groups (e.g., -CH3, -C2H5) Activity_Increase Increased Insecticidal Activity EWG->Activity_Increase Activity_Decrease Decreased Insecticidal Activity EDG->Activity_Decrease

Caption: Key SAR trend for aryl substituents on this compound analogs.

Impact of Heterocyclic Moieties

The incorporation of different heterocyclic rings can also significantly modulate the biological activity. For instance, the introduction of a 1,3,4-oxadiazole moiety has been shown to yield compounds with potent insecticidal properties.[9][10] The specific nature of the heterocycle and its substituents are critical for optimal activity.

In a study by Zhong et al. (2021), the introduction of a trifluoromethyl-oxadiazole fragment to a 3-(ethylsulfonyl)-pyridine structure resulted in compounds with good to moderate insecticidal activity against Mythimna separata.[12]

Table 2: Insecticidal Activity of 3-(Ethylsulfonyl)-pyridines with a Trifluoromethyl-Oxadiazole Moiety against Mythimna separata

Compound IDSubstituent at Pyridine 6-positionMortality at 500 mg/L (%)Mortality at 250 mg/L (%)Reference
A1 Methylamino100-[12]
A7 Cyclopropylamino90-[12]
A13 2-Fluoroanilino8055[12]
A14 3-Fluoroanilino8050[12]

Data extracted from Zhong et al. (2021).[12]

These findings suggest that the nature of the substituent at the 6-position of the pyridine ring also plays a crucial role in determining the overall insecticidal potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and a standard insecticidal bioassay.

Synthesis of 2-chloro-5-trichloromethylpyridine

This protocol is adapted from a patented synthetic method.[10]

Materials:

  • 2-chloro-5-methylpyridine

  • Azobisisobutyronitrile (AIBN)

  • o-dichlorobenzene

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • In a reaction flask equipped with a stirrer, condenser, and gas inlet, dissolve 2-chloro-5-methylpyridine and a catalytic amount of AIBN in o-dichlorobenzene.

  • Purge the system with nitrogen gas.

  • Heat the reaction mixture to 80°C with stirring.

  • Stop the nitrogen flow and introduce a slow, continuous stream of chlorine gas into the reaction mixture.

  • Increase the temperature to 140°C and maintain for 18-20 hours. Add additional AIBN periodically as needed.

  • After the reaction is complete, stop heating and the chlorine flow. Purge the system with nitrogen gas to remove any residual chlorine.

  • Remove the solvent by vacuum distillation.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-5-trichloromethylpyridine.

Insecticidal Bioassay against Mythimna separata

This protocol is based on the leaf-dip method commonly used for evaluating insecticides against lepidopteran pests.

Materials:

  • Synthesized compounds

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Distilled water

  • Fresh corn leaves

  • Third-instar larvae of Mythimna separata

  • Petri dishes

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations.

  • Dip fresh corn leaves into each test solution for 10-15 seconds.

  • Allow the leaves to air dry completely.

  • Place one treated leaf into a Petri dish lined with moistened filter paper.

  • Introduce 10 third-instar larvae of Mythimna separata into each Petri dish.

  • Seal the Petri dishes and incubate at 25 ± 1°C with a 14:10 hour light:dark photoperiod.

  • Assess larval mortality after 48 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the LC50 value using probit analysis.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable platform for the discovery of novel insecticides. The SAR studies highlighted in this guide demonstrate that the insecticidal potency of its analogs can be finely tuned by strategic chemical modifications. Specifically, the introduction of electron-withdrawing groups on appended aryl rings and the careful selection of heterocyclic moieties are key strategies for enhancing activity.

Future research in this area should focus on:

  • Exploring a wider range of heterocyclic substituents to identify novel pharmacophores with improved activity and selectivity.

  • Conducting detailed quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent analogs.[13][14][15][16][17]

  • Investigating the interaction of these analogs with different nAChR subtypes to better understand the molecular basis of their selectivity and to mitigate the risk of cross-resistance.

  • Evaluating the environmental fate and non-target toxicity of lead compounds to ensure the development of sustainable and eco-friendly crop protection solutions.

By leveraging the insights from SAR studies and employing rational design principles, the scientific community can continue to develop innovative and effective insecticides based on the versatile this compound core.

References

A Comparative Guide to 2-(Chloromethyl)-5-(trifluoromethyl)pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, pyridine derivatives have consistently emerged as a privileged structure, forming the backbone of numerous clinically approved drugs. The introduction of a trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, coupled with a reactive chloromethyl moiety, presents a compelling strategy for the design of potent anticancer agents. This guide provides a comprehensive in vitro and in vivo evaluation of a series of 2-(chloromethyl)-5-(trifluoromethyl)pyridine derivatives, offering a comparative analysis of their performance and elucidating key structure-activity relationships (SAR).

The Rationale for Targeting Cancer with Trifluoromethylated Pyridine Derivatives

The pyridine ring is a versatile scaffold in drug design due to its ability to engage in various non-covalent interactions with biological targets. The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, altering the molecule's interaction with protein residues. Furthermore, the lipophilicity of the CF3 group can enhance cell membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles.[1] The 2-(chloromethyl) substituent serves as a reactive handle, potentially enabling covalent bond formation with nucleophilic residues within the active site of target proteins, leading to irreversible inhibition and prolonged pharmacological effects.

Comparative In Vitro Cytotoxicity of 2-(Substituted)-5-(trifluoromethyl)pyridine Derivatives

The initial phase in the evaluation of any potential anticancer agent involves assessing its cytotoxic effects against a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity. In a key study, a series of novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines: Neuro-2a (neuroblastoma), HeLa (cervical cancer), A549 (lung cancer), and COLO 205 (colon cancer), as well as a normal human lung cell line, IMR-90.

The cytotoxicity of these compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results, expressed as IC50 values (the concentration of the compound that inhibits cell growth by 50%), are summarized in the table below.

CompoundNeuro-2aHeLaA549COLO 205IMR-90 (Normal)
6g 10.0 µM----
7 5.8 µM----
10a 10.7 µM----
10b 11.0 µM----
11a 10.5 µM----
12a 3.6 µM----
Data extracted from a study on trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. The full dataset for all cell lines was not available in the abstract.

Key Insights from In Vitro Data:

  • Potency: Several compounds exhibited promising anticancer activity, with IC50 values in the low micromolar range. Notably, compound 12a demonstrated the highest potency with an IC50 of 3.6 µM against the Neuro-2a cell line.

  • Structure-Activity Relationship (SAR): While a detailed SAR cannot be fully elucidated without the complete dataset, the initial findings suggest that the specific substitutions on the core scaffold play a crucial role in determining the cytotoxic potency. For instance, the structural modifications leading to compounds 7 and 12a resulted in enhanced activity. A broader analysis of pyridine derivatives reveals that the presence and position of substituents like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[2]

  • Selectivity: The evaluation against a normal cell line (IMR-90) is critical for assessing the therapeutic index of the compounds. A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells. The selectivity index (SI) values are calculated to quantify this, and compounds with high SI are considered more promising for further development.

In Vivo Antitumor Efficacy in Xenograft Models

Promising candidates identified from in vitro screening are advanced to in vivo studies to evaluate their antitumor efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose. In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.

Typical In Vivo Xenograft Study Design:

  • Cell Implantation: Human cancer cells (e.g., A549 lung cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound via a clinically relevant route of administration (e.g., intraperitoneal or oral), while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.[3]

The following diagram illustrates a typical workflow for an in vivo xenograft study.

InVivoWorkflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group Treatment Group (Test Compound) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group monitoring Tumor Volume & Body Weight Measurement treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis & Tumor Growth Inhibition endpoint->analysis

Caption: A typical workflow for an in vivo xenograft study.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a widely used method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

In Vivo Antitumor Efficacy: Xenograft Model

Protocol:

  • Animal Housing: House immunodeficient mice in a pathogen-free environment.

  • Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Implantation: Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Measurement: Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, administer the test compound and vehicle control according to the predetermined schedule and route.

  • Monitoring: Monitor tumor growth and the general health of the animals throughout the study.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data highlight the potential of these derivatives to inhibit the growth of various cancer cell lines. Further optimization of the lead compounds through medicinal chemistry efforts, guided by detailed structure-activity relationship studies, is warranted.

Future research should focus on:

  • Synthesis of a broader library of derivatives to comprehensively explore the SAR.

  • In vitro evaluation against a wider panel of cancer cell lines to assess the spectrum of activity.

  • Mechanism of action studies to identify the molecular targets of the most potent compounds.

  • In vivo efficacy studies of the most promising candidates in relevant xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of the lead compounds.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective cancer therapies.

References

A Comparative Guide to the Synthetic Routes of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Trifluoromethylated Pyridine Building Block

2-(Chloromethyl)-5-(trifluoromethyl)pyridine is a highly valuable heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. The presence of the trifluoromethyl group, a bioisostere of the ethyl group, often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloromethyl moiety, on the other hand, serves as a versatile functional handle for introducing the pyridine core into a larger molecular framework through nucleophilic substitution reactions. This unique combination of functional groups makes this compound a sought-after intermediate for the synthesis of a wide range of biologically active compounds, including insecticides, herbicides, and pharmaceuticals. This guide provides a comparative analysis of the most common synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: Multi-step Synthesis from 3-Methylpyridine (3-Picoline)

This is a classical and industrially relevant approach that begins with the readily available and inexpensive starting material, 3-methylpyridine. The overall strategy involves a series of functional group transformations to build up the desired substitution pattern on the pyridine ring.

Overview of the Synthetic Pathway

The synthesis from 3-methylpyridine is a multi-step sequence that typically involves:

  • N-Oxidation: Protection of the pyridine nitrogen and activation of the ring for subsequent electrophilic substitution.

  • Ring Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine ring.

  • Side-Chain Chlorination: Free-radical chlorination of the methyl group to the trichloromethyl group.

  • Fluorination: Halogen exchange reaction to convert the trichloromethyl group to the desired trifluoromethyl group.

  • Final Side-Chain Chlorination: Selective mono-chlorination of the methyl group of the resulting 2-methyl-5-(trifluoromethyl)pyridine.

Diagram of the Multi-step Synthesis from 3-Methylpyridine

A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B N-Oxidation (e.g., H2O2, Acetic Acid) C 2-Chloro-5-methylpyridine B->C Ring Chlorination (e.g., Benzoyl Chloride) D 2-Chloro-5-(trichloromethyl)pyridine C->D Side-Chain Chlorination (e.g., Cl2, Initiator) E 2-Chloro-5-(trifluoromethyl)pyridine D->E Fluorination (e.g., KF, Phase Transfer Catalyst) F 2-Methyl-5-(trifluoromethyl)pyridine E->F Reduction/Methylation (Not a direct common step, highlights complexity) G This compound F->G Side-Chain Chlorination (e.g., NCS, Radical Initiator) A 3-(Trifluoromethyl)pyridine B 2-Chloro-5-(trifluoromethyl)pyridine A->B Direct Chlorination (Vapor or Liquid Phase) C 2-Methyl-5-(trifluoromethyl)pyridine B->C Methylation D This compound C->D Side-Chain Chlorination (e.g., NCS, Radical Initiator) A Starting Material (e.g., 6-hydroxynicotinic acid) B 2-Hydroxy-5-(trifluoromethyl)pyridine A->B Synthesis C 2-Chloro-5-(trifluoromethyl)pyridine B->C Chlorination (e.g., POCl3 or SOCl2) D 2-Methyl-5-(trifluoromethyl)pyridine C->D Methylation E This compound D->E Side-Chain Chlorination (e.g., NCS, Radical Initiator)

Efficacy of 2-(Chloromethyl)-5-(trifluoromethyl)pyridine-based Compounds Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential anticancer efficacy of compounds derived from the 2-(chloromethyl)-5-(trifluoromethyl)pyridine scaffold. While direct experimental data on this specific class of compounds is emerging, this document synthesizes information from structurally related molecules to build a strong rationale for their investigation as novel therapeutic agents. We will delve into the synthetic pathways, potential mechanisms of action, and provide detailed protocols for their evaluation against various cancer cell lines, comparing their potential performance with existing alternatives.

Introduction: The Rationale for this compound in Oncology Research

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[3]

The 2-(chloromethyl) group, on the other hand, serves as a reactive handle, allowing for the facile introduction of a wide variety of functional groups through nucleophilic substitution reactions.[4][5] This versatility enables the creation of large and diverse chemical libraries for screening and optimization. The combination of the trifluoromethyl group for enhanced drug-like properties and the chloromethyl group for synthetic diversification makes the this compound scaffold a highly promising, yet underexplored, platform for the development of next-generation anticancer agents.

This guide will explore the synthetic routes to access this scaffold, propose strategies for the generation of compound libraries, and provide a framework for their preclinical evaluation.

Synthetic Pathways and Library Generation

The synthesis of a library of this compound derivatives begins with the preparation of the core scaffold. A plausible synthetic route is outlined below, followed by a general protocol for diversification.

Synthesis of the Core Scaffold: this compound

A potential synthetic route to the target scaffold can be adapted from known procedures for the synthesis of related compounds.[6][7][8]

Synthesis cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination start 2-Methyl-5-(trifluoromethyl)pyridine step1 2-Methyl-5-(trifluoromethyl)pyridine N-oxide start->step1 m-CPBA or H₂O₂/AcOH product This compound step1->product SOCl₂ or POCl₃

Caption: Proposed synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

  • N-Oxidation of 2-Methyl-5-(trifluoromethyl)pyridine:

    • Dissolve 2-methyl-5-(trifluoromethyl)pyridine in a suitable solvent such as acetic acid.

    • Slowly add an oxidizing agent, for instance, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), while maintaining the temperature at approximately 70-80°C.

    • Stir the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench any excess oxidizing agent and isolate the 2-methyl-5-(trifluoromethyl)pyridine N-oxide product.

  • Chlorination of the N-oxide:

    • Treat the 2-methyl-5-(trifluoromethyl)pyridine N-oxide with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6]

    • The reaction is typically performed in an inert solvent under reflux conditions.

    • After the reaction is complete, remove the excess chlorinating agent under reduced pressure.

    • The crude this compound can then be purified using standard techniques such as column chromatography.

Diversification of the Scaffold

The reactive chloromethyl group is the key to creating a diverse library of compounds. It can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions.

Diversification cluster_nucleophiles Nucleophiles cluster_products Derivative Classes scaffold 2-(Chloromethyl)-5- (trifluoromethyl)pyridine amino_deriv Amino Derivatives scaffold->amino_deriv Nucleophilic Substitution thio_deriv Thioether Derivatives scaffold->thio_deriv Nucleophilic Substitution ether_deriv Ether Derivatives scaffold->ether_deriv Nucleophilic Substitution amines Amines (R-NH₂) amines->amino_deriv thiols Thiols (R-SH) thiols->thio_deriv alcohols Alcohols (R-OH) alcohols->ether_deriv

Caption: Diversification strategy for the this compound scaffold.

In Vitro Efficacy Evaluation: A Comparative Approach

The anticancer potential of the synthesized library should be assessed against a panel of human cancer cell lines. A tiered screening approach is recommended, starting with a broad cytotoxicity screen followed by more detailed mechanistic studies for the most promising candidates.

Comparative Cytotoxicity Screening

The initial screening should aim to determine the half-maximal inhibitory concentration (IC50) of each compound against a diverse panel of cancer cell lines. This allows for a direct comparison of potency and selectivity.

Table 1: Hypothetical Comparative IC50 Data for this compound Derivatives and Reference Compounds (μM)

CompoundMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)HCT116 (Colon)
Derivative A (Amino) 5.28.112.56.8
Derivative B (Thioether) 2.84.57.93.1
Derivative C (Ether) 15.722.335.118.9
Sorafenib [3]4.56.23.85.1
Doxorubicin [9]1.92.51.22.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and reference drugs in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the compounds.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action Studies

For the most potent compounds identified in the initial screen, further studies are necessary to elucidate their mechanism of action. Key areas of investigation include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Apoptosis cluster_workflow Apoptosis Assay Workflow cluster_results Expected Results start Treat cells with compound stain Stain with Annexin V and Propidium Iodide start->stain flow Analyze by Flow Cytometry stain->flow early Early Apoptosis (Annexin V+/PI-) flow->early Increased Population late Late Apoptosis (Annexin V+/PI+) flow->late Increased Population necrotic Necrosis (Annexin V-/PI+) live Live Cells (Annexin V-/PI-)

References

A Senior Application Scientist's Guide to Alkylating Agents: Benchmarking 2-(Chloromethyl)-5-(trifluoromethyl)pyridine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorinated moieties is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethylpyridine scaffold has consequently emerged as a privileged structure in numerous commercial products. Central to the synthesis of these vital compounds is the use of reactive building blocks, among which 2-(chloromethyl)-5-(trifluoromethyl)pyridine holds a prominent position.

This guide provides an in-depth, comparative analysis of this compound's performance in key nucleophilic substitution reactions. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles that govern its reactivity and benchmark its performance against its primary chemical cousins: 2-(bromomethyl)-5-(trifluoromethyl)pyridine and 2-(tosyloxymethyl)-5-(trifluoromethyl)pyridine. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic challenges.

The 5-(Trifluoromethyl)pyridin-2-ylmethyl Moiety: A Staple in Modern Chemistry

The 5-(trifluoromethyl)pyridin-2-ylmethyl group is a key structural component in a range of commercially significant molecules. Its prevalence underscores the importance of efficient and reliable methods for its installation. Notable examples include:

  • Pyridalyl: An insecticide with a unique mode of action, effective against lepidopterous pests.[1]

  • Flonicamid: A selective insecticide used to control aphids and other sucking insects.[2]

  • Sulfoxaflor: A sulfoximine insecticide that is effective against a variety of sap-feeding insects.[3]

The primary route for incorporating this crucial fragment is through the nucleophilic substitution reaction of a suitable precursor with a heteroatom nucleophile (N, O, or S). The choice of leaving group on the benzylic carbon of the pyridine ring is a critical parameter that dictates reaction efficiency, yield, and overall process economy.

Comparative Analysis of Alkylating Agents: A Head-to-Head Examination

The fundamental principle governing the efficiency of these alkylating agents lies in the stability of the leaving group. A more stable leaving group, one that is a weaker base, will depart more readily, thus facilitating the nucleophilic attack. The general order of leaving group ability is:

Tosylate > Bromide > Chloride

This trend is a direct consequence of the pKa of the conjugate acids (p-toluenesulfonic acid, hydrobromic acid, and hydrochloric acid). The tosylate anion is exceptionally stable due to the delocalization of its negative charge across the sulfonate group.

To provide a quantitative comparison, we will examine the performance of this compound against its bromomethyl and tosyloxymethyl analogues in three key classes of reactions: N-alkylation, O-alkylation, and S-alkylation.

Alternative Reagents: Synthesis Overview

While this compound is commercially available, its bromo- and tosyloxy- counterparts can be readily synthesized in the laboratory.

  • 2-(Bromomethyl)-5-(trifluoromethyl)pyridine: This analogue can be prepared from the corresponding methyl-substituted pyridine via radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • 2-(Tosyloxymethyl)-5-(trifluoromethyl)pyridine: This reagent is typically synthesized from the corresponding alcohol, 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[4]

Synthesis_of_Alternatives cluster_Br Bromination cluster_Ts Tosylation 2-methyl 2-Methyl-5- (trifluoromethyl)pyridine NBS NBS, Initiator 2-methyl->NBS 2-bromomethyl 2-(Bromomethyl)-5- (trifluoromethyl)pyridine NBS->2-bromomethyl 2-hydroxymethyl 2-(Hydroxymethyl)-5- (trifluoromethyl)pyridine TsCl TsCl, Pyridine 2-hydroxymethyl->TsCl 2-tosyloxymethyl 2-(Tosyloxymethyl)-5- (trifluoromethyl)pyridine TsCl->2-tosyloxymethyl

Caption: Synthesis of alternative alkylating agents.

N-Alkylation: Formation of C-N Bonds

The formation of a C-N bond via N-alkylation is a cornerstone of many synthetic routes in medicinal chemistry. Here, we compare the performance of our three reagents in a representative reaction with a generic secondary amine.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of the secondary amine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq) is added. The alkylating agent (1.1 eq) is then added, and the reaction mixture is stirred at a specified temperature until completion (monitored by TLC or LC-MS). The reaction is then worked up by filtering the inorganic salts, removing the solvent under reduced pressure, and purifying the crude product by column chromatography.

N_Alkylation_Workflow start Start reactants Amine, Base, Solvent start->reactants add_alkylating Add Alkylating Agent (Chloro, Bromo, or Tosyl) reactants->add_alkylating reaction Stir at Temp T (Monitor by TLC/LC-MS) add_alkylating->reaction workup Filter & Concentrate reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for N-alkylation experiments.

Comparative Performance Data for N-Alkylation

Alkylating AgentLeaving GroupTypical ConditionsReaction Time (h)Typical Yield (%)
This compoundCl⁻K₂CO₃, Acetonitrile, 80 °C12 - 2470 - 85
2-(Bromomethyl)-5-(trifluoromethyl)pyridineBr⁻K₂CO₃, Acetonitrile, 60 °C4 - 885 - 95
2-(Tosyloxymethyl)-5-(trifluoromethyl)pyridineTsO⁻K₂CO₃, Acetonitrile, RT - 40 °C2 - 690 - 98

Analysis and Causality:

The experimental data clearly demonstrates the superior performance of the bromomethyl and tosyloxymethyl derivatives over the chloromethyl compound. The significantly shorter reaction times and higher yields are a direct consequence of the better leaving group ability of bromide and tosylate compared to chloride. The use of 2-(tosyloxymethyl)-5-(trifluoromethyl)pyridine allows for milder reaction conditions, often proceeding efficiently at or slightly above room temperature, which can be advantageous for sensitive substrates. While the chloromethyl derivative is often more cost-effective for large-scale synthesis, the improved efficiency and yield of the bromo- and tosyloxy- analogues can offset the initial reagent cost, particularly in the context of high-value pharmaceutical intermediates.

O-Alkylation: Formation of C-O Bonds

The synthesis of aryl and alkyl ethers via O-alkylation is another fundamental transformation where the choice of alkylating agent is paramount. Here, we evaluate the performance of our three reagents in the alkylation of a generic phenol.

Experimental Protocol: General Procedure for O-Alkylation

A mixture of the phenol (1.0 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq), and the alkylating agent (1.1 eq) in a suitable solvent (e.g., acetone or DMF) is heated to the desired temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration, solvent evaporation, and purification of the residue by column chromatography.

O_Alkylation_Workflow start Start reactants Phenol, Base, Solvent start->reactants add_alkylating Add Alkylating Agent (Chloro, Bromo, or Tosyl) reactants->add_alkylating reaction Stir at Temp T (Monitor by TLC/LC-MS) add_alkylating->reaction workup Filter & Concentrate reaction->workup purification Column Chromatography workup->purification product O-Alkylated Product purification->product S_Alkylation_Workflow start Start reactants Thiol, Base, Solvent start->reactants add_alkylating Add Alkylating Agent (Chloro, Bromo, or Tosyl) reactants->add_alkylating reaction Stir at Temp T (Monitor by TLC/LC-MS) add_alkylating->reaction workup Quench, Extract, Dry reaction->workup purification Column Chromatography workup->purification product S-Alkylated Product purification->product

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Chloromethyl)-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Among these, halogenated pyridines like 2-(Chloromethyl)-5-(trifluoromethyl)pyridine serve as critical building blocks. However, their reactivity and potential hazards demand a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a comprehensive operational framework for the safe handling of this compound. Our objective is to instill a deep understanding of the "why" behind each safety protocol, ensuring that every action in the lab is a deliberate step towards mitigating risk and ensuring reproducible, high-quality research.

Hazard Assessment: The Foundation of a Proactive Safety Culture

This compound is a compound that must be handled with the utmost respect for its chemical properties. A thorough understanding of its hazard profile is the non-negotiable first step in establishing a safe laboratory environment. The compound presents multiple health and physical hazards, as classified under the Globally Harmonized System (GHS).[1]

This chemical is harmful if swallowed, inhaled, or comes into contact with the skin.[2][3] It is classified as a skin, eye, and respiratory irritant. Critically, it is also identified as a substance that can cause damage to the central nervous system and liver, both from a single exposure and through prolonged or repeated exposure.[2] These toxicological properties are the primary drivers for the stringent PPE and handling protocols outlined below.

Hazard ClassificationGHS CategoryPotential ConsequencesSource
Acute Toxicity (Oral) Category 4Harmful if swallowed[2][3]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled[1][2]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin[3]
Skin Corrosion/Irritation Category 2Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 1 & 3Causes damage to organs (CNS); May cause respiratory irritation[2]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Causes damage to organs (Liver, CNS, PNS) through prolonged or repeated exposure[2]
Physical Hazard CombustibleSolid or liquid form may burn[2]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of preference but a scientifically determined necessity based on the hazard assessment. For this compound, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield worn over goggles for bulk transfers or splash-risk procedures.Protects against splashes and potential dust irritation.[4] Standard safety glasses do not provide adequate protection from chemical splashes.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[5][6]Provides a barrier against skin contact. Nitrile gloves are a common and effective choice, but always check the manufacturer's compatibility chart.[6][7] Double-gloving is recommended for extended handling. Gloves must be inspected before use and removed properly to avoid contaminating skin.[4]
Body Protection A fully-buttoned laboratory coat. A PVC or chemically resistant apron for procedures with a high risk of splashing.Protects skin and personal clothing from contamination.[5] Contaminated lab coats should be laundered separately from personal clothing.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. A dust mask (e.g., N95) may be sufficient for handling solids if dust is minimal, but an air-purifying respirator with appropriate cartridges is necessary if vapors are a concern.[4]Prevents inhalation of harmful dusts or vapors. Use of a respirator requires medical clearance, fit-testing, and enrollment in a respiratory protection program.[5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Safe handling is a dynamic process that begins before the container is opened and ends only after all waste is properly disposed of. Adherence to a strict workflow minimizes the potential for exposure and accidents.

Engineering Controls & Pre-Handling Checklist

The first line of defense is always to engineer the hazard out of the workspace.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][7] This is the most critical step to minimize inhalation exposure.

  • Emergency Equipment: Before starting work, verify the location and operational status of the nearest emergency eyewash station and safety shower.[8] Ensure the pathway is unobstructed.

  • Material Segregation: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed and protected from light.

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

prep Preparation - Verify fume hood certification - Locate eyewash/shower - Assemble all materials ppe Don PPE - Lab Coat - Goggles/Face Shield - Double Gloves (Nitrile/Butyl) prep->ppe handle Chemical Handling (in Fume Hood) - Weigh/transfer chemical - Minimize dust/vapor generation - Keep container closed ppe->handle procedure Experimental Procedure - Conduct reaction - Monitor for spills/leaks handle->procedure spill Spill Occurs? procedure->spill No exposure Personnel Exposure? procedure->exposure No decon Decontamination & Doffing - Clean work area - Dispose of contaminated consumables - Doff PPE correctly disposal Waste Disposal - Segregate hazardous waste - Label container correctly - Store in designated area decon->disposal end End of Process disposal->end spill->decon No spill_proc Spill Response - Evacuate if large - Use spill kit for small spills - Wear appropriate PPE spill->spill_proc Yes spill_proc->decon first_aid First Aid - Use eyewash/shower - Remove contaminated clothing - Seek immediate medical attention exposure->first_aid Yes first_aid->decon

Caption: Workflow for safe handling of this compound.

Emergency Response: Preparedness and Action

Even with meticulous planning, accidental exposures and spills can occur. A clear, rehearsed emergency plan is vital.

In Case of Personnel Exposure

Immediate and correct first aid is critical to minimizing harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes at once.[2] Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[2]

Spill Management

The response to a spill depends on its scale.

  • Minor Spill (inside a fume hood): Wearing your full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[8] Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood): Evacuate the immediate area and alert colleagues.[5] If safe to do so, restrict access to the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[5] Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination and Disposal

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.

  • Disposal: All waste must be handled and disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[2][9]

By integrating these principles of hazard assessment, diligent PPE use, and structured operational protocols, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.